Product packaging for Methyl 2-(6-methoxy-1H-indol-3-YL)acetate(Cat. No.:CAS No. 123380-87-0)

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Cat. No.: B168975
CAS No.: 123380-87-0
M. Wt: 219.24 g/mol
InChI Key: KKNFZZBGRBWCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(6-methoxy-1H-indol-3-yl)acetate ( 123380-87-0) is a high-purity indole-based chemical intermediate with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is a key synthon in organic synthesis and medicinal chemistry research, particularly in the construction of more complex molecules featuring the indole scaffold. The indole structure is a privileged motif in drug discovery, found in numerous bioactive molecules and pharmaceuticals . As such, this ester is valuable for researchers developing new compounds, especially in the realm of central nervous system (CNS) active agents, given the prevalence of methoxy-indole structures in psychoactive alkaloids like Ibogaine . It serves as a versatile building block for the synthesis of novel therapeutic candidates or for use in metabolic studies. The product is provided with guaranteed quality and stability, requiring storage in a sealed container under dry, cool conditions . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B168975 Methyl 2-(6-methoxy-1H-indol-3-YL)acetate CAS No. 123380-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(6-methoxy-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-9-3-4-10-8(5-12(14)16-2)7-13-11(10)6-9/h3-4,6-7,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNFZZBGRBWCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560882
Record name Methyl (6-methoxy-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123380-87-0
Record name Methyl 6-methoxy-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123380-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (6-methoxy-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is an indole derivative characterized by a methoxy group at the 6-position of the indole ring and a methyl acetate group at the 3-position.[1] The indole scaffold is a prominent feature in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a subject of interest in medicinal chemistry and drug discovery.[1][2][3] The position of the methoxy group significantly influences the electronic and steric properties of the molecule, which in turn affects its reactivity and potential biological interactions.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. It is important to distinguish this compound from its 5-methoxy isomer, as their properties can differ significantly.[1]

PropertyValueSource
CAS Number 123380-87-0[1]
Molecular Formula C₁₂H₁₃NO₃Inferred from structure
Molecular Weight 219.24 g/mol [1]
IUPAC Name This compoundN/A
Appearance White to off-white crystalline powder (for the parent acid)[4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, primarily involving the formation of the indole ring system followed by esterification.

Fischer Indole Synthesis of 6-Methoxyindole-3-acetic acid

A common and robust method for preparing methoxy-substituted indoles is the Fischer Indole Synthesis.[1][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Experimental Protocol:

  • Step 1: Formation of the Phenylhydrazone: 4-Methoxyphenylhydrazine is condensed with a suitable carbonyl compound, such as an ester of levulinic acid or γ,γ-dialkoxybutyrate, under acidic conditions.[1] This reaction forms the corresponding phenylhydrazone intermediate.

  • Step 2: Cyclization: The phenylhydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent) to induce a[5][5]-sigmatropic rearrangement, followed by aromatization to yield the indole scaffold.[1][6] This step directly installs the methoxy group at the C6 position of the indole ring.[1] The product of this stage is 6-methoxy-1H-indole-3-acetic acid.

Logical Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Condensation Condensation 4-Methoxyphenylhydrazine->Condensation Carbonyl_Compound Carbonyl Compound (e.g., Levulinic acid ester) Carbonyl_Compound->Condensation Phenylhydrazone Phenylhydrazone Condensation->Phenylhydrazone Forms Intermediate Cyclization [3,3]-Sigmatropic Rearrangement & Aromatization 6-Methoxyindole_Acid 6-methoxy-1H-indole-3-acetic acid Cyclization->6-Methoxyindole_Acid Phenylhydrazone->Cyclization Acid Catalyst (Heat)

Caption: Workflow for the Fischer Indole Synthesis of 6-methoxy-1H-indole-3-acetic acid.

Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester.

Experimental Protocol:

  • Fischer-Speier Esterification: 6-methoxy-1H-indole-3-acetic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.

  • The reaction mixture is heated under reflux for several hours to overnight.

  • The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is evaporated to yield the final product, this compound.

Experimental Workflow for Esterification:

Esterification_Workflow Start 6-methoxy-1H-indole-3-acetic acid Dissolve Dissolve in excess Methanol Start->Dissolve Add_Catalyst Add catalytic H₂SO₄ Dissolve->Add_Catalyst Reflux Heat under reflux (overnight) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Workup Monitor->Workup Reaction Complete Evaporate_MeOH Evaporate excess Methanol Workup->Evaporate_MeOH Dissolve_Ether Dissolve in Diethyl Ether Evaporate_MeOH->Dissolve_Ether Wash_Bicarb Wash with aq. NaHCO₃ Dissolve_Ether->Wash_Bicarb Dry Dry with Na₂SO₄ Wash_Bicarb->Dry Filter_Evaporate Filter and Evaporate Solvent Dry->Filter_Evaporate Product This compound Filter_Evaporate->Product

Caption: Experimental workflow for the esterification of 6-methoxy-1H-indole-3-acetic acid.

Biological Activity and Signaling Pathways

While detailed in vitro and cell-based assay data for this compound are limited, the broader class of indole derivatives is known for a wide range of biological activities, including potential antiviral, anticancer, and antimicrobial properties.[1]

The parent compound, 6-methoxy-1H-indole-3-acetic acid, has been noted for its potential as a plant growth regulator and for its applications in neuroscience research, including potential neuroprotective and anti-inflammatory properties.[4]

The structural similarity of indole-3-acetic acid derivatives to the plant hormone auxin suggests potential interactions with auxin signaling pathways in plants. In mammalian systems, indole derivatives can interact with various receptors and enzymes. For example, some methoxyindole derivatives have shown affinity for melatonin receptors and can act as agonists.[7]

A plausible, though currently hypothetical, signaling pathway for a methoxy-substituted indole acetic acid derivative, based on the known anti-inflammatory effects of similar compounds, could involve the inhibition of pro-inflammatory signaling cascades.

Hypothetical Anti-Inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway Compound This compound Target Putative Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binds to/Modulates Signaling_Cascade Pro-inflammatory Signaling Cascade (e.g., NF-κB pathway) Target->Signaling_Cascade Inhibits Gene_Expression Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS) Signaling_Cascade->Gene_Expression Activates Inflammation Inflammatory Response Gene_Expression->Inflammation Leads to

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory action.

Conclusion

This compound is a compound of interest within the broader family of biologically active indoles. While its specific physicochemical properties are not extensively documented in publicly available literature, its synthesis can be reliably achieved through established methods like the Fischer Indole Synthesis and subsequent esterification. Further research is warranted to fully characterize this molecule and to explore its potential therapeutic applications, particularly in comparison to its more studied 5-methoxy isomer. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working with this and related indole derivatives.

References

An In-depth Technical Guide to Methyl 2-(6-methoxy-1H-indol-3-yl)acetate (CAS: 123380-87-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-methoxy-1H-indol-3-yl)acetate, a notable indole derivative, stands as a compound of significant interest within the realms of synthetic organic chemistry and drug discovery. Its structural similarity to endogenous biomolecules, such as the plant hormone auxin, and its potential as a scaffold for the development of novel therapeutic agents, underscore its importance. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, including anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols and mechanistic insights are presented to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is characterized by an indole core structure, with a methoxy group at the 6-position and a methyl acetate group at the 3-position. These substitutions significantly influence the molecule's electronic and steric properties, which in turn dictate its reactivity and biological interactions.[1]

PropertyValueSource
CAS Number 123380-87-0[1]
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.24 g/mol [1]
InChI Key KKNFZZBGRBWCJZ-UHFFFAOYSA-N[1]
Appearance Off-white to light yellow powderGeneric Data
Solubility Soluble in DMSO, Methanol, Ethyl AcetateGeneric Data
Storage Store at -20°C for long-term stabilityGeneric Data

Spectroscopic Data (Predicted/Representative for similar structures):

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ 10.8 (s, 1H, NH), 7.4-6.7 (m, 4H, Ar-H), 3.75 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 3.60 (s, 3H, OCH₃)[1]
¹³C NMR Signals expected for carbonyl carbon, aromatic carbons, methoxy carbons, and the methylene carbon of the acetate group.[1]
Mass Spectrometry (LC-MS) Expected [M+H]⁺ at m/z 220.
FT-IR (KBr, cm⁻¹) Peaks expected for N-H stretching, C=O stretching (ester), C-O stretching, and aromatic C-H stretching.

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the Fischer indole synthesis followed by esterification.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Esterification Reactant1 4-Methoxyphenylhydrazine Intermediate1 6-methoxy-1H-indole-3-acetic acid Reactant1->Intermediate1 Acid Catalyst (e.g., H₂SO₄) Reactant2 Levulinic acid methyl ester Reactant2->Intermediate1 Intermediate1_ref 6-methoxy-1H-indole-3-acetic acid Product This compound Intermediate1_ref->Product Acid Catalyst (e.g., H₂SO₄) Reactant3 Methanol Reactant3->Product MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activation Compound This compound Compound->MEK Inhibition GeneExpression Gene Expression (e.g., MMPs) Transcription->GeneExpression Regulation Invasion Cell Invasion & Proliferation GeneExpression->Invasion Promotion

References

Unveiling the Enigmatic Mechanism of Action: A Technical Guide on Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to explore the current understanding of the mechanism of action for the compound Methyl 2-(6-methoxy-1H-indol-3-YL)acetate. While a comprehensive body of research dedicated solely to this specific molecule is nascent, this document synthesizes available information on its structural analogs and the broader class of methoxy-substituted indoles to postulate its potential biological activities and guide future research.

Executive Summary

This compound belongs to the vast and biologically significant family of indole derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a methoxy group at the 6-position of the indole ring is a key structural feature that can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets.[1] Currently, detailed public data from in vitro and cell-based assays specifically for this compound is limited.[1] However, by examining its structural relationship to the well-characterized plant hormone auxin (indole-3-acetic acid) and the activities of other substituted indoles, we can infer potential mechanisms of action and avenues for investigation.

The Indole Scaffold: A Foundation for Diverse Biological Activity

The indole ring system is a fundamental structural motif found in a plethora of biologically active compounds, including essential amino acids like tryptophan.[2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow indole derivatives to bind to a wide range of biological targets, including enzymes and receptors.[1] This versatility has led to the development of indole-containing drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2]

Influence of Methoxy Substitution

The presence of a methoxy group on the indole ring, as seen in this compound, is known to enhance the electron-donating nature of the aromatic system, which can increase its reactivity and modulate its binding affinity for biological targets.[2] The position of the methoxy group is critical; for instance, a 5-methoxy substitution can alter π-stacking interactions compared to the 6-methoxy isomer, highlighting the importance of positional isomerism in determining biological activity.[1]

Postulated Mechanism of Action: Insights from Structural Analogs

Given the structural similarity of this compound to indole-3-acetic acid (IAA), the primary plant hormone of the auxin class, a primary hypothesis for its mechanism of action lies within the realm of plant biology.[1]

Auxin-like Activity

Indole-3-acetic acid plays a crucial role in regulating plant growth and development.[1] Its activity is tightly controlled through biosynthesis, degradation, and modification, including methylation to its inactive form, methyl 2-(1H-indol-3-yl)acetate (MeIAA).[1] It is plausible that this compound could act as either an auxin agonist or antagonist, or that it could be hydrolyzed by plant esterases to release the active carboxylic acid form, thereby influencing auxin signaling pathways.

To investigate this, a logical experimental workflow would involve classical auxin bioassays.

cluster_workflow Experimental Workflow: Investigating Auxin-like Activity start Synthesize/Acquire This compound assay1 Seed Germination Assay start->assay1 assay2 Root Elongation Assay start->assay2 assay3 Coleoptile Elongation Assay start->assay3 analysis Data Analysis: Compare with IAA and MeIAA controls assay1->analysis assay2->analysis assay3->analysis conclusion Determine Agonist, Antagonist, or Pro-hormone Activity analysis->conclusion

Proposed experimental workflow for assessing auxin-like activity.
Other Potential Biological Targets

Beyond plant biology, the broader class of indole derivatives has been shown to interact with a variety of targets in mammalian systems. While no specific data exists for this compound, related indole structures have demonstrated activities such as:

  • Tubulin Polymerization Inhibition: Certain N-methyl-1H-indol-3-yl derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[3][4]

  • Enzyme Inhibition: Methoxy-indole derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target in neurodegenerative diseases.[5]

  • Receptor Modulation: The indole scaffold is present in many compounds that modulate neurotransmitter receptors.

Quantitative Data and Experimental Protocols: A Call for Further Research

A thorough review of the existing scientific literature reveals a conspicuous absence of quantitative data (e.g., IC50, EC50, Ki values) and detailed experimental protocols specifically for this compound. The following table highlights the current data gap:

ParameterValueReference
Target Binding Affinity (Kd)Not Reported-
In vitro Potency (IC50/EC50)Not Reported-
In vivo EfficacyNot Reported-

The synthesis of this compound can be achieved through established methods such as the Fischer indole synthesis, starting from 4-methoxyphenylhydrazine.[1] Subsequent esterification of the resulting 6-methoxy-1H-indole-3-acetic acid yields the final product.[1]

Future Directions and Conclusion

This compound represents a molecule with untapped potential. Its structural similarity to known bioactive compounds, particularly plant auxins, suggests promising avenues for research in agriculture and plant science. Furthermore, the broader pharmacological activities of methoxy-substituted indoles warrant its investigation in various therapeutic areas.

To elucidate the mechanism of action of this compound, a systematic approach is required. The following logical relationship diagram outlines a proposed research strategy:

cluster_research Research Strategy for Elucidating Mechanism of Action start Compound Availability screen Broad Biological Screening (e.g., cell-based assays, receptor binding panels) start->screen plant_bio Plant Biology Assays (Auxin-related activity) start->plant_bio hit_id Hit Identification & Validation screen->hit_id plant_bio->hit_id target_deconv Target Deconvolution (e.g., affinity chromatography, proteomics) hit_id->target_deconv pathway Signaling Pathway Analysis target_deconv->pathway in_vivo In Vivo Model Testing pathway->in_vivo conclusion Mechanism of Action Elucidated in_vivo->conclusion

References

Biological activity of methoxy-substituted indole acetates

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of Methoxy-Substituted Indole Acetates

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous biologically active natural products and synthetic drugs.[1][2] The indole nucleus, particularly when substituted, serves as a "privileged scaffold" in medicinal chemistry, enabling the design of ligands for a wide range of biological targets.[3] The introduction of methoxy (-OCH₃) groups to the indole ring, and the addition of an acetate moiety, can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications enhance reactivity and can strategically direct the compound's interaction with specific biological targets, leading to a diverse array of pharmacological activities.[1][2]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of methoxy-substituted indole acetates. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers in drug discovery and development.

Synthesis of Methoxy-Substituted Indole Acetates

The synthesis of methoxy-activated indoles is well-established, often employing classic methods like the Fischer, Bischler, and Hemetsberger indole syntheses, which utilize commercially available methoxy-substituted anilines and benzaldehydes as starting materials.[1] A general, large-scale method for preparing substituted indole-2-acetic acid methyl esters involves a three-step process starting from o-nitrophenylacetic acid derivatives.[4]

Another common strategy for synthesizing specific isomers, such as 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives, begins with the corresponding indole hydrazide, which is then reacted with various substituted benzaldehydes in ethanol with a glacial acetic acid catalyst to form Schiff bases.[5]

Below is a generalized workflow for the synthesis and screening of these compounds.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase SM Starting Materials (e.g., Methoxy-Anilines) IM Indole Ring Formation (e.g., Fischer Synthesis) SM->IM AC Acetate Side-Chain Introduction IM->AC FP Final Product (Methoxy-Indole Acetate) AC->FP IVitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) FP->IVitro FP->IVitro Screening IVivo In Vivo Models (Animal Studies) IVitro->IVivo SAR SAR Analysis IVivo->SAR LO Lead Optimization SAR->LO

Figure 1: Generalized workflow for synthesis and biological screening.

Biological Activities

Methoxy-substituted indole acetates exhibit a wide range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied. The position of the methoxy group on the indole ring is a critical determinant of the compound's specific biological effects.[6][7]

Anticancer Activity

Many indole derivatives function as anticancer agents by inducing apoptosis (programmed cell death) and inhibiting tubulin polymerization, which disrupts microtubule formation and arrests the cell cycle.[8][9] The presence of a methoxy group at the C5 or C6 position of the indole nucleus is often associated with optimal activity.[6]

For instance, certain 3-substituted and 3,6-disubstituted-2-carbalkoxy indoles have demonstrated potent cytotoxicity against leukemia cells (CEM) by decreasing β-tubulin protein levels in a time-dependent manner.[8] Similarly, indole-propenone scaffolds containing a methoxy group on the indole ring have shown significant antiproliferative activity.[6] Remarkably, the location of this single group can switch the mechanism of cell death; moving the methoxy group from the 5-position to the 6-position can change the primary biological activity from inducing methuosis (a non-apoptotic cell death) to disrupting microtubules.[7]

G Indole Methoxy-Indole Acetate Tubulin β-Tubulin Indole->Tubulin binds to colchicine site Microtubule Microtubule Disruption Tubulin->Microtubule inhibits polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis triggers intrinsic pathway CellDeath Cancer Cell Death Apoptosis->CellDeath

Figure 2: Anticancer mechanism via tubulin polymerization inhibition.

Table 1: Anticancer Activity of Methoxy-Substituted Indole Derivatives

Compound/Derivative Class Methoxy Position(s) Target Cell Line Activity Metric Value Reference
Compound 9e 6-methoxy HeLa (Cervical Cancer) IC₅₀ 0.37 µM [6]
HT29 (Colon Cancer) IC₅₀ 0.16 µM [6]
MCF-7 (Breast Cancer) IC₅₀ 0.17 µM [6]
Mono Methoxyindole Derivative Not specified NSCLC-N16-L16 (Lung Cancer) IC₅₀ 13.9 µM [1]
Analogue 15 (Indole-chalcone) 2,3-dimethoxy SCC-29B (Oral Cancer) GI₅₀ 0.96 µM [8]

| Compound 22 (Carbalkoxy indole) | 6-methoxy | CEM (Leukemia) | EC₅₀ | 0.20 µM |[8] |

Anti-inflammatory Activity

The anti-inflammatory effects of indole acetates are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the prostaglandin synthesis pathway responsible for inflammation.[5][10] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a classic example of an indole-3-acetic acid derivative.[3]

Studies on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives revealed that compounds with specific substitutions on the phenyl ring exhibited significant anti-inflammatory activity, selectively inhibiting COX-2 expression while demonstrating a better gastric safety profile compared to indomethacin.[5][10]

G AA Arachidonic Acid PGs Prostaglandins (PGE₂) AA->PGs catalysis COX2 COX-2 Enzyme COX2->AA acts on Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Indole Methoxy-Indole Acetate Indole->COX2 inhibits

Figure 3: Anti-inflammatory mechanism via COX-2 inhibition.

Table 2: Anti-inflammatory Activity of 5-Methoxy-Indole Acetohydrazide Derivatives

Compound Phenyl Ring Substitution % Inhibition of Edema (2h) % Inhibition of Edema (3h) Reference
S3 3-Nitrophenyl 61.99% 61.20% [10]
S7 3,4-Dimethoxyphenyl 61.47% 62.24% [10]
S14 2,4,5-Trimethoxyphenyl 62.69% 63.69% [10]

| Indomethacin | (Reference Drug) | 77.23% | 76.89% |[10] |

Other Biological Activities
  • Hormonal and Reproductive Effects : 5-Methoxyindole-3-acetic acid (5-MIAA), a metabolite found in the pineal gland, has been shown to prolong the estrous cycle, increase uterine weight, and elevate plasma estradiol levels in female rats.[11] It also influences protein/peptide secretion in mouse pinealocytes.[12]

  • Pro-oxidant Activity : In certain conditions, 5-MIAA can act as a pro-oxidant, enhancing lipid peroxidation, and has demonstrated cytotoxicity to V79 hamster cells.[11]

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Methoxyindoles can act as agonists or antagonists of the AhR, a ligand-activated transcription factor involved in regulating xenobiotic metabolism and various physiological functions. 7-Methoxyindole, for example, is an efficacious AhR agonist.[13]

Experimental Protocols

Protocol 1: Synthesis of Methoxyindole Acetohydrazide Derivatives

This protocol is adapted from the synthesis of indole Schiff base derivatives.[5]

  • Starting Material : Begin with 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide.

  • Reaction : Dissolve the starting hydrazide in ethanol. Add a molar equivalent of the desired substituted benzaldehyde.

  • Catalysis : Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux : Reflux the reaction mixture for 4-6 hours.

  • Isolation : Cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification : Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base derivative.

  • Characterization : Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating anti-inflammatory agents.[10][14]

  • Animals : Use Wistar albino rats or similar models, divided into control, standard, and test groups.

  • Dosing : Administer the test compound (e.g., suspended in 1% carboxymethyl cellulose) orally or intraperitoneally to the test group. Administer the vehicle to the control group and a standard drug (e.g., indomethacin) to the standard group.

  • Inflammation Induction : After a set time (e.g., 1 hour) post-dosing, inject a 1% solution of carrageenan in saline into the sub-plantar region of the left hind paw of each animal.

  • Measurement : Measure the paw volume immediately after injection and at regular intervals (e.g., every hour for 3-5 hours) using a plethysmometer.

  • Analysis : Calculate the percentage inhibition of edema for the test and standard groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Conclusion and Future Perspectives

Methoxy-substituted indole acetates are a versatile and highly promising class of compounds with significant therapeutic potential, particularly in oncology and inflammation. The position of the methoxy substituent is a key determinant of both the potency and the mechanism of action, offering a strategic handle for medicinal chemists to fine-tune biological activity.[7] Structure-activity relationship studies have shown that methoxy groups at the C5 and C6 positions are often beneficial for anticancer activity, while a 5-methoxy group is common in derivatives designed as selective COX-2 inhibitors.[6][10]

Future research should focus on exploring a wider range of substitution patterns and developing more potent and selective analogs. The investigation of novel mechanisms, such as the modulation of non-apoptotic cell death pathways and interactions with receptors like AhR, could open new avenues for drug development. Furthermore, optimizing the pharmacokinetic and safety profiles of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutic agents.

References

Fischer indole synthesis for 6-methoxyindole precursors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fischer Indole Synthesis of 6-Methoxyindole Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a premier method for constructing the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone), to yield a substituted indole.[1][2] The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including antimigraine agents of the triptan class.[1]

6-Methoxyindole derivatives are particularly significant precursors in the synthesis of various pharmaceuticals and natural products. The methoxy group at the 6-position serves as a crucial functional handle and influences the electronic properties of the indole ring, impacting molecular interactions and metabolic pathways. This guide provides a detailed technical overview of the Fischer indole synthesis as applied to the preparation of 6-methoxyindole precursors, covering its core mechanism, experimental protocols, and quantitative data for researchers in drug development and organic synthesis.

Core Reaction Mechanism

The Fischer indole synthesis proceeds through a well-established sequence of reactions initiated by acid catalysis. The generally accepted mechanism involves the formation of a phenylhydrazone, which then undergoes a cascade of rearrangements to form the aromatic indole ring.[1]

The key mechanistic steps are as follows:

  • Hydrazone Formation : The reaction begins with the condensation of a substituted phenylhydrazine, in this case, 4-methoxyphenylhydrazine, with an enolizable aldehyde or ketone to form the corresponding 4-methoxyphenylhydrazone.

  • Tautomerization : The hydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').

  • [1][1]-Sigmatropic Rearrangement : Following protonation of the enamine, the crucial bond-forming step occurs via a[1][1]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[1][3]

  • Rearomatization & Cyclization : The intermediate quickly rearomatizes. The resulting nucleophilic amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal (or aminal) ring.

  • Ammonia Elimination : Under the acidic conditions, the aminoacetal eliminates a molecule of ammonia, and subsequent aromatization of the newly formed five-membered ring yields the final, energetically favorable indole product.[1]

Fischer_Indole_Mechanism Figure 1: Core Mechanism of the Fischer Indole Synthesis Hydrazine 4-Methoxyphenyl-hydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone Condensation (-H2O) Ketone Ketone / Aldehyde Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Protonated Protonated Ene-hydrazine Enehydrazine->Protonated Protonation (H+) Diimine Di-imine Intermediate Protonated->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole 6-Methoxyindole Product Aminal->Indole Elimination of NH3 Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reactant Mixing (4-Methoxyphenylhydrazine + Carbonyl Compound) B 2. Acid Catalysis (Add Brønsted or Lewis Acid) A->B C 3. Heating / Reflux (Initiate Cyclization) B->C D 4. Reaction Monitoring (e.g., by TLC) C->D E 5. Workup (Quenching, Neutralization) D->E F 6. Extraction (Isolate Crude Product) E->F G 7. Purification (Crystallization or Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

References

Spectroscopic and Structural Elucidation of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(6-methoxy-1H-indol-3-yl)acetate (CAS No. 123380-87-0). Due to the limited availability of experimentally validated data in peer-reviewed literature, this document summarizes the most likely spectroscopic characteristics based on established chemical principles and data from chemical suppliers. The information herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this indole derivative.

Spectroscopic Data Summary

The following tables present a summary of the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityAssignment
~10.8 (br s)Broad SingletN-H (Indole)
~7.48 (d)DoubletH-4
~7.05 (s)SingletH-2
~6.85 (d)DoubletH-7
~6.70 (dd)Doublet of DoubletsH-5
~3.80 (s)SingletOCH₃ (Methoxy)
~3.65 (s)SingletCH₂
~3.60 (s)SingletOCH₃ (Ester)

Disclaimer: The ¹H NMR data is based on predictive models and typical values for similar indole structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~172.5C=O (Ester)
~156.0C-6
~136.5C-7a
~122.5C-2
~121.0C-3a
~119.5C-4
~109.0C-5
~108.0C-3
~94.5C-7
~55.5OCH₃ (Methoxy)
~52.0OCH₃ (Ester)
~31.0CH₂

Disclaimer: The ¹³C NMR data is based on predictive models and may not reflect experimentally determined values.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H StretchIndole N-H
~3000-2850C-H StretchAromatic/Aliphatic C-H
~1735C=O StretchEster Carbonyl
~1620, 1480C=C StretchAromatic Ring
~1250, 1030C-O StretchMethoxy/Ester C-O
Table 4: Mass Spectrometry Data
m/zIon
219.09[M]⁺
220.10[M+H]⁺
242.08[M+Na]⁺
160.07[M-COOCH₃]⁺

Note: The molecular weight of this compound is 219.24 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing would involve Fourier transformation and baseline correction. 2D NMR experiments such as COSY, HSQC, and HMBC would be employed for unambiguous signal assignments.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The exact mass would be used to confirm the elemental composition of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation Pure Compound NMR NMR Spectroscopy (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Report Final Report / Publication Data_Analysis->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-Depth Technical Guide to Methyl 2-(6-methoxy-1H-indol-3-YL)acetate: A Derivative of Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is a derivative of the well-known phytohormone indole-3-acetic acid (IAA). The introduction of a methoxy group at the 6-position of the indole ring significantly influences the molecule's electronic and steric properties, potentially altering its biological activity and making it a compound of interest for various research and development applications.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of this compound. It includes a detailed discussion of its relationship to IAA, relevant experimental protocols, and a summary of its known and potential biological activities, with a focus on its utility as a scaffold for the synthesis of more complex molecules.[1]

Introduction

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin in plants, playing a critical role in various aspects of plant growth and development.[1][3] Its derivatives are a subject of intense research due to their potential as therapeutic agents and biological probes.

This compound, a methyl ester of 6-methoxy-1H-indole-3-acetic acid, is a structurally interesting derivative of IAA. The methoxy substitution on the indole ring is a key feature that can significantly impact its chemical reactivity and biological interactions.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Properties and Synthesis

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole core with a methoxy group at the 6-position and a methyl acetate group at the 3-position.[1]

PropertyValueSource
Molecular Formula C12H13NO3PubChem
Molecular Weight 219.24 g/mol PubChem
CAS Number 123380-87-0[1]
Appearance Solid (form may vary)General Chemical Properties
Solubility Soluble in polar organic solventsGeneral Chemical Properties

Note: Some physical properties may not be publicly available and would require experimental determination.

Synthesis

The synthesis of this compound typically involves a two-step process: the synthesis of the 6-methoxy-1H-indole-3-acetic acid precursor, followed by its esterification.

Step 1: Synthesis of 6-methoxy-1H-indole-3-acetic acid

The Fischer indole synthesis is a widely used and robust method for preparing methoxy-activated indoles.[1][2] This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

  • Reaction Setup: A reaction flask is charged with 4-methoxyphenylhydrazine and a suitable carbonyl compound (e.g., an ester of levulinic acid) in a suitable solvent (e.g., ethanol, acetic acid).

  • Acid Catalyst: A Brønsted or Lewis acid catalyst (e.g., HCl, H2SO4, ZnCl2) is added to the mixture.[2]

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours.

  • Work-up: After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield 6-methoxy-1H-indole-3-acetic acid.

Step 2: Esterification of 6-methoxy-1H-indole-3-acetic acid

The final step is the formation of the methyl ester from the corresponding carboxylic acid.[1]

Experimental Protocol: Fischer-Speier Esterification (General Procedure)

  • Reaction Setup: 6-methoxy-1H-indole-3-acetic acid is dissolved in an excess of methanol.

  • Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • Reaction Conditions: The mixture is heated at reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which can be further purified by recrystallization or column chromatography.

Synthesis_Workflow 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis 4-Methoxyphenylhydrazine->Fischer Indole Synthesis Carbonyl Compound Carbonyl Compound Carbonyl Compound->Fischer Indole Synthesis 6-methoxy-1H-indole-3-acetic acid 6-methoxy-1H-indole-3-acetic acid Fischer Indole Synthesis->6-methoxy-1H-indole-3-acetic acid Esterification Esterification 6-methoxy-1H-indole-3-acetic acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Esterification->this compound

Synthesis workflow for this compound.

Biological Activities and Potential Applications

While detailed public data from in vitro and cell-based assays specifically for this compound is limited, the broader class of indole derivatives has been extensively studied for various biological activities.[1]

Relationship to Indole-3-Acetic Acid (IAA) and Auxin Activity

This compound is a structural analog of methyl indole-3-acetate (MeIAA), which is considered an inactive form of the plant hormone IAA.[1] In biological systems, the conversion of IAA to its methyl ester is a mechanism of inactivation.[1] However, MeIAA can be hydrolyzed back to the active form by esterases, allowing for the regulation of local auxin concentrations.[1] The 6-methoxy substitution on the indole ring of the title compound could influence its interaction with auxin signaling pathway components.

Potential as a Scaffold in Drug Discovery

The indole nucleus is a versatile scaffold for the synthesis of more complex molecules with tailored pharmacological properties.[1] this compound can serve as a starting material for further chemical modifications, such as derivatization of the ester group or substitution on the indole ring, to generate a library of compounds for screening against various biological targets.[1]

Antiproliferative and Anticancer Potential

Numerous indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis. While no specific antiproliferative data for this compound is publicly available, its structural similarity to other biologically active indoles suggests that it could be a candidate for anticancer drug discovery.

Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated. However, due to its structural relationship to IAA, it is plausible that it could interact with components of the auxin signaling pathway in plants. In mammalian systems, indole derivatives have been shown to interact with a variety of receptors and enzymes, and any potential biological activity of this compound would be mediated through specific molecular interactions that are yet to be determined.

Below is a generalized diagram of the main tryptophan-dependent IAA biosynthesis pathways found in microorganisms, which provides context for the broader class of indole-3-acetic acid derivatives.

IAA_Biosynthesis_Pathways Tryptophan Tryptophan Indole-3-pyruvic acid (IPA) Indole-3-pyruvic acid (IPA) Tryptophan->Indole-3-pyruvic acid (IPA) Indole-3-acetamide (IAM) Indole-3-acetamide (IAM) Tryptophan->Indole-3-acetamide (IAM) Tryptamine (TAM) Tryptamine (TAM) Tryptophan->Tryptamine (TAM) Indole-3-acetaldoxime (IAOx) Indole-3-acetaldoxime (IAOx) Tryptophan->Indole-3-acetaldoxime (IAOx) Indole-3-acetaldehyde (IAAld) Indole-3-acetaldehyde (IAAld) Indole-3-pyruvic acid (IPA)->Indole-3-acetaldehyde (IAAld) Indole-3-acetic acid (IAA) Indole-3-acetic acid (IAA) Indole-3-acetamide (IAM)->Indole-3-acetic acid (IAA) Tryptamine (TAM)->Indole-3-acetaldehyde (IAAld) Indole-3-acetonitrile (IAN) Indole-3-acetonitrile (IAN) Indole-3-acetaldoxime (IAOx)->Indole-3-acetonitrile (IAN) Indole-3-acetaldehyde (IAAld)->Indole-3-acetic acid (IAA) Indole-3-acetonitrile (IAN)->Indole-3-acetic acid (IAA)

Tryptophan-dependent IAA biosynthesis pathways in microorganisms.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

  • Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to elucidate the specific biological activities of this compound. This should include screening against a panel of cancer cell lines, as well as assays for anti-inflammatory, antimicrobial, and other potential therapeutic effects.

  • Mechanism of Action Studies: If biological activity is identified, further studies will be required to determine the underlying mechanism of action, including the identification of its molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogs with modifications at various positions of the indole ring and the acetate side chain will be crucial for understanding the SAR and for optimizing the potency and selectivity of this chemical scaffold.

  • Exploration in Plant Biology: Given its structural similarity to auxin, its effects on plant growth and development warrant investigation.

Conclusion

This compound is an intriguing derivative of indole-3-acetic acid with potential applications in medicinal chemistry and plant biology. While specific data on its biological activity is currently scarce, its structural features and the known activities of related indole compounds suggest that it is a promising candidate for further investigation. This technical guide provides a foundation for researchers interested in exploring the synthesis and biological potential of this and related compounds.

References

The Methoxy Group's Directing Hand: An In-depth Technical Guide to its Role in Indole Ring Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of numerous biologically active compounds, from neurotransmitters to cutting-edge pharmaceuticals. The strategic placement of a methoxy (-OCH₃) group on this bicyclic heterocycle profoundly alters its electronic landscape, thereby governing its reactivity and biological function. This technical guide provides a comprehensive analysis of the methoxy group's influence on the indole ring, detailing its electronic effects, impact on electrophilic and nucleophilic substitution, and its role in modulating critical signaling pathways in the context of drug discovery. This document synthesizes quantitative reactivity data, provides detailed experimental protocols for key transformations, and visualizes complex chemical and biological processes to offer a thorough resource for professionals in the chemical and biomedical sciences.

The Electronic Influence of the Methoxy Group on the Indole Ring

The methoxy group exerts a dual electronic effect on the indole ring: a powerful electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I)[1].

  • Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This increases the electron density of the indole ring, particularly at the positions ortho and para to the methoxy substituent. This enhanced electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles.

  • Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the ring through the sigma bond framework.[1] However, in the context of electrophilic aromatic substitution, the resonance effect is generally dominant.

The net result is an overall activation of the indole ring towards electrophilic attack, with the position of the methoxy group dictating the regiochemical outcome of such reactions.

Impact on Indole Ring Reactivity

Electrophilic Aromatic Substitution (EAS)

The electron-donating nature of the methoxy group significantly enhances the rate of electrophilic aromatic substitution on the indole ring compared to the unsubstituted parent molecule. The indole ring itself is already highly reactive towards electrophiles, with a reactivity estimated to be 10¹³ times greater than benzene, favoring substitution at the C3 position. The addition of a methoxy group further amplifies this reactivity.

The regioselectivity of EAS on methoxyindoles is a product of the combined directing effects of the indole nitrogen and the methoxy group. The C3 position of the pyrrole ring remains the most nucleophilic site. However, the methoxy group strongly directs incoming electrophiles to its ortho and para positions on the benzene ring. For instance, in 5-methoxyindole, the C4 and C6 positions are activated, while in 6-methoxyindole, the C5 and C7 positions are activated.

Table 1: Hammett Substituent Constants for the Methoxy Group

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on a reaction's rate. The substituent constant, σ, is a measure of the electronic effect of the substituent itself. A negative σ value indicates an electron-donating group, which accelerates reactions with a positive reaction constant ρ (i.e., reactions favored by increased electron density).

Substituentσ_meta_σ_para_
-OCH₃0.11-0.24

Data sourced from Schwarzenbach et al.[2]

The negative σ_para_ value for the methoxy group confirms its strong electron-donating character through resonance when it is in a position to directly conjugate with the reaction center. The positive σ_meta_ value reflects the dominance of the inductive electron-withdrawing effect when direct resonance is not possible.[3]

Table 2: Regioselectivity and Yields in Electrophilic Aromatic Substitution of Methoxyindoles

Indole DerivativeReactionReagentsMajor Product(s)YieldReference(s)
5-MethoxyindoleBrominationBr₂ in AcOH4-Bromo-5-methoxyindole-[4]
IndoleFriedel-Crafts AcylationPropionic anhydride, [CholineCl][ZnCl₂]₃, MW3-Propionylindole>90%[5]
5,6-DimethoxyindoleCadogan SynthesisMicrowaveMethyl 5,6-dimethoxyindole-2-carboxylate-[6]
Nucleophilic Substitution

While the electron-rich indole ring is generally not susceptible to nucleophilic attack, the presence of a methoxy group on the nitrogen atom (N-methoxyindoles) can facilitate such reactions. N-methoxyindoles, particularly those with electron-withdrawing groups at the C3 position, can undergo cine-substitution, where a nucleophile attacks the C2 position, leading to the expulsion of the methoxy group from the nitrogen.[7] This reactivity pattern opens up synthetic routes to 2-substituted indoles that are otherwise difficult to access.

Experimental Protocols

Synthesis of 6-Methoxyindole (Batcho-Leimgruber Indole Synthesis)

This protocol describes the synthesis of 6-methoxyindole starting from p-cresol.[8]

  • Nitration of p-cresol carbonate: p-Cresol is first converted to its carbonate derivative. Regioselective nitration is then performed to introduce a nitro group.

  • Hydrolysis and Methylation: The carbonate is hydrolyzed, and the resulting phenol is methylated to yield 4-methoxy-2-nitrotoluene.

  • Indole Ring Formation: 4-methoxy-2-nitrotoluene is then subjected to the Batcho-Leimgruber indole synthesis to afford 6-methoxyindole. The overall yield from p-cresol is reported to be 43%.

Bromination of Ethyl 5-Methoxyindole-2-carboxylate

This procedure outlines the regioselective bromination of a methoxy-activated indole.[4]

  • Dissolution: Dissolve ethyl 5-methoxyindole-2-carboxylate (0.55 mmol) in acetic acid (1.9 ml).

  • Reagent Preparation: Prepare a solution of bromine (0.66 mmol) in acetic acid (0.85 ml).

  • Reaction: Slowly add the bromine solution to the indole solution with stirring under the desired reaction conditions (e.g., temperature, time).

  • Work-up and Isolation: The reaction mixture is worked up to isolate the brominated product. This method primarily yields the 4-bromo derivative.

Friedel-Crafts Acylation of Indole using a Deep Eutectic Solvent

This green chemistry approach describes the acylation of indole derivatives.[5]

  • Catalyst/Solvent Preparation: Prepare the deep eutectic solvent [CholineCl][ZnCl₂]₃.

  • Reaction Mixture: Combine the indole derivative and the desired acid anhydride in the deep eutectic solvent.

  • Microwave Irradiation: Irradiate the mixture with microwaves at 120 °C for 10 minutes.

  • Isolation: The 3-acylated indole is the major product and can be isolated after work-up. This method is effective for various electron-rich aromatic compounds.

Role in Biological Signaling Pathways

Methoxyindoles are a class of compounds with significant biological activities, largely due to their structural similarity to endogenous signaling molecules like serotonin and melatonin. The methoxy group is a key feature of melatonin (N-acetyl-5-methoxytryptamine) and plays a crucial role in its interaction with receptors and its downstream effects.

Melatonin Receptor Signaling

Melatonin exerts its effects through G-protein coupled receptors (GPCRs), primarily MT1 and MT2.[8][9][10] The binding of melatonin to these receptors initiates a cascade of intracellular signaling events.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mel Melatonin MT1 MT1 Receptor Mel->MT1 MT2 MT2 Receptor Mel->MT2 G_alpha_i Gαi MT1->G_alpha_i PLC PLC MT1->PLC MT2->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC Ca2->PKC ERK ERK PKC->ERK ERK->CREB Gene_Expression Gene Expression (e.g., Neuroprotection, Circadian Rhythms) CREB->Gene_Expression

Caption: Melatonin receptor signaling cascade.

The activation of MT1 and MT2 receptors by melatonin leads to the inhibition of adenylyl cyclase via the Gαi subunit, which in turn decreases intracellular cAMP levels and reduces the activity of protein kinase A (PKA).[9] This pathway ultimately affects the phosphorylation of transcription factors like CREB. Additionally, melatonin receptors can signal through other pathways, such as the phospholipase C (PLC) pathway, leading to changes in intracellular calcium and activation of protein kinase C (PKC) and ERK.[8][9]

Neuroprotective Mechanisms

Melatonin is a well-documented neuroprotective agent, and its methoxy group is integral to this function. One of its primary mechanisms of neuroprotection is the scavenging of reactive oxygen species (ROS).[4] In neurodegenerative conditions like Alzheimer's disease, melatonin has been shown to protect neurons and astrocytes from amyloid-beta-induced toxicity by reducing ROS production and preventing mitochondrial depolarization.[4]

Neuroprotection_Workflow cluster_stressor Cellular Stress cluster_cellular_response Cellular Response Amyloid_Beta Amyloid-Beta Aggregates ROS_Production Increased ROS Production Amyloid_Beta->ROS_Production Mito_Depolarization Mitochondrial Depolarization Amyloid_Beta->Mito_Depolarization Neuronal_Death Neuronal & Astrocytic Death ROS_Production->Neuronal_Death Mito_Depolarization->Neuronal_Death Melatonin Melatonin Melatonin->ROS_Production scavenges Melatonin->Mito_Depolarization protects against

Caption: Melatonin's neuroprotective workflow against amyloid-beta toxicity.

Furthermore, melatonin can modulate signaling pathways such as the PI3K/Akt pathway to suppress apoptosis and promote cell survival.[11] It has been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like caspase-3.[11]

Anticancer Activity

The methoxy group's position on the indole ring can be critical for anticancer activity. For instance, an 8-methoxy-pyrazino[1,2-a]indole derivative has shown potent and selective antiproliferative activity against human leukemia K562 cells, while the 6- and 7-methoxy isomers were inactive.[12] This highlights the importance of the methoxy group's placement for specific biological interactions.

Methoxyindoles can exert their anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[13][14][15][16] 5-methoxytryptophan, a metabolite of tryptophan, has been shown to promote apoptosis and inhibit proliferation in colorectal cancer cells, with its effects being enhanced when combined with PI3K/Akt/FoxO3a pathway inhibitors.[13]

Anticancer_Signaling cluster_pathway PI3K/Akt Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Methoxyindole Methoxyindole Derivative (e.g., 5-MTP) Methoxyindole->Akt inhibits

Caption: Methoxyindole's inhibitory effect on the PI3K/Akt survival pathway.

Conclusion

The methoxy group is a powerful modulator of indole ring reactivity and biological activity. Its strong electron-donating resonance effect activates the indole ring towards electrophilic substitution, with predictable regiochemical outcomes. This property is invaluable for the synthetic chemist aiming to functionalize the indole scaffold. In the realm of drug discovery, the methoxy group is a key pharmacophoric feature in many bioactive indoles, including the pleiotropic hormone melatonin. Its presence is critical for receptor interactions and the subsequent modulation of complex signaling pathways involved in neuroprotection and cancer. A thorough understanding of the methoxy group's role is therefore essential for the rational design and development of novel indole-based therapeutics. This guide provides a foundational resource for researchers and professionals working at the intersection of chemistry and biology, facilitating further innovation in this exciting field.

References

Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-methoxy-1H-indol-3-yl)acetate, a derivative of the naturally occurring plant hormone indole-3-acetic acid, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural features, comprising a methoxy-activated indole core and a reactive methyl acetate side chain, offer a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the indole ring can significantly modulate the pharmacological profile of these molecules. This compound, featuring a methoxy group at the 6-position, presents an electron-rich aromatic system that influences its reactivity and biological interactions.[1] This guide explores the synthetic utility of this compound, providing a technical resource for its application in research and drug discovery.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through two primary routes: the Fischer indole synthesis and the esterification of the corresponding carboxylic acid.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles.[1] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, 4-methoxyphenylhydrazine is condensed with a suitable carbonyl compound like an ester of levulinic acid or γ,γ-dialkoxybutyrate.[1]

Experimental Protocol: Fischer Indole Synthesis

  • Reaction: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq) and methyl levulinate (1.1 eq) are suspended in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst: A strong acid catalyst, for instance, sulfuric acid, polyphosphoric acid, or zinc chloride (catalytic amount), is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Reactants Stoichiometry Catalyst Solvent Temperature Time Yield
4-Methoxyphenylhydrazine1.0 eqH₂SO₄ (cat.)EthanolReflux4 h~75%
Methyl Levulinate1.1 eq

Table 1: Typical reaction parameters for the Fischer indole synthesis of this compound.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Target_Molecule This compound 4-Methoxyphenylhydrazine->Target_Molecule + Methyl_Levulinate Methyl Levulinate Methyl_Levulinate->Target_Molecule Catalyst H₂SO₄ (cat.) Catalyst->Target_Molecule Solvent Ethanol Solvent->Target_Molecule Temperature Reflux Temperature->Target_Molecule

Figure 1: Fischer Indole Synthesis Workflow.
Esterification of 6-methoxy-1H-indole-3-acetic acid

An alternative synthetic route involves the direct esterification of 6-methoxy-1H-indole-3-acetic acid.[1] This method is particularly useful if the corresponding carboxylic acid is readily available.

Experimental Protocol: Esterification

  • Reaction: 6-methoxy-1H-indole-3-acetic acid (1.0 eq) is dissolved in an excess of methanol, which serves as both the reactant and the solvent.

  • Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is added to the solution.

  • Reaction Conditions: The mixture is heated at reflux for 3-5 hours, with TLC monitoring to confirm the consumption of the starting material.

  • Work-up and Purification: After cooling, the excess methanol is removed in vacuo. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by recrystallization or column chromatography.

Reactant Reagent Catalyst Temperature Time Yield
6-methoxy-1H-indole-3-acetic acidMethanol (excess)H₂SO₄ (cat.)Reflux4 h>90%

Table 2: Typical reaction parameters for the esterification of 6-methoxy-1H-indole-3-acetic acid.

Physicochemical and Spectroscopic Data

Property Value
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported, expected to be a crystalline solid
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane

Table 3: Physicochemical properties of this compound.

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.8 (s, 1H, NH), 7.4-6.7 (m, 4H, Ar-H), 3.75 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 3.60 (s, 3H, OCH₃).[2]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5 (C=O), 155.0 (C-6), 136.0 (C-7a), 122.0 (C-3a), 121.5 (C-2), 119.0 (C-4), 110.0 (C-5), 108.0 (C-3), 94.0 (C-7), 55.0 (OCH₃), 51.5 (OCH₃), 31.0 (CH₂).

  • IR (KBr, cm⁻¹): Expected peaks around 3400 (N-H stretch), 1735 (C=O ester stretch), 1620, 1480 (C=C aromatic stretch), 1250, 1030 (C-O stretch).

  • Mass Spectrometry (EI): Expected m/z (%) = 219 (M⁺), 160 (M⁺ - COOCH₃).

Reactivity and Synthetic Applications

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules, leveraging the reactivity of both the indole nucleus and the ester side chain.

Reactions at the Indole Nitrogen (N-Alkylation)

The nitrogen atom of the indole ring can be readily alkylated under basic conditions.

Experimental Protocol: N-Alkylation

  • Reaction: To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) is added at 0 °C.

  • Reagent: After stirring for a short period, the desired alkylating agent (e.g., an alkyl halide) (1.1 eq) is added.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, as indicated by TLC.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

N_Alkylation Start This compound Product N-Alkyl-Methyl 2-(6-methoxy-1H-indol-3-yl)acetate Start->Product + Base Base (e.g., NaH) Base->Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product

Figure 2: N-Alkylation of the indole ring.
Electrophilic Substitution on the Indole Ring

The electron-rich indole ring is susceptible to electrophilic substitution, with the C2, C4, and C7 positions being potential sites for functionalization. The methoxy group at C6 further activates the benzene portion of the indole nucleus.

Derivatization of the Methyl Acetate Side Chain

The ester functionality provides a handle for various chemical transformations.

The methyl ester can be reduced to the corresponding primary alcohol, 2-(6-methoxy-1H-indol-3-yl)ethanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Ester Reduction

  • Reaction: A solution of this compound (1.0 eq) in a dry ethereal solvent such as THF or diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in the same solvent at 0 °C under an inert atmosphere.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield the desired alcohol, which can be further purified by chromatography.

Ester_Reduction Start This compound Product 2-(6-methoxy-1H-indol-3-yl)ethanol Start->Product Reduction Reducing_Agent LiAlH₄ Reducing_Agent->Product

Figure 3: Reduction of the ester side chain.

Application in the Synthesis of Bioactive Molecules

The versatility of this compound makes it a valuable precursor in the synthesis of various biologically active compounds.

Synthesis of Melatonin Analogues

Melatonin, a neurohormone with a 5-methoxyindole core, and its analogues are of significant interest in drug discovery for their roles in regulating circadian rhythms and their potential as therapeutic agents. The 6-methoxy isomer provides a scaffold for novel analogues with potentially different receptor binding profiles and pharmacological activities.

Precursor for Anti-inflammatory and Anticancer Agents

Derivatives of methoxy-substituted indoles have demonstrated potent anti-inflammatory and anticancer activities. For instance, some indole derivatives act as inhibitors of tubulin polymerization, a key target in cancer therapy.[1] The structural framework of this compound can be elaborated to generate novel compounds for screening in these therapeutic areas.

Derivative Class Target Reported Activity Reference
Indole-based ChalconesCOX-1/COX-2Anti-inflammatory[1]
N-((1-methyl-1H-indol-3-yl)methyl)acetamidesTubulinAnticancer[1]
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines-Anticancer[3]

Table 4: Examples of bioactive derivatives synthesized from methoxy-indoles.

Drug_Discovery_Pathway Building_Block This compound Derivatization Chemical Derivatization (N-alkylation, side-chain modification, etc.) Building_Block->Derivatization Library Library of Novel Indole Derivatives Derivatization->Library Screening Biological Screening (Anticancer, Anti-inflammatory, etc.) Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 4: Role in the drug discovery process.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the differential reactivity of its indole nucleus and ester side chain provide chemists with a powerful tool for the construction of diverse and complex molecular architectures. The demonstrated utility of its derivatives as potent biological agents underscores its significance in the field of medicinal chemistry and drug development. This guide has provided the essential technical details to facilitate the effective use of this compound in the pursuit of novel scientific discoveries.

References

The Pervasive Presence of Methoxyindoles in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Physiological Significance of Methoxyindole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Indole derivatives are a cornerstone of biological chemistry, forming the structural basis for a vast array of natural products with profound physiological activity. The addition of a methoxy group to the indole core significantly modulates the molecule's electronic properties and biological function, giving rise to the diverse class of methoxyindole derivatives. These compounds are not mere chemical curiosities but are ubiquitous across the plant and animal kingdoms, acting as neurohormones, phytoalexins, and potent psychoactive agents. This technical guide provides a comprehensive overview of the natural occurrence of key methoxyindole derivatives, their biosynthetic origins, and the intricate signaling pathways they command. It is designed to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Melatonin (N-acetyl-5-methoxytryptamine)

Perhaps the most well-characterized methoxyindole, melatonin is a pleiotropic molecule found in virtually all domains of life, from bacteria to humans.[1] Its roles extend far beyond its common association with sleep regulation.

Natural Occurrence and Quantitative Data

Melatonin is synthesized in animals primarily in the pineal gland, with its secretion following a distinct circadian rhythm.[1] However, significant amounts are also produced in the gastrointestinal tract, where concentrations can be 10 to 100 times higher than in the blood.[2] In the plant kingdom, melatonin (phytomelatonin) is widely distributed, often at concentrations far exceeding those in animals. It is found in roots, leaves, fruits, and seeds, where it functions in growth regulation and as a defense molecule against biotic and abiotic stress.[3][4]

Natural SourcePart/TissueConcentration RangeReference(s)
Human Pineal Gland24 - 6,860 pmol/g[5]
Pistachio (Pistacia vera)Seed227 - 233 µg/g[4]
Bitter Orange (Citrus aurantium)Peel~869 µg/g (dried)[6]
Black Tea (Camellia sinensis)Waste~164 µg/g (dried)[6]
Tomato (Solanum lycopersicum)Fruit (ripe)2 - 190 ng/g[7][8]
Various Medicinal Herbs Various12 - 3,771 ng/g[4]
Ziziphus spina-christiPlant~420 ng/g (dried)[7]
Melissa officinalisPlant~410 ng/g (dried)[7]
Biosynthesis

The biosynthesis of melatonin originates from the essential amino acid tryptophan. While the precursor and the final product are conserved, the enzymatic pathway differs between animals and plants, representing a key area of evolutionary divergence.[9]

In animals , tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin. Serotonin is subsequently acetylated to N-acetylserotonin, the direct precursor to melatonin, which is finally O-methylated by the enzyme N-acetylserotonin O-methyltransferase (ASMT).

In plants , the pathway can vary. A common route involves the decarboxylation of tryptophan to tryptamine, followed by hydroxylation to serotonin. The subsequent steps of acetylation and methylation to produce melatonin are similar to the animal pathway.[9]

G cluster_animal Animal Pathway cluster_plant Common Plant Pathway A_Trp Tryptophan A_5HTP 5-Hydroxytryptophan A_Trp->A_5HTP TPH A_Serotonin Serotonin A_5HTP->A_Serotonin AADC A_NAS N-Acetylserotonin A_Serotonin->A_NAS SNAT/AANAT A_Melatonin Melatonin A_NAS->A_Melatonin ASMT P_Trp Tryptophan P_Tryptamine Tryptamine P_Trp->P_Tryptamine TDC P_Serotonin Serotonin P_Tryptamine->P_Serotonin T5H P_NAS N-Acetylserotonin P_Serotonin->P_NAS SNAT P_Melatonin Melatonin P_NAS->P_Melatonin ASMT/COMT

Comparative Biosynthesis of Melatonin in Animals and Plants.
Signaling Pathways

Melatonin exerts its effects primarily through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[10] These receptors are integral to mediating melatonin's role in circadian rhythm regulation, immune response, and cellular protection.

  • MT1 Receptor: Primarily couples to Gαi/o proteins. Activation leads to the inhibition of adenylyl cyclase (AC), which decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently inhibits Protein Kinase A (PKA) activity and the phosphorylation of the CREB transcription factor.[10][11] The MT1 receptor can also couple to Gαq, activating Phospholipase C (PLC) and leading to downstream signaling through IP3 and DAG.[2]

  • MT2 Receptor: Also couples to Gαi/o to inhibit the AC-cAMP-PKA pathway. Additionally, MT2 signaling can inhibit soluble guanylyl cyclase (sGC) activity and modulate PLC pathways.[2][10]

Both receptors can also signal through β-arrestin pathways, leading to receptor internalization and activation of other cascades like the MAPK/ERK pathway.[4]

G Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_i Gαi/o MT1->G_i couples G_q Gαq MT1->G_q couples MT2->G_i couples AC Adenylyl Cyclase G_i->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB pCREB PKA->CREB inhibits PLC PLCβ G_q->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC ERK MAPK/ERK PKC->ERK

Simplified Melatonin Signaling via MT1 and MT2 Receptors.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

5-MeO-DMT is a potent, naturally occurring psychedelic tryptamine. Its presence is documented in numerous plant species and, most famously, in the venom of a specific toad species.[2]

Natural Occurrence and Quantitative Data

The most concentrated natural source of 5-MeO-DMT is the secretion from the parotoid glands of the Colorado River toad (Incilius alvarius).[12] It is also found as a primary or minor alkaloid in various South American plants used for preparing psychoactive snuffs and beverages.[2][7]

Natural SourcePart/TissueConcentration RangeReference(s)
Colorado River Toad (Incilius alvarius)Gland Secretion (Venom)15% of dry weight[7]
Virola theiodoraBark ResinMajor active ingredient[2]
Dictyoloma incanescensBarkSource of initial isolation[7]
Biosynthesis

5-MeO-DMT is biosynthetically derived from tryptophan. The pathway involves the formation of serotonin, which is then converted to bufotenin (5-HO-DMT). The final step is the O-methylation of bufotenin, catalyzed by an O-methyltransferase enzyme, to yield 5-MeO-DMT.[2] It can also be formed from 5-methoxytryptamine in some species.

Physiological Role

5-MeO-DMT is a powerful serotonergic agonist with high affinity for multiple serotonin (5-HT) receptor subtypes, particularly 5-HT₂ₐ and 5-HT₁ₐ, which are believed to mediate its profound psychedelic effects.[2] Unlike many other tryptamines, it is not a significant monoamine releasing agent.[2] Its rapid onset and short duration of action have made it a subject of interest in research exploring potential therapeutic applications for conditions like depression and anxiety.[12]

5-Methoxytryptamine (5-MT)

A close relative of both serotonin and melatonin, 5-methoxytryptamine (also known as mexamine) is an endogenous methoxyindole found in animals.

Natural Occurrence and Quantitative Data

5-MT occurs naturally in the body, with the highest concentrations found in the pineal gland.[13] Its levels are influenced by the activity of monoamine oxidase A (MAO-A), the primary enzyme responsible for its metabolism.[13]

Natural SourcePart/TissueConcentration RangeReference(s)
Human Pineal Gland0 - 12 pmol/g (trace amounts)[5]
Sheep Pineal Gland545 ± 180 pmol/g[10]
Pig Pineal Gland228 ± 119 pmol/g[10]
Cow Pineal Gland117 ± 48 pmol/g[10]
Biosynthesis

5-MT is formed in the body through two primary routes: the direct O-methylation of serotonin, or the N-deacetylation of melatonin.[13]

Physiological Role

5-MT acts as a non-selective agonist at various serotonin receptors.[13] It is an extremely potent agonist of the 5-HT₂ₐ receptor in vitro.[13] Unlike melatonin, it does not have a direct affinity for melatonin receptors, though it can be converted into melatonin in the body.[13] Its physiological significance is still under investigation, but it is known to influence processes regulated by the serotonergic system.

6-Methoxymellein

6-Methoxymellein is a dihydroisocoumarin, a class of phenolic compounds distinct from the tryptamine-based indoles but which features a methoxy-substituted bicyclic system. It is primarily known as a phytoalexin in carrots.

Natural Occurrence and Quantitative Data

This compound is famously found in carrots (Daucus carota), where it is produced in response to stress, such as wounding or pathogen attack, and is responsible for the characteristic bitter taste in stressed or old carrots.

Natural SourcePart/TissueConcentration RangeReference(s)
Carrot (Daucus carota)Root0.02 - 76.00 µg/g[3]
Biosynthesis

The biosynthesis of 6-methoxymellein involves the enzyme 6-hydroxymellein O-methyltransferase, which catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to 6-hydroxymellein, yielding 6-methoxymellein and S-adenosylhomocysteine.

Physiological Role

In plants, 6-methoxymellein functions as a phytoalexin, an antimicrobial compound that accumulates at sites of infection or stress to inhibit the growth of pathogens. Its presence is a key component of the carrot's induced defense system.

Experimental Protocols

The accurate extraction, isolation, and quantification of methoxyindole derivatives are critical for research. Methodologies must be tailored to the specific compound and the complexity of the biological matrix.

General Experimental Workflow

A typical workflow involves sample homogenization, extraction with an appropriate solvent system, purification/concentration (often using solid-phase extraction), and final analysis by a chromatographic method coupled to a sensitive detector.

G Start Biological Sample (Plant/Animal Tissue, Venom) Homogenize Homogenization (e.g., Blender, Sonication) Start->Homogenize Extract Solvent Extraction (e.g., Acetone, Methanol, LLE) Homogenize->Extract Filter Filtration / Centrifugation Extract->Filter Crude Extract SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Filter->SPE Clarified Extract Elute Elution SPE->Elute Purified Analyte Analyze Quantitative Analysis (HPLC, GC-MS, LC-MS) Elute->Analyze Data Data Processing Analyze->Data

General Workflow for Methoxyindole Analysis.
Protocol: Extraction and Quantification of 6-Methoxymellein from Carrots

This protocol is adapted from methods described in the literature for the rapid analysis of 6-methoxymellein.[11]

  • Sample Preparation: Freeze approximately 10g of carrot root tissue with liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the powdered sample to a beaker and add 100 mL of boiling deionized water. Maintain boiling for 5-10 minutes with constant stirring. This process extracts 6-MM into the aqueous phase.

  • Clarification: Allow the mixture to cool, then centrifuge at 10,000 x g for 15 minutes to pellet solid debris. Decant and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the aqueous supernatant onto the conditioned C18 cartridge. The non-polar 6-MM will be retained on the sorbent.

    • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elution: Elute the 6-MM from the cartridge using 5 mL of methanol into a clean collection vial.

  • Quantification by HPLC:

    • Sample Preparation: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., starting at 40% methanol, ramping to 80%).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 267 nm.

    • Quantification: Calculate the concentration of 6-methoxymellein by comparing the peak area of the sample to a standard curve prepared from a pure analytical standard.

Protocol: General Tryptamine Extraction and Analysis from Biological Samples

This protocol provides a general framework for tryptamines like 5-MeO-DMT and 5-MT from complex matrices, adaptable for plant material or animal tissues.

  • Sample Homogenization: Homogenize 1-5g of tissue in a suitable buffer (e.g., phosphate-buffered saline) or solvent. For dried plant material, pulverize first.

  • Protein Precipitation (for tissue/plasma): Add an equal volume of a cold precipitating agent like acetonitrile or perchloric acid. Vortex vigorously and centrifuge at high speed (>12,000 x g) for 10 minutes to pellet proteins. Collect the supernatant.

  • Liquid-Liquid Extraction (LLE) or SPE:

    • LLE: Adjust the pH of the supernatant to basic (pH 9-10) with a suitable base (e.g., sodium carbonate solution). Extract three times with a non-polar organic solvent like ethyl acetate or dichloromethane. Pool the organic layers.

    • SPE: Use a polymeric reversed-phase or mixed-mode cation exchange sorbent. Condition the cartridge, load the sample, wash away interferences, and elute with an appropriate solvent (e.g., methanol with 2% ammonium hydroxide).[14]

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent from the LLE or the eluate from the SPE to dryness under nitrogen. Reconstitute in a small, precise volume of mobile phase.

  • Quantification by HPLC or LC-MS:

    • Chromatographic Conditions:

      • Column: C18 or Biphenyl reversed-phase column.[1]

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 5mM ammonium formate, pH 3) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[1]

      • Detection: For HPLC, a photodiode array (PDA) or fluorescence detector is common. For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method.[1]

    • Quantification: Use an internal standard and create a calibration curve in a matrix-matched solution to ensure accurate quantification.

Conclusion

The methoxyindole derivatives represent a functionally and structurally diverse class of natural products. From the central neurohormone melatonin, which orchestrates circadian biology across kingdoms, to the potent psychedelic 5-MeO-DMT and the plant defense compound 6-methoxymellein, these molecules highlight the elegant efficiency of natural product evolution. A thorough understanding of their natural distribution, biosynthesis, and mechanisms of action is paramount for leveraging their therapeutic potential. The continued development of robust analytical protocols will further illuminate the roles of these pervasive compounds in biology and medicine, paving the way for novel applications in drug development and human health.

References

Technical Guide: Physicochemical Properties of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Methyl 2-(6-methoxy-1H-indol-3-YL)acetate. Due to the limited publicly available quantitative data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining these properties, which are standard in the pharmaceutical industry. Furthermore, information on related indole compounds is presented to offer insights into expected characteristics.

Compound Overview

This compound is an indole derivative with a methoxy group at the 6-position and a methyl acetate group at the 3-position of the indole ring. The position of the methoxy group is a critical feature that influences the molecule's electronic and steric properties, which in turn affect its reactivity and biological interactions.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 123380-87-0[1]
Molecular Formula C₁₂H₁₃NO₃N/A
Molecular Weight 219.24 g/mol [1]
InChI Key KKNFZZBGRBWCJZ-UHFFFAOYSA-N[1]

Solubility Data

Table 2: Qualitative and Predicted Solubility

SolventExpected SolubilityNotes
DMSO (Dimethyl Sulfoxide) SolubleA common solvent for preparing stock solutions of indole derivatives for biological assays.[2]
Methanol Likely SolubleOften used in the synthesis and purification of this compound.[1]
Ethyl Acetate Likely SolubleUsed as a mobile phase component in the chromatography of indole acetates.[1]
Water / Aqueous Buffers Low to PoorTypical for non-ionizable, moderately lipophilic small molecules. Solubility is a critical parameter to determine for physiological relevance.
Experimental Protocol: Kinetic Solubility Assay

This protocol describes a general method for determining the kinetic solubility of a compound, which is a high-throughput method commonly used in early drug discovery.[1][2][3][4][5]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.

Materials:

  • Test Compound (this compound)

  • DMSO (Dimethyl Sulfoxide), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for UV-based methods)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker/incubator

  • Nephelometer or UV/Vis plate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2-5 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 98-195 µL) of PBS buffer. This results in a final DMSO concentration typically between 1-5%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering of the solutions in each well. An increase in scattering compared to controls indicates precipitation.

    • UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound is determined from a standard curve.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare 10-20 mM Stock Solution in DMSO B Perform Serial Dilutions of Stock in DMSO A->B Dilution series C Add DMSO dilutions to PBS Buffer (1-5% final DMSO) B->C Transfer to aqueous buffer D Incubate with Shaking (e.g., 2h at 25°C) C->D Equilibration E Nephelometry: Measure Light Scattering D->E Method 1 F UV/Vis: Centrifuge, Transfer Supernatant, Measure Absorbance D->F Method 2 G Determine Highest Concentration without Precipitation E->G F->G G cluster_prep Preparation cluster_stress Forced Degradation A Develop Initial HPLC Method H Analyze Stressed Samples by HPLC A->H B Prepare Compound Solutions C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G C->H D->H E->H F->H G->H I Optimize HPLC Method for Separation of Degradants H->I Check Resolution I->H Re-analyze if needed J Quantify Degradation and Identify Degradants I->J G cluster_pathway Microbial Tryptophan-Dependent IAA Biosynthesis Pathways cluster_iam IAM Pathway cluster_ipa IPyA Pathway cluster_tam TAM Pathway Trp Tryptophan IaaM Tryptophan-2-monooxygenase (iaaM) Trp->IaaM IPyA Indole-3-pyruvate (IPyA) Trp->IPyA TAM Tryptamine (TAM) Trp->TAM IAM Indole-3-acetamide (IAM) IaaH IAM hydrolase (iaaH) IAM->IaaH IaaM->IAM IAA Indole-3-acetic acid (IAA) IaaH->IAA IAAld Indole-3-acetaldehyde IPyA->IAAld IAAld->IAA TAM->IAAld

References

Methodological & Application

Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. The primary synthetic route described is the Fischer indole synthesis, a reliable and widely used method for constructing the indole core.[1][2] An alternative final step involving the esterification of 6-methoxy-1H-indole-3-acetic acid is also discussed. This protocol includes a comprehensive list of reagents and materials, detailed step-by-step procedures, and methods for purification and characterization of the final product. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous pharmaceuticals and natural products. The methoxy group at the 6-position and the methyl acetate moiety at the 3-position provide handles for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.[1] The Fischer indole synthesis offers a robust and classical approach to obtaining this compound, starting from commercially available precursors.[1][2]

Synthesis Pathway

The synthesis of this compound can be efficiently achieved via the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes rearrangement and cyclization to yield the indole core. In this protocol, 4-methoxyphenylhydrazine is reacted with a suitable carbonyl compound, such as an ester of levulinic acid or γ,γ-dialkoxybutyrate, to yield the target molecule.[1]

An alternative approach involves the direct esterification of 6-methoxy-1H-indole-3-acetic acid.[1] This method is suitable if the carboxylic acid precursor is readily available.

Experimental Protocol: Fischer Indole Synthesis

This protocol details the synthesis of this compound starting from 4-methoxyphenylhydrazine hydrochloride and methyl 4,4-dimethoxybutanoate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methoxyphenylhydrazine hydrochlorideReagentSigma-Aldrich
Methyl 4,4-dimethoxybutanoateReagentAlfa Aesar
Polyphosphoric acid (PPA)ReagentSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR

Instrumentation:

InstrumentUse
Round-bottom flaskReaction vessel
Magnetic stirrer with heating mantleReaction control
CondenserReflux
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Flash chromatography systemPurification
NMR SpectrometerStructural characterization
Mass SpectrometerMolecular weight determination

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) and methyl 4,4-dimethoxybutanoate (10.2 g, 62.9 mmol).

  • Acid Catalyst Addition: Carefully add polyphosphoric acid (50 g) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice (200 g) with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Characterization Data:

AnalysisExpected Result
AppearanceOff-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 8.05 (br s, 1H), 7.50 (d, J = 8.8 Hz, 1H), 6.85 (d, J = 2.2 Hz, 1H), 6.75 (dd, J = 8.8, 2.2 Hz, 1H), 3.85 (s, 3H), 3.75 (s, 2H), 3.70 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ 172.5, 156.0, 136.5, 122.0, 121.8, 110.0, 109.5, 100.0, 95.0, 55.8, 52.0, 31.5.
Mass Spectrometry (ESI)m/z 220.09 [M+H]⁺

Alternative Protocol: Esterification of 6-methoxy-1H-indole-3-acetic acid

This protocol is applicable if 6-methoxy-1H-indole-3-acetic acid is used as the starting material.

Procedure:

  • Dissolution: Dissolve 6-methoxy-1H-indole-3-acetic acid (5.0 g, 24.4 mmol) in anhydrous methanol (100 mL) in a round-bottom flask.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in the Fischer indole synthesis protocol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Fischer Indole Synthesis cluster_workup Work-up & Purification cluster_product Final Product 4-Methoxyphenylhydrazine_HCl 4-Methoxyphenylhydrazine Hydrochloride Reaction_Vessel Reaction with Polyphosphoric Acid (80-90°C, 2-3h) 4-Methoxyphenylhydrazine_HCl->Reaction_Vessel Methyl_4_4_dimethoxybutanoate Methyl 4,4-dimethoxybutanoate Methyl_4_4_dimethoxybutanoate->Reaction_Vessel Quenching Quenching (Ice) Reaction_Vessel->Quenching Cooling Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Flash Chromatography Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Flow cluster_input Inputs cluster_process Process cluster_output Output Reactants Reactants: - 4-Methoxyphenylhydrazine HCl - Methyl 4,4-dimethoxybutanoate Reaction Step 1: Fischer Indole Synthesis (Cyclization) Reactants->Reaction Catalyst Catalyst: - Polyphosphoric Acid Catalyst->Reaction Workup Step 2: Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Step 3: Purification (Column Chromatography) Workup->Purification Product Product: This compound Purification->Product

Caption: Logical flow of the synthesis protocol from reactants to the final product.

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of this compound. The Fischer indole synthesis is a high-yielding and scalable route. Proper purification using flash column chromatography is crucial to obtain the product with high purity. The characterization data provided will aid in confirming the identity and purity of the synthesized compound. This application note serves as a comprehensive guide for researchers in the field of organic and medicinal chemistry.

References

Application Notes and Protocols for the Quantification of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is an indole derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolic monitoring, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this exact molecule are not widely published, the following protocols are based on established methods for the quantification of structurally similar indole-3-acetic acid (IAA) derivatives and are expected to be highly adaptable with appropriate validation.

Analytical Techniques Overview

Two primary analytical techniques are recommended for the quantification of this compound:

  • HPLC-UV: A robust and widely available technique suitable for routine quantification in simpler matrices such as bulk material and pharmaceutical formulations. It offers good precision and linearity but may lack the sensitivity and selectivity required for complex biological samples.

  • LC-MS/MS: A highly sensitive and selective method ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma, urine, and tissue homogenates. It is the preferred method for pharmacokinetic and metabolism studies.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical performance parameters that can be expected upon validation of the described methods. Note: This data is illustrative and based on the analysis of structurally similar indole acetates. Actual performance characteristics must be determined during method validation for this compound.

Table 1: Illustrative HPLC-UV Method Parameters

ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)5 - 20 ng/mL
Limit of Quantification (LOQ)20 - 50 ng/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)95 - 105%
Retention Time5 - 10 minutes

Table 2: Illustrative LC-MS/MS Method Parameters

ParameterExpected Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.2 - 1 ng/mL
Precision (%RSD)< 10%
Accuracy (%Recovery)90 - 110%
Retention Time2 - 5 minutes

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in non-biological matrices.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Acetic acid (glacial, analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% acetic acid) in a 60:40 (v/v) ratio. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the typical absorbance of the indole chromophore)

  • Injection Volume: 10 µL

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For bulk drug substance or formulations, accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute the sample with the mobile phase to bring the concentration within the calibration curve range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), if available (e.g., D3-Methyl 2-(6-methoxy-1H-indol-3-YL)acetate). If not available, a structurally similar compound can be used after careful validation.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (analytical grade)

  • Biological matrix (e.g., plasma, urine)

  • Microcentrifuge tubes, vortex mixer, centrifuge

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B (linear gradient)

    • 3.0-3.5 min: 90% B (hold)

    • 3.5-4.0 min: 90% to 10% B (linear gradient)

    • 4.0-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) (To be determined by direct infusion of the standard)

    • Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) (To be determined by direct infusion of the IS)

  • Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

3. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of the analyte and IS in methanol (1 mg/mL).

  • Working Standards: Prepare working standards by diluting the stock solutions in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike blank biological matrix with the appropriate working standards to prepare a calibration curve (e.g., 0.1 to 200 ng/mL) and QC samples (low, mid, and high concentrations).

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

    • Transfer to an autosampler vial for analysis.

4. Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Analytical Standard Stock Stock Solution (1 mg/mL in Methanol) Standard->Stock Working Working Standards (Serial Dilution) Stock->Working HPLC HPLC System (C18 Column, Isocratic) Working->HPLC Inject Sample Bulk Sample / Formulation SamplePrep Sample Dissolution & Dilution Sample->SamplePrep Filtration Filtration (0.45 µm) SamplePrep->Filtration Filtration->HPLC Inject UV UV Detector (280 nm) HPLC->UV Data Data Acquisition (Chromatogram) UV->Data CalCurve Calibration Curve (Peak Area vs. Conc.) Data->CalCurve Quant Quantification Data->Quant CalCurve->Quant Result Final Concentration Quant->Result

Caption: Workflow for quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC UPLC System (C18 Column, Gradient) Recon->LC Inject MSMS Tandem Mass Spec (ESI+, MRM) LC->MSMS Data Data Acquisition (Peak Areas) MSMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Calibration Curve (Ratio vs. Conc.) Ratio->CalCurve Quant Quantification CalCurve->Quant Result Final Concentration Quant->Result

Caption: Workflow for quantification by LC-MS/MS.

Application Notes and Protocols: Methyl 2-(6-methoxy-1H-indol-3-YL)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is an indole derivative with potential applications in drug discovery. The indole scaffold is a prominent feature in many biologically active compounds, and substitutions on this ring system can significantly influence their pharmacological properties.[1] This document provides an overview of the potential applications of this compound, drawing upon data from related indole compounds, and offers detailed protocols for relevant in vitro assays. While specific public data on the biological activity of this compound is limited, the broader class of indole derivatives has shown promise in various therapeutic areas, including oncology and anti-inflammatory applications.[2]

Potential Therapeutic Applications

The indole core is a versatile scaffold found in numerous natural products and pharmaceuticals.[2] Derivatives of indole have been investigated for a wide range of biological activities.

1. Anticancer Activity:

Many indole derivatives exhibit cytotoxic effects against various cancer cell lines.[1] One of the key mechanisms of action for some indole compounds is the inhibition of tubulin polymerization.[2] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

2. Anti-inflammatory Activity:

Indole derivatives have also been explored for their anti-inflammatory properties.[2] A well-known example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that contains an indole core. The anti-inflammatory effects of some indole compounds are attributed to their ability to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[2]

3. Enzyme Inhibition:

The indole nucleus can interact with various enzymes, leading to the modulation of their activity. For instance, certain indole derivatives have been identified as inhibitors of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[3] This property can be harnessed to study drug-drug interactions or to develop agents that modulate metabolic pathways.

Physicochemical Properties and Synthesis

Quantitative Data on Related Indole Derivatives

The following tables summarize quantitative data for various indole derivatives, illustrating the potential bioactivities that could be explored for this compound. It is crucial to note that these are related compounds, and their activity does not directly represent that of the target compound.

Table 1: Anti-proliferative Activity of Indole Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)HeLa0.52[4]
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)MCF-70.34[4]
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)HT-290.86[4]
9-aryl-5H-pyrido[4,3-b]indole derivative (Compound 2)HeLa8.7[2]
Indole-substituted furanone (Compound 11)U-9370.6[2]

Table 2: Tubulin Polymerization Inhibition by Indole Derivatives

Compound/DerivativeAssay TypeIC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivativesInhibition of tubulin polymerizationNot specified[4]
Indole-substituted furanone (Compound 11)Inhibition of tubulin polymerizationNot specified[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in a research setting.

Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[5] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.[5]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that incorporates into the growing microtubules.[6] Inhibitors of tubulin polymerization will prevent or reduce this increase in fluorescence.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, and a fluorescent reporter.[6]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound and control inhibitors (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm

Procedure:

  • Reagent Preparation: Reconstitute tubulin and other kit components on ice as per the manufacturer's instructions.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin reaction mix to each well.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity every minute for 60 minutes at 37°C.

  • Data Analysis: Plot the fluorescence intensity versus time. Compare the polymerization curves of the test compound with the positive and negative controls to determine its effect on tubulin polymerization.

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.

Principle: The assay measures the metabolism of a specific fluorescent or LC-MS/MS-detectable substrate by a particular CYP isoform in the presence and absence of the test compound. A decrease in the formation of the metabolite indicates inhibition.[7]

Materials:

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4)

  • CYP isoform-specific substrates and their corresponding metabolites

  • NADPH regenerating system

  • Test compound and known inhibitors for each isoform

  • 96-well plates

  • LC-MS/MS system or fluorescence plate reader

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes or recombinant CYP enzyme, buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the specific substrate.

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the samples and analyze the supernatant for the formation of the metabolite using LC-MS/MS or a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of CYP activity by the test compound at each concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in drug discovery.

G cluster_0 Drug Discovery Workflow Indole Scaffold Indole Scaffold Chemical Synthesis Chemical Synthesis Indole Scaffold->Chemical Synthesis Modification In Vitro Assays In Vitro Assays Chemical Synthesis->In Vitro Assays Screening Lead Optimization Lead Optimization In Vitro Assays->Lead Optimization Data G Indole_Derivative Indole Derivative Tubulin Tubulin Dimers Indole_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces G cluster_1 MTT Assay Workflow Cell_Culture Seed Cells in 96-well Plate Compound_Treatment Add Test Compound Cell_Culture->Compound_Treatment Incubation_48h Incubate (48-72h) Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading

References

Application Notes and Protocols: "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate" as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 2-(6-methoxy-1H-indol-3-YL)acetate" is a versatile precursor molecule belonging to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The methoxy and methyl acetate substitutions on this particular indole provide reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of various pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of "this compound" in the synthesis of bioactive molecules, with a focus on the synthesis of an analogue of the non-steroidal anti-inflammatory drug (NSAID), Etodolac.

Synthetic Applications

"this compound" can be utilized in the synthesis of a variety of pharmaceutical derivatives. The key reactive sites for derivatization are the indole nitrogen, the ester group, and the aromatic ring. Common transformations include:

  • Hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

  • Reduction of the ester to an alcohol, providing a different functional group for further elaboration.

  • N-alkylation or N-acylation of the indole ring to introduce diverse substituents.

  • Electrophilic substitution on the indole nucleus, although the position of substitution will be directed by the existing methoxy group.

A significant application of indole-3-acetic acid derivatives is in the development of anti-inflammatory agents. A notable example is Etodolac, an NSAID that selectively inhibits cyclooxygenase-2 (COX-2). While Etodolac itself is a pyrano[3,4-b]indole derivative, its core structure is closely related to indole-3-acetic acid. The following sections will detail a synthetic protocol for an analogue of Etodolac, starting from a 6-methoxyindole derivative.

Experimental Protocols

The following protocols describe the synthesis of a 6-methoxy analogue of Etodolac. These protocols are based on established synthetic methodologies for indole derivatives and Etodolac, and may require optimization for this specific substrate.

Protocol 1: Fischer Indole Synthesis of 6-Methoxy-1H-indole-3-acetic acid

This protocol describes a method to synthesize the core indole structure.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Levulinic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • A mixture of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents) in ethanol is prepared.

  • Concentrated sulfuric acid (catalytic amount) is slowly added to the mixture.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a sodium hydroxide solution.

  • The aqueous solution is washed with diethyl ether to remove any non-polar impurities.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the product.

  • The solid product, 6-methoxy-1H-indole-3-acetic acid, is collected by filtration, washed with cold water, and dried.

Protocol 2: Esterification to "this compound"

Materials:

  • 6-methoxy-1H-indole-3-acetic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • 6-methoxy-1H-indole-3-acetic acid (1 equivalent) is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is refluxed for 3-5 hours.

  • The reaction is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield "this compound".

Protocol 3: Synthesis of a 6-Methoxy Etodolac Analogue

This protocol outlines the construction of the pyran ring analogous to the synthesis of Etodolac.

Materials:

  • "this compound"

  • 7-ethyl-tryptophol (as a representative reactant for the cyclization step)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • "this compound" (1 equivalent) and 7-ethyl-tryptophol (1 equivalent) are dissolved in anhydrous toluene.

  • A catalytic amount of p-toluenesulfonic acid is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield the 6-methoxy Etodolac analogue.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. These are based on literature values for similar indole syntheses and may vary depending on the specific reaction conditions.

Reaction StepStarting MaterialProductTypical Yield (%)
Fischer Indole Synthesis4-Methoxyphenylhydrazine6-methoxy-1H-indole-3-acetic acid70-85
Esterification6-methoxy-1H-indole-3-acetic acidThis compound85-95
Pyrano-indole FormationThis compound6-methoxy Etodolac Analogue60-75

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Synthesis of Etodolac Analogue 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Fischer_Indole_Synthesis Fischer_Indole_Synthesis 4-Methoxyphenylhydrazine->Fischer_Indole_Synthesis Levulinic_acid Levulinic_acid Levulinic_acid->Fischer_Indole_Synthesis 6-methoxy-1H-indole-3-acetic_acid 6-methoxy-1H-indole-3-acetic_acid Fischer_Indole_Synthesis->6-methoxy-1H-indole-3-acetic_acid Esterification Esterification 6-methoxy-1H-indole-3-acetic_acid->Esterification Precursor This compound Esterification->Precursor Cyclization Cyclization Precursor->Cyclization 7-ethyl-tryptophol 7-ethyl-tryptophol 7-ethyl-tryptophol->Cyclization Etodolac_Analogue 6-methoxy Etodolac Analogue Cyclization->Etodolac_Analogue

Caption: Synthetic workflow for the preparation of a 6-methoxy Etodolac analogue.

Cyclooxygenase (COX) Inhibition Pathway

Etodolac and its analogues act as anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin_H2 COX-1_COX-2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) Prostaglandin_H2->Prostaglandins Etodolac_Analogue 6-methoxy Etodolac Analogue Etodolac_Analogue->COX-1_COX-2 Inhibition

Caption: Mechanism of action of the Etodolac analogue via inhibition of COX enzymes.

Conclusion

"this compound" is a valuable and versatile precursor for the synthesis of various pharmaceutical compounds, particularly those with an indole core. The provided protocols for the synthesis of a 6-methoxy Etodolac analogue demonstrate its utility in constructing complex bioactive molecules. The ability of such compounds to inhibit the cyclooxygenase pathway highlights the potential for developing novel anti-inflammatory agents from this starting material. Researchers are encouraged to adapt and optimize these methods for the development of new chemical entities with therapeutic potential.

Application Notes and Protocols for Cell-Based Assays Involving Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is a member of the indole family, a class of heterocyclic compounds widely recognized for their significant and diverse biological activities.[1][2] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with applications ranging from anticancer to antimicrobial agents.[1][2][3][4] While specific research on this compound is emerging, the broader class of indole-3-acetic acid derivatives has demonstrated considerable potential in oncology research, exhibiting cytotoxic effects against various cancer cell lines.[3][5][6]

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. The presence of a methoxy group, as in this compound, is known to modulate the electronic and steric properties of the molecule, which can, in turn, affect its interaction with biological targets.[5] Positional isomerism is a critical factor; for instance, shifting the methoxy group can alter the molecule's bioactivity.[5]

This document provides detailed protocols for a panel of cell-based assays relevant for evaluating the biological effects of this compound, focusing on its potential as an anticancer agent. The proposed assays will enable researchers to investigate its effects on cell viability, apoptosis, and cell cycle progression.

Potential Mechanism of Action: Tubulin Polymerization Inhibition

Several indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[7] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. A proposed mechanism for this compound, based on the activity of related compounds, involves its interaction with the colchicine-binding site on β-tubulin. This interference with microtubule dynamics is a validated strategy in cancer therapy.[7]

G cluster_0 Cellular Effects Microtubule_Instability Microtubule Instability Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Instability->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Tubulin->Microtubule_Instability Inhibits Polymerization

Figure 1: Proposed signaling pathway for this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HT29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

G Start Seed Cancer Cells Treat Treat with Compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Assay Incubate->Assay Viability Cell Viability (MTT) Assay->Viability Metabolic Activity Apoptosis Apoptosis (Flow Cytometry) Assay->Apoptosis Annexin V/PI CellCycle Cell Cycle (Flow Cytometry) Assay->CellCycle DNA Content Data Data Analysis Viability->Data Apoptosis->Data CellCycle->Data

Figure 2: General experimental workflow for cell-based assays.

Data Presentation

The following tables present hypothetical data for this compound to illustrate expected outcomes from the described assays.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)15.2 ± 1.8
HT29 (Colon Cancer)25.5 ± 2.3
MCF-7 (Breast Cancer)18.9 ± 2.1

Table 2: Effect of this compound on Apoptosis in HeLa Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Vehicle Control3.1 ± 0.52.5 ± 0.4
Compound (15 µM)22.4 ± 2.115.7 ± 1.9

Table 3: Cell Cycle Distribution of HeLa Cells after Treatment with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.3 ± 3.225.1 ± 2.519.6 ± 2.1
Compound (15 µM)20.1 ± 2.415.5 ± 1.964.4 ± 4.3

Conclusion

The provided protocols and application notes offer a comprehensive framework for investigating the biological activities of this compound in cell-based assays. Based on the established pharmacology of related indole derivatives, this compound is a promising candidate for further investigation as a potential anticancer agent. The suggested assays will provide crucial data on its cytotoxicity, pro-apoptotic effects, and its impact on cell cycle progression, thereby elucidating its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Methyl 2-(6-methoxy-1H-indol-3-YL)acetate in Plant Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is a synthetic auxin derivative that holds significant potential in plant biology research and agricultural applications. Structurally related to the principal plant hormone indole-3-acetic acid (IAA), this compound is anticipated to exhibit auxin-like activity, influencing a variety of developmental processes in plants.[1] Its methoxy substitution at the 6-position of the indole ring may confer altered biological activity, stability, and transport characteristics compared to endogenous IAA.

These application notes provide a comprehensive overview of the potential uses of this compound, along with detailed protocols for its experimental validation. The information is intended to guide researchers in exploring its efficacy as a plant growth regulator and to provide a framework for its inclusion in drug development programs targeting plant health and productivity.

Postulated Mechanism of Action

This compound, as a methyl ester of 6-methoxy-indole-3-acetic acid, is likely a pro-hormone. It is hypothesized that upon uptake by plant cells, endogenous esterases hydrolyze the methyl ester to release the active form, 6-methoxy-indole-3-acetic acid. This active form is then expected to engage the auxin signaling pathway.

The core of the auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which are components of the SCFTIR1/AFB ubiquitin-ligase complex. Upon auxin binding, this complex targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses such as cell elongation, division, and differentiation.

Auxin_Signaling_Pathway cluster_0 Cellular Uptake and Activation cluster_1 Auxin Signaling Cascade Me-6-MeO-IAA Methyl 2-(6-methoxy- 1H-indol-3-YL)acetate Esterases Esterases Me-6-MeO-IAA->Esterases Hydrolysis 6-MeO-IAA 6-Methoxy-indole-3-acetic acid (Active Form) Esterases->6-MeO-IAA TIR1_AFB TIR1/AFB Receptor 6-MeO-IAA->TIR1_AFB Binding SCF_Complex SCFTIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Activation Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activation/ Repression Response Physiological Response (e.g., Growth, Development) Auxin_Genes->Response

Caption: Postulated signaling pathway of this compound.

Applications in Plant Biology Research

Based on its structural similarity to IAA, this compound is a promising candidate for various applications in plant research, including:

  • Promotion of Root Growth: Auxins are well-known for their ability to stimulate the formation of lateral and adventitious roots. This compound can be tested for its efficacy in promoting root development in various plant species.

  • Callus Induction and Plant Tissue Culture: Auxins are essential components of plant tissue culture media for inducing callus formation and promoting cell division and differentiation. The optimal concentration of this compound for these purposes can be determined.

  • Studies on Plant Development: As a synthetic auxin, it can be used to investigate the role of auxin signaling in various developmental processes, such as apical dominance, tropism, and fruit development.

  • Agricultural and Horticultural Applications: If proven effective, this compound could be used to enhance crop yields, improve rooting of cuttings, and manage plant growth in controlled environments.

Experimental Protocols

The following are detailed protocols for evaluating the auxin-like activity of this compound.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This protocol is designed to quantify the effect of this compound on primary root growth and lateral root formation in the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium including vitamins, pH 5.7

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (100 mm x 15 mm)

  • This compound stock solution (10 mM in DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microfuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Tween-20. Vortex for 5-10 minutes.

    • Wash seeds 3-5 times with sterile water.

    • Resuspend seeds in 0.1% (w/v) sterile agar solution.

  • Plating and Stratification:

    • Prepare MS agar plates containing 1% (w/v) sucrose and the desired concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is below 0.1% in all plates, including the control.

    • Pipette sterilized seeds onto the surface of the agar plates in a straight line.

    • Seal the plates with micropore tape and wrap in aluminum foil.

    • Stratify the seeds by incubating at 4°C for 2-3 days in the dark.

  • Growth and Data Collection:

    • Transfer the plates to a growth chamber and orient them vertically.

    • After 7-10 days of growth, image the plates using a high-resolution scanner or camera.

    • Measure the primary root length and count the number of emerged lateral roots for at least 15-20 seedlings per treatment using ImageJ or similar software.

Data Presentation:

The following table presents hypothetical data to illustrate the expected dose-dependent effect on root growth.

Concentration (µM)Primary Root Length (mm ± SE)Number of Lateral Roots (± SE)
0 (Control)55.2 ± 2.18.5 ± 0.9
0.0162.5 ± 2.512.3 ± 1.1
0.168.1 ± 2.815.8 ± 1.3
158.4 ± 2.318.2 ± 1.5
1035.7 ± 1.914.6 ± 1.2
10015.3 ± 1.15.1 ± 0.7

Note: This data is illustrative and serves as an example of expected results. Actual results may vary.

Root_Assay_Workflow A Seed Sterilization C Plating of Seeds A->C B Prepare MS Agar Plates with Test Compound B->C D Stratification (4°C, 2-3 days) C->D E Growth in Chamber (Vertical Plates, 7-10 days) D->E F Image Acquisition E->F G Data Analysis (Root Length & Lateral Roots) F->G H Statistical Analysis & Interpretation G->H

Caption: Workflow for the Arabidopsis thaliana root elongation assay.
Protocol 2: Tobacco Callus Induction Assay

This protocol outlines the procedure for assessing the ability of this compound to induce callus formation from tobacco leaf explants.

Materials:

  • Young, healthy tobacco (Nicotiana tabacum) plants

  • MS medium with vitamins

  • Sucrose

  • Phytagel or Agar

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control

  • This compound stock solution (10 mM in DMSO)

  • Sterile water, ethanol (70%), and bleach solution

  • Sterile Petri dishes, forceps, and scalpels

  • Growth chamber (25°C, in darkness)

Procedure:

  • Explant Preparation:

    • Excise young, fully expanded leaves from a healthy tobacco plant.

    • Surface sterilize the leaves by washing in running tap water, followed by a 1-minute immersion in 70% ethanol, and then a 10-15 minute soak in a 10% bleach solution with a drop of Tween-20.

    • Rinse the leaves 3-5 times with sterile distilled water in a laminar flow hood.

    • Cut the sterilized leaves into small explants (approximately 1 cm²).

  • Culture Initiation:

    • Prepare MS medium supplemented with 3% (w/v) sucrose and various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 mg/L).

    • Include a set of plates with an optimal concentration of 2,4-D (e.g., 2 mg/L) as a positive control.

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • Aseptically place one leaf explant onto the surface of the solidified medium in each Petri dish.

  • Incubation and Observation:

    • Seal the plates with Parafilm and incubate them in the dark at 25°C.

    • Observe the explants weekly for signs of callus formation.

    • After 4-6 weeks, record the percentage of explants forming callus and the fresh weight of the callus.

Data Presentation:

The following table provides hypothetical data illustrating the potential effectiveness of the compound in callus induction.

Treatment (mg/L)Callus Induction (%)Callus Fresh Weight (g ± SE)Callus Morphology
Control (No Auxin)00No growth
2,4-D (2.0)951.8 ± 0.2Friable, light yellow
Me-6-MeO-IAA (0.1)200.3 ± 0.05Compact, greenish
Me-6-MeO-IAA (0.5)650.9 ± 0.1Friable, light green
Me-6-MeO-IAA (1.0)851.5 ± 0.15Friable, yellowish
Me-6-MeO-IAA (2.0)901.6 ± 0.18Friable, yellowish
Me-6-MeO-IAA (5.0)701.1 ± 0.12Compact, browning

Note: This data is illustrative and serves as an example of expected results. Actual results may vary.

Callus_Induction_Workflow A Explant Preparation (Tobacco Leaf) B Surface Sterilization A->B D Inoculation of Explants B->D C Prepare MS Medium with Test Compound C->D E Incubation in Dark (25°C, 4-6 weeks) D->E F Data Collection (% Induction, Fresh Weight) E->F G Analysis and Comparison F->G

Caption: Workflow for the tobacco callus induction assay.

Conclusion

This compound presents a compelling subject for investigation in plant biology due to its structural analogy to auxin. The provided protocols offer a standardized approach to characterizing its biological activity. Researchers are encouraged to adapt these methods to their specific plant systems and experimental goals. The potential discovery of a novel, potent, and stable synthetic auxin could have significant implications for both fundamental plant science and the development of new agricultural technologies.

References

Application Notes and Protocols for Studying the Effects of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro characterization of the biological activities of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate. The provided protocols are foundational and can be adapted and expanded upon based on initial findings.

Compound Information

Compound Name This compound
Synonyms 6-Methoxy-1H-indole-3-acetic acid methyl ester
CAS Number 123380-87-0[1]
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol [1][2]
Chemical Structure Indole derivative with a methoxy group at the 6-position and a methyl acetate group at the 3-position.[1]
Solubility Expected to be soluble in polar organic solvents like DMSO and ethanol.[3] For experimental use, a stock solution in DMSO is recommended.
Purity >98% (Recommended for biological assays)
Storage Store at -20°C for long-term use.[3]

Introduction

This compound is an indole derivative. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects. The methoxy substitution on the indole ring is known to influence the molecule's electronic properties and its interaction with biological targets.[1] This compound shares structural similarities with the plant hormone indole-3-acetic acid (IAA), where the methyl ester form is often considered a biologically inactive precursor that can be hydrolyzed by intracellular esterases to the active carboxylic acid form.

These application notes outline a series of in vitro assays to explore the potential cytotoxic, anti-inflammatory, and neuroprotective activities of this compound.

Experimental Objectives

The primary objectives of the following experimental protocols are:

  • To determine the cytotoxic potential of this compound against various cancer cell lines.

  • To evaluate the in vitro anti-inflammatory properties of the compound.

  • To assess its potential neuroprotective effects in a cell-based model of neuronal damage.

Experimental Workflow

The overall experimental workflow for the initial screening of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Interpretation compound_prep Compound Stock Preparation cytotoxicity Cytotoxicity Assay (MTT) compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Albumin Denaturation) compound_prep->anti_inflammatory neuroprotection Neuroprotection Assay (Oxidative Stress Model) compound_prep->neuroprotection cell_culture Cell Line Culture cell_culture->cytotoxicity cell_culture->neuroprotection data_analysis IC50 / EC50 Determination cytotoxicity->data_analysis anti_inflammatory->data_analysis neuroprotection->data_analysis interpretation Hit Identification & Further Studies data_analysis->interpretation

Caption: A generalized experimental workflow for the initial in vitro screening of the test compound.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on selected cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell Line Compound Concentration (µM) % Cell Viability (Mean ± SD)
HeLa0.1
1
10
50
100
MCF-70.1
1
10
50
100
A5490.1
1
10
50
100
Protocol 2: In Vitro Anti-inflammatory Activity by Albumin Denaturation Assay

This assay evaluates the ability of this compound to inhibit protein denaturation, a well-documented cause of inflammation.[4][5]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • DMSO

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of BSA or egg albumin in PBS.

    • Prepare a 10 mM stock solution of this compound and Diclofenac sodium in DMSO.

  • Assay:

    • The reaction mixture will consist of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 100, 200, 400, 800, 1000 µg/mL).

    • A control group will consist of 0.2 mL of egg albumin and 2.8 mL of PBS.

    • A standard group will consist of 0.2 mL of egg albumin, 2.8 mL of PBS, and varying concentrations of Diclofenac sodium.

    • Incubate all the mixtures at 37°C for 20 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[6]

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula:

      • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value for the test compound and the standard.

Data Presentation:

Concentration (µg/mL) % Inhibition by this compound (Mean ± SD) % Inhibition by Diclofenac Sodium (Mean ± SD)
100
200
400
800
1000
Protocol 3: Neuroprotection Assay using an Oxidative Stress Model

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress.

Materials:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Appropriate cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (for SH-SY5Y):

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well.

    • For differentiation, the medium can be changed to a low-serum medium (e.g., 1% FBS) containing retinoic acid (10 µM) for 5-7 days.

  • Compound Pre-treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a serum-free medium.

    • Remove the culture medium and pre-treat the cells with different concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Induction of Oxidative Stress:

    • After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. A control group should not be treated with H₂O₂.

  • Assessment of Cell Viability (MTT Assay):

    • Follow the MTT assay procedure as described in Protocol 5.1 to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of neuroprotection using the following formula:

      • % Neuroprotection = [ (Viability of compound + H₂O₂ treated cells) - (Viability of H₂O₂ treated cells) ] / [ (Viability of control cells) - (Viability of H₂O₂ treated cells) ] x 100

    • Determine the EC50 value (the concentration of the compound that provides 50% neuroprotection).

Data Presentation:

Compound Concentration (µM) % Cell Viability (Mean ± SD) % Neuroprotection (Mean ± SD)
1
5
10
25
50

Potential Signaling Pathways for Further Investigation

Based on the structure of this compound and the known activities of related indole compounds, several signaling pathways could be modulated. Further studies could investigate the compound's effects on these pathways.

signaling_pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis cluster_neuroprotection Neuroprotection compound Methyl 2-(6-methoxy-1H- indol-3-YL)acetate NFkB NF-κB Pathway compound->NFkB Inhibition? Bax Bax compound->Bax Downregulation? Bcl2 Bcl-2 compound->Bcl2 Upregulation? Nrf2 Nrf2 Pathway compound->Nrf2 Activation? COX2 COX-2 Expression NFkB->COX2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->cytokines Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 ARE Antioxidant Response Element (ARE) Nrf2->ARE antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->antioxidant_enzymes

Caption: Potential signaling pathways that may be modulated by the test compound.

Conclusion

The provided application notes and protocols offer a structured approach to the initial investigation of the biological activities of this compound. The results from these in vitro assays will provide valuable insights into its potential as a cytotoxic, anti-inflammatory, or neuroprotective agent, and will guide further, more detailed mechanistic studies. It is recommended to perform all experiments in triplicate and to include appropriate positive and negative controls to ensure the validity of the results.

References

Application Note and Protocol for the Purification of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and for the accurate assessment of biological activity. Column chromatography is a widely used technique for the purification of organic compounds.[1][2][3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described method is robust and can be adapted for the purification of similar indole derivatives.

The principle of this purification method relies on the differential partitioning of the target compound and impurities between a stationary phase (silica gel) and a mobile phase (a solvent mixture).[1] By carefully selecting the solvent system, a high degree of separation and purity can be achieved.

Experimental Protocol

This section details the necessary materials and the step-by-step procedure for the column chromatography purification.

Materials and Equipment
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)[1]

  • Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). A starting point of 7:3 (n-hexane:ethyl acetate) is recommended.

  • Crude Sample: this compound (dissolved in a minimal amount of dichloromethane or the mobile phase).

  • Glass chromatography column

  • Eluent reservoir

  • Fraction collector or collection tubes

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Solvents for sample preparation and cleaning (dichloromethane, acetone)

Method

Step 1: Slurry Preparation and Column Packing

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 n-hexane:ethyl acetate). The consistency should be pourable but not too dilute.

  • Ensure the chromatography column is vertically clamped. Place a small cotton or glass wool plug at the bottom of the column.

  • Pour a small layer of sand over the plug.

  • Pour the silica gel slurry into the column in a single, continuous motion.

  • Gently tap the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, settling the silica gel bed. The solvent level should always be kept above the silica gel to prevent the column from running dry.

  • Add a thin layer of sand on top of the packed silica gel to protect the surface during sample loading.

Step 2: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add the sample to the top of the column. If using the dry loading method, gently sprinkle the silica-adsorbed sample onto the sand layer.

  • Allow the sample to fully enter the silica gel bed.

Step 3: Elution

  • Carefully add the mobile phase to the column, ensuring not to disturb the top surface.

  • Begin the elution process by opening the stopcock and collecting the eluent in fractions.

  • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase. For this compound, a gradient starting from 8:2 (n-hexane:ethyl acetate) and gradually increasing to 1:1 may be effective.[4]

Step 4: Fraction Analysis

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Spot each fraction on a TLC plate and develop it in a chamber containing the mobile phase.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product, as determined by TLC.

Step 5: Product Isolation

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

Data Presentation

The following tables summarize the expected quantitative data for the purification process. These are typical values and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Chromatographic Conditions

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 2 cm (diameter) x 30 cm (length)
Mobile Phase n-Hexane and Ethyl Acetate (gradient elution)
Initial Gradient 8:2 (n-Hexane:Ethyl Acetate)
Final Gradient 1:1 (n-Hexane:Ethyl Acetate)
Flow Rate ~2 mL/min
Detection TLC with UV visualization (254 nm)

Table 2: Expected Results

ParameterExpected Value
Rf of Pure Compound (in 7:3 Hex:EtOAc) ~0.4 - 0.5
Typical Yield of Purified Product 85 - 95%
Purity of Final Product (by HPLC) >98%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the purification process.

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Sample dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship start Crude Product purification Column Chromatography start->purification separation Separation of Components purification->separation impurities Impurities separation->impurities pure_product Pure this compound separation->pure_product

Caption: Logical relationship of the purification process.

References

Application Notes and Protocols for the Esterification of 6-methoxy-1H-indole-3-acetic acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of methyl 6-methoxy-1H-indole-3-acetate, a key intermediate in the development of various pharmacologically active compounds. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction. Additionally, alternative methods are presented to offer flexibility based on substrate sensitivity and available laboratory resources.

The esterification of 6-methoxy-1H-indole-3-acetic acid is a crucial step in modifying its therapeutic properties, including bioavailability and metabolic stability. The resulting methyl ester serves as a versatile building block for further chemical transformations in drug discovery programs.

Reaction Principle: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol. In this specific application, 6-methoxy-1H-indole-3-acetic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield methyl 6-methoxy-1H-indole-3-acetate and water.[1][2][3][4] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is often used, which also serves as the solvent.[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol outlines the standard procedure for the methyl esterification of 6-methoxy-1H-indole-3-acetic acid using sulfuric acid as the catalyst.

Materials:

  • 6-methoxy-1H-indole-3-acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methoxy-1H-indole-3-acetic acid (1.0 eq) in anhydrous methanol (0.2-0.5 M), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl 6-methoxy-1H-indole-3-acetate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to yield the final product.

Protocol 2: Alternative Esterification using Thionyl Chloride

For substrates that may be sensitive to strong acids or high temperatures, esterification using thionyl chloride (SOCl₂) in methanol provides a milder alternative.

Materials:

  • 6-methoxy-1H-indole-3-acetic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane or ethyl acetate

Procedure:

  • Suspend 6-methoxy-1H-indole-3-acetic acid (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Fischer-Speier esterification of indole-3-acetic acid derivatives, providing a comparative overview.

Table 1: Reaction Conditions for Fischer-Speier Esterification of Indole-3-Acetic Acid Derivatives

Carboxylic AcidAlcoholCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Indole-3-acetic acidMethanolH₂SO₄catalyticMethanolReflux2.5Not specifiedSciencemadness
Substituted Indole-3-acetic acidMethanolDCC/DMAP-CH₂Cl₂Room Temp.-High[5]
1-Methyl-3-indoleacetic acidMethanolB(C₆F₅)₃5Methanol10024100[6]
Phenylacetic acidMethanolH₂SO₄catalyticMethanolRefluxOvernight96common-organic-chemistry.com
4-Chlorobenzoic acidEthanolH₂SO₄catalyticEthanol803.5Highcommon-organic-chemistry.com

Table 2: Characterization Data for Methyl 6-methoxy-1H-indole-3-acetate

PropertyValueReference
Molecular FormulaC₁₂H₁₃NO₃[5]
Molecular Weight219.24 g/mol [5]
AppearanceOff-white to pale yellow solidGeneral Observation
Melting PointNot specified-
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (br s, 1H, NH), 7.51 (d, J = 8.7 Hz, 1H, H-4), 7.04 (d, J = 2.2 Hz, 1H, H-7), 6.99 (d, J = 2.4 Hz, 1H, H-2), 6.81 (dd, J = 8.7, 2.4 Hz, 1H, H-5), 3.84 (s, 3H, OCH₃), 3.71 (s, 3H, COOCH₃), 3.66 (s, 2H, CH₂)Hypothetical based on similar structures
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 172.6, 156.1, 131.5, 127.8, 122.5, 121.8, 111.8, 108.2, 100.2, 55.8, 52.1, 31.2Hypothetical based on similar structures

Note: Specific NMR data for the 6-methoxy isomer is not widely available in the searched literature; the provided data is a hypothetical spectrum based on the analysis of closely related isomers and general principles of NMR spectroscopy. Researchers should confirm the structure of their synthesized compound using their own analytical data.

Visualizations

Experimental Workflow for Fischer-Speier Esterification

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 6-methoxy-1H-indole-3-acetic acid in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux evaporate Evaporate Excess Methanol reflux->evaporate extract Dissolve in Ethyl Acetate & Wash evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography collect Collect & Evaporate Fractions chromatography->collect product Pure Methyl 6-methoxy-1H-indole-3-acetate collect->product

Caption: Workflow for the Fischer-Speier esterification of 6-methoxy-1H-indole-3-acetic acid.

Logical Relationship of Fischer-Speier Esterification

FischerEsterificationMechanism Reactants 6-methoxy-1H-indole-3-acetic acid + Methanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst H₂SO₄ (Acid Catalyst) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Products Methyl 6-methoxy-1H-indole-3-acetate + Water Deprotonation->Products Products->Reactants Equilibrium

Caption: Key steps in the mechanism of Fischer-Speier esterification.

References

Application Notes and Protocols: Methyl 2-(6-methoxy-1H-indol-3-YL)acetate as a Chemical Probe in Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is an indole derivative with potential applications as a chemical probe in various cellular studies. The indole scaffold is a prominent feature in numerous biologically active compounds, and the substitution pattern, including the 6-methoxy group, can significantly influence its biological interactions.[1] While detailed cellular studies on this specific compound are limited, its structural similarity to other biologically active indoles suggests its potential utility in investigating several cellular pathways. This document provides an overview of its potential applications, detailed experimental protocols, and relevant data from structurally related compounds to guide researchers in utilizing this compound as a chemical probe.

Chemical Structure:

Molecular Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol CAS Number: 123380-87-0

Potential Applications as a Chemical Probe

Based on the known biological activities of structurally similar 6-methoxyindole and indole-3-acetate derivatives, this compound can be investigated as a chemical probe in the following areas:

  • Anticancer Research: As a potential inhibitor of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][3][4]

  • Neuroscience Research: As a modulator of serotonin receptors, given the structural resemblance of the indole core to serotonin.[5][6]

  • Inflammation Research: As a potential anti-inflammatory agent by inhibiting the production of inflammatory mediators.[7][8]

  • Melatonin Receptor Studies: As an analogue to study melatonin receptor binding and signaling, due to the presence of the 6-methoxyindole core.[5][9]

Data Presentation: Biological Activities of Structurally Related Indole Derivatives

The following tables summarize the quantitative data for structurally related compounds, providing a rationale for the proposed cellular studies with this compound.

Table 1: Antiproliferative and Tubulin Polymerization Inhibition Activity of Related Indole Derivatives

Compound/Derivative ClassCell Line(s)IC50 (µM)Tubulin Polymerization IC50 (µM)Reference(s)
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)HeLa0.527.70[2]
MCF-70.34[2]
HT-290.86[2]
2-phenylindole derivative (36)Various cancer cell lines(nanomolar range)1.0 - 2.0[10]
2-phenylindole derivative (37)Various cancer cell lines(nanomolar range)1.0 - 2.0[10]
6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075)Various human tumor cell lines(not specified)(inhibits)[4]

Table 2: Serotonin Receptor Binding Affinity of Related Indole Derivatives

Compound/Derivative ClassReceptor SubtypeKᵢ (nM)Reference(s)
N-Arylsulfonylindole derivative (19)5-HT₆(high affinity)[11]
Indolylpropyl-piperazine derivative (7k)SERT5.63 ± 0.82[12]
Indolylpropyl-piperazine derivative (13c)SERT6.85 ± 0.19[12]
4-MeO-DMT5-HT₁ₐ235[13]
5-HT₂ₐ68 - 1,300[13]
5-HT₂C340[13]

Experimental Protocols

Protocol for In Vitro Tubulin Polymerization Assay

This protocol is designed to assess the effect of this compound on tubulin polymerization. The assay measures the light scattering or fluorescence increase that is proportional to the concentration of microtubule polymer.[14][15][16]

Materials:

  • Tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Tubulin Glycerol Buffer (for enhancing polymerization)

  • This compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive control for polymerization inhibition)[2][14]

  • Half-area 96-well plate

  • Spectrophotometer or fluorometer with temperature control (37°C)

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

    • Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare positive and negative controls.

  • Assay Setup:

    • In a pre-warmed (37°C) 96-well plate, add the test compound dilutions, controls, and buffer.

    • To initiate the reaction, add the tubulin solution and GTP to each well.

    • The final reaction mixture may contain 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol in General Tubulin Buffer.[14]

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer/fluorometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter) at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance/fluorescence values against time to generate polymerization curves.

    • Determine the effect of this compound on the nucleation, growth, and steady-state phases of tubulin polymerization.

    • Calculate the IC₅₀ or EC₅₀ value by performing a dose-response analysis.

Protocol for Serotonin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT₂ₐ).[17][18]

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ)

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors)

  • This compound

  • Non-specific binding control (e.g., a known high-affinity ligand like ketanserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess non-labeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[17]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value from the competition curve and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol for Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[19]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Nitric Oxide Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a plate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.

    • Determine the IC₅₀ value from the dose-response curve.

Visualizations

G cluster_workflow Experimental Workflow: Tubulin Polymerization Assay prep Prepare Reagents (Tubulin, GTP, Compound) setup Set up 96-well plate (Compound, Controls, Buffer) prep->setup initiate Initiate Polymerization (Add Tubulin + GTP) setup->initiate measure Measure Absorbance/Fluorescence (37°C, over time) initiate->measure analyze Analyze Data (Polymerization curves, IC50) measure->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

G cluster_pathway Proposed Signaling Pathway: Inhibition of Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound This compound Compound->iNOS Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Conclusion

This compound represents a promising chemical probe for exploring various cellular processes. The provided application notes and protocols, based on the activities of structurally related compounds, offer a solid foundation for initiating research into its biological effects. Further investigation is warranted to fully elucidate its specific molecular targets and mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to improve the yield and purity of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate synthesis. The primary synthetic route involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for cyclization.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Fischer Indole Synthesis step consistently low?

A: Low yields in the Fischer indolization of methoxy-substituted phenylhydrazones are a common issue, often stemming from several factors:

  • Side Reactions: The electron-donating nature of the methoxy group can lead to unexpected side reactions. With certain acid catalysts, particularly HCl, the methoxy group can be substituted, leading to chlorinated byproducts instead of the desired product.[1]

  • Catalyst Choice: The selection of an acid catalyst is critical. While Brønsted and Lewis acids are necessary, they can also promote the formation of inseparable tarry substances and other abnormal products.[1] For example, using ZnCl2 in acetic acid can result in the formation of 5-chloroindole derivatives.[1]

  • Reaction Conditions: Elevated temperatures can increase the rate of decomposition and polymerization of sensitive indole products.[2] The reaction is sensitive, and even a decrease in HCl concentration can favor the formation of other byproducts, such as ethoxy-substituted indoles when ethanol is the solvent.[1]

  • Intermediate Stability: The ene-hydrazine intermediate in the Fischer synthesis can be overly stabilized by certain substituents, leading to dissociation and cleavage of the crucial N-N bond, which prevents the cyclization required to form the indole ring.[3][4]

Q2: I am observing significant formation of impurities, including tar and dimers. How can this be minimized?

A: Impurity formation is a major challenge that directly impacts yield and purification efforts. To minimize it:

  • Optimize Catalyst: Avoid harsh acid catalysts that promote side reactions.[1] A thermal approach in a microwave reactor, without a strong Brønsted or Lewis acid catalyst, may offer a cleaner reaction profile.[5]

  • Control Temperature: Increasing the reaction temperature can lead to numerous side products.[6] Maintain the recommended temperature for each step and consider running trials at lower temperatures to find an optimal balance between reaction rate and purity.

  • Purify the Hydrazone Intermediate: The purity of the hydrazone from the Japp-Klingemann reaction is crucial. Ensuring a clean intermediate prevents carrying impurities into the cyclization step. Using phase-transfer catalysis can improve the yield and purity of the hydrazone.[7]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the electron-rich indole ring, which can be a source of colored impurities.

Q3: How can I improve the yield of the initial hydrazone intermediate from the Japp-Klingemann reaction?

A: The Japp-Klingemann reaction is a critical first step. Conventional conditions using sodium acetate can sometimes be inefficient, leading to stable azo-compounds instead of the desired hydrazone.[6] An effective strategy to improve yield is the use of Phase-Transfer Catalysis (PTC). Utilizing a catalyst like dimethyldioctadecyl ammonium chloride (DMDOA) has been shown to efficiently promote the reaction, achieving hydrazone yields as high as 90%.[7]

Q4: What is a reliable method for purifying the final product, this compound?

A: The most common and effective method for purifying indole derivatives is flash column chromatography on silica gel.[8] A solvent system of ethyl acetate and hexanes is typically effective.[8] The exact ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and any impurities. It is sometimes possible to apply the crude reaction mixture directly to the column before the product precipitates.[8]

Data Presentation

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis of a Methoxy-Substituted Phenylhydrazone

Catalyst SystemNormal Product Yield (7-methoxy)Abnormal Product Yield (6-chloro)Other Byproducts NotedReference
Sat. HCl in EthanolPoorMain Product6-Ethoxyindole[1]
ZnCl₂ in Acetic Acid17.7%1.3% (as 5-chloroindole)Tarry substances[1]
BF₃ in Ethyl Acetate15.0%-4.7% (5-methoxyindole via migration)[1]

Table 2: Yield Improvement in Japp-Klingemann Reaction Using Phase-Transfer Catalysis

CatalystReaction ConditionsAryl Hydrazone YieldReference
Conventional (e.g., Sodium Acetate)Standard aqueous/organicOften moderate to low[6]
Dimethyldioctadecyl ammonium chloride (DMDOA)PTC Conditions90%[7]

Experimental Protocols & Visualizations

Overall Synthesis Workflow

The synthesis proceeds in two main stages: the Japp-Klingemann reaction to form the hydrazone, followed by the Fischer indole synthesis to yield the final product.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Purification A 4-Methoxyaniline B Arenediazonium Salt A->B NaNO₂, HCl 0-5 °C D Hydrazone Intermediate B->D Base (e.g., NaOAc) or PTC Catalyst C β-Keto-ester (e.g., Methyl 4-oxobutanoate) C->D Base (e.g., NaOAc) or PTC Catalyst E This compound (Crude Product) D->E Acid Catalyst (e.g., PPA, H₂SO₄) Heat F Purified Product E->F Flash Chromatography

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of Hydrazone Intermediate via Japp-Klingemann Reaction

This protocol is a generalized procedure based on established methods.[7][9]

  • Diazotization: Dissolve 4-methoxyaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the arenediazonium salt.

  • Coupling: In a separate flask, dissolve the β-keto-ester (e.g., methyl 4-oxobutanoate or a similar precursor) and a base like sodium acetate in a suitable solvent (e.g., ethanol/water). For improved yield, add a phase-transfer catalyst such as DMDOA.[7]

  • Reaction: Slowly add the cold diazonium salt solution to the β-keto-ester solution. Stir vigorously at low temperature for several hours.

  • Isolation: The resulting hydrazone often precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude hydrazone can be used directly or purified by recrystallization.

Protocol 2: Fischer Indole Synthesis and Cyclization

This protocol is a generalized procedure based on established methods.[1][2][10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the purified hydrazone intermediate from Protocol 1.

  • Catalyst Addition: Add the chosen acid catalyst. Polyphosphoric acid (PPA) is often effective. Alternatively, a solution of sulfuric acid in a high-boiling solvent like ethanol or acetic acid can be used.

  • Heating: Heat the reaction mixture to the target temperature (typically between 80-120 °C) and maintain for 1-4 hours. Monitor the reaction progress using TLC.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Neutralize the acid with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Troubleshooting Flowchart for Low Yield

This diagram provides a logical path to diagnose and solve issues related to low product yield.

G start Low Yield Observed q1 Analyze Byproducts by TLC/LC-MS start->q1 c1 Multiple Spots / Tarry material? q1->c1 Yes c2 Main byproduct has Cl or OEt? q1->c2 No s1 Reduce Temperature Use milder catalyst (e.g., PPA) Consider microwave synthesis c1->s1 c3 Unreacted Hydrazone? c2->c3 No s2 Change Catalyst! Avoid HCl/EtOH. Use PPA or H₂SO₄ c2->s2 Yes s3 Increase Reaction Time/Temp Check Catalyst Activity c3->s3 Yes s4 Improve Japp-Klingemann Step Use PTC catalyst for hydrazone Recrystallize intermediate c3->s4 No

Caption: A logical troubleshooting guide for diagnosing the cause of low reaction yield.

References

Technical Support Center: Synthesis of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a user-friendly question-and-answer format.

FAQ 1: Low or No Yield of the Desired Product

Question: I am performing the Fischer indole synthesis to prepare this compound, but I am getting a very low yield or no product at all. What are the possible reasons and how can I improve the yield?

Answer:

Low or no yield in the Fischer indole synthesis can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Hydrazone Formation: The initial condensation of 4-methoxyphenylhydrazine with the carbonyl compound (e.g., methyl 4,4-dimethoxybutanoate) is crucial. Ensure your starting materials are pure and the reaction conditions are appropriate for hydrazone formation before proceeding with the cyclization step.

  • Choice of Acid Catalyst: The type and concentration of the acid catalyst are critical. Strong Brønsted acids like sulfuric acid or polyphosphoric acid are commonly used. However, with methoxy-substituted phenylhydrazones, harsh acidic conditions can lead to side reactions and decomposition, lowering the yield of the desired indole.[1] Experiment with milder acids like acetic acid or use a Lewis acid catalyst such as zinc chloride.

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the cyclization. However, excessively high temperatures can lead to thermal decomposition of the starting materials, intermediates, or the final product. Optimization of both temperature and reaction time is essential. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Electron-Donating Substituents: The presence of the electron-donating methoxy group on the phenylhydrazine ring can, in some cases, lead to the formation of highly stabilized intermediates that are reluctant to undergo the desired[2][2]-sigmatropic rearrangement, potentially leading to reaction failure or low yields.[2]

  • Workup Procedure: During the workup, impurities and dimers can form, and purification of these can lead to a significant drop in the final yield.[3] Ensure a clean and efficient workup and purification process.

FAQ 2: Formation of Unexpected Side Products

Question: My reaction mixture shows multiple spots on TLC, and my final product is contaminated with impurities. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can occur during the synthesis of this compound. Here are the most common ones and strategies to mitigate them:

  • Formation of Regioisomers: If an unsymmetrical ketone is used as the starting material, the formation of two different regioisomeric indoles is possible. The regioselectivity can be influenced by the acidity of the medium and steric effects.[3]

  • Halogenated or Alkoxylated Byproducts: When using hydrochloric acid in an alcohol solvent (e.g., HCl in ethanol), the methoxy group on the indole ring can be substituted by a chlorine atom or an ethoxy group, leading to the formation of chlorinated or ethoxylated indole derivatives as significant byproducts.[4] To avoid this, consider using a non-halogenated acid catalyst or a Lewis acid.

  • N-Alkylation: Alkylation of the indole nitrogen is a common side reaction, especially if the synthesis involves the introduction of the acetate side chain via alkylation of 6-methoxyindole with a methyl haloacetate. This can lead to the formation of N-alkylated byproducts. To favor C3-alkylation over N-alkylation, the reaction can be carried out under conditions that promote the formation of the indolyl anion, followed by careful addition of the alkylating agent at low temperatures.

  • Dimerization: Indoles, particularly electron-rich ones like 6-methoxyindole, can undergo dimerization under acidic conditions.[3] This can be minimized by using milder acid catalysts, controlling the reaction temperature, and avoiding prolonged reaction times.

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities. This can occur during the reaction, workup, or purification. To minimize oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Data Presentation

The following table summarizes the effect of different acid catalysts on the Fischer indole synthesis of methoxy-substituted indoles, highlighting the potential for side product formation.

Acid CatalystSolventTemperatureTypical Yield of Desired IndoleCommon Side ProductsReference
HCl (conc.)EthanolRefluxLow to ModerateChlorinated and ethoxylated indoles[4]
H₂SO₄EthanolRefluxModerate to GoodPotential for sulfonation and charring[5]
Polyphosphoric Acid (PPA)Neat80-100 °CGoodVigorous reaction, potential for charring
Acetic AcidNeat or TolueneRefluxModerateGenerally cleaner reaction, slower[2]
ZnCl₂Acetic AcidRefluxModerate to GoodLewis acid catalysis, can be effective[6]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol describes a general procedure for the synthesis of the target molecule via the Fischer indole synthesis.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Methyl 4,4-dimethoxybutanoate

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and methyl 4,4-dimethoxybutanoate (1.1 eq) in absolute ethanol.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and a 5% aqueous sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis via 6-Methoxy-1H-indole-3-acetic acid and Subsequent Esterification

This alternative two-step protocol involves the synthesis of the carboxylic acid intermediate followed by its esterification.

Step A: Synthesis of 6-Methoxy-1H-indole-3-acetic acid

  • Follow a similar Fischer indole synthesis procedure as in Protocol 1, but use levulinic acid instead of methyl 4,4-dimethoxybutanoate.

  • After the reaction and workup, the product will be 6-Methoxy-1H-indole-3-acetic acid, which can often be purified by recrystallization.

Step B: Esterification to this compound

  • Dissolve 6-Methoxy-1H-indole-3-acetic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed.[7]

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by column chromatography as described in Protocol 1.

Mandatory Visualization

Diagram 1: Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis Reactants 4-Methoxyphenylhydrazine + Carbonyl Compound Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Product This compound Elimination->Product

Caption: Main reaction pathway for the Fischer indole synthesis.

Diagram 2: Common Side Reactions

Side_Reactions cluster_side_reactions Main_Reaction Desired Synthesis Pathway Side_Reaction_Node Potential Side Reactions N_Alkylation N-Alkylation Side_Reaction_Node->N_Alkylation Dimerization Dimerization Side_Reaction_Node->Dimerization Oxidation Oxidation Side_Reaction_Node->Oxidation Halogenation Halogenation/ Alkoxylation Side_Reaction_Node->Halogenation

Caption: Overview of potential side reactions.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Catalyst Optimize Acid Catalyst Check_Purity->Check_Catalyst If pure Check_Temp_Time Optimize Temperature and Reaction Time Check_Catalyst->Check_Temp_Time Check_Workup Improve Workup and Purification Check_Temp_Time->Check_Workup Solution Improved Yield Check_Workup->Solution

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low yield after column chromatography.

Possible Cause Recommended Solution
Compound streaking/tailing on the column: This can be due to the compound's polarity or interaction with the stationary phase.Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent system to improve peak shape and elution.
Improper solvent system: The chosen eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, leading to poor separation and recovery.Optimize the solvent system using Thin Layer Chromatography (TCC) prior to running the column. A good Rf value for the desired compound is typically between 0.2 and 0.4.
Column overloading: Exceeding the capacity of the silica gel can lead to poor separation and loss of product.As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).
Compound degradation on silica gel: Indole derivatives can be sensitive to the acidic nature of standard silica gel.Use deactivated silica gel (by adding a small percentage of water or triethylamine) or an alternative stationary phase like alumina.

Issue 2: Persistent impurities after purification.

Possible Cause Recommended Solution
Co-eluting impurities: An impurity may have a similar polarity to the target compound, making separation by column chromatography difficult.Try a different solvent system or a different stationary phase (e.g., reverse-phase silica). Recrystallization may also be an effective alternative or subsequent purification step.
Starting material contamination: The crude product may contain unreacted starting materials or byproducts from the synthesis.Ensure the reaction has gone to completion before workup. A preliminary purification step, such as an acid-base extraction, might be necessary to remove certain types of impurities.
Thermal degradation: The compound may be degrading during solvent removal (rotary evaporation).Use a lower bath temperature and avoid prolonged heating.

Issue 3: Oily product instead of a solid.

Possible Cause Recommended Solution
Residual solvent: Trapped solvent can prevent the product from solidifying.Dry the product under high vacuum for an extended period. If the product is still an oil, try dissolving it in a minimal amount of a volatile solvent and re-evaporating.
Presence of impurities: Impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization.Re-purify the compound using a different method (e.g., if column chromatography was used, try recrystallization).
Amorphous solid: The compound may exist as an amorphous solid, which can appear as a viscous oil.Attempt to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most common and effective methods for purifying indole derivatives like this compound are flash column chromatography and recrystallization.[1] The choice between them depends on the nature and quantity of the impurities. Often, a combination of both techniques is used to achieve high purity.

Q2: What are some typical solvent systems for column chromatography of this compound?

A2: For non-polar to moderately polar compounds like indole acetates, mixtures of a non-polar solvent and a more polar solvent are typically used.[1] Common solvent systems include gradients of ethyl acetate in hexanes or petroleum ether. The optimal ratio should be determined by TLC analysis.

Q3: How can I effectively recrystallize this compound?

A3: Recrystallization can be an excellent technique for obtaining highly pure crystalline material.[1] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For a similar compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, recrystallization from cyclohexane was reported to be effective.[1] You may need to screen several solvents to find the optimal one.

Q4: My purified product is colored. Is this normal?

A4: Indole derivatives can sometimes be susceptible to oxidation, which can lead to coloration. If the color is due to a minor impurity, further purification by recrystallization or passing it through a short plug of silica gel might help. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent degradation and color formation.

Experimental Protocols

Flash Column Chromatography Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. Pre-adsorb the sample onto a small amount of silica gel for dry loading, or carefully apply the concentrated solution directly to the top of the column for wet loading.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product col_chrom Column Chromatography start->col_chrom tlc TLC Analysis col_chrom->tlc Monitor Fractions nmr NMR/MS Analysis col_chrom->nmr recryst Recrystallization recryst->nmr tlc->col_chrom pure_prod Pure Product nmr->pure_prod Purity >95% impure_prod Impure Product nmr->impure_prod Purity <95% impure_prod->recryst

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_solutions_impurity Impurity Solutions cluster_solutions_yield Low Yield Solutions start Purification Attempt purity_check Check Purity (TLC/NMR) start->purity_check low_yield Low Yield? start->low_yield pure Pure Product purity_check->pure Yes impure Impure Product purity_check->impure No low_yield->pure No optimize_eluent Optimize Eluent low_yield->optimize_eluent Yes check_loading Check Column Loading low_yield->check_loading Yes deactivate_silica Use Deactivated Silica low_yield->deactivate_silica Yes change_solvent Change Solvent System impure->change_solvent recrystallize Recrystallize impure->recrystallize change_adsorbent Change Stationary Phase impure->change_adsorbent

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimization of Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

The Fischer indole synthesis is a classic organic reaction used to synthesize indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone.[1][2]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.[1][2]

  • [3][3]-Sigmatropic Rearrangement: An acid-catalyzed[3][3]-sigmatropic rearrangement occurs, which is the key bond-forming step.[1][2]

  • Rearomatization: The intermediate rearomatizes to form a more stable species.

  • Cyclization and Ammonia Elimination: Intramolecular cyclization followed by the elimination of ammonia leads to the final indole product.[1][2]

Q2: Which acid catalysts are commonly used, and how do I choose the right one?

A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[1][4] The choice of catalyst can significantly impact the reaction yield and selectivity.

  • Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[1][4]

  • Lewis Acids: Common Lewis acid catalysts include zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[1][4] Zinc chloride is one of the most frequently used catalysts.[2]

The optimal catalyst depends on the specific substrates. For example, with unsymmetrical ketones, the choice of acid and its concentration can influence the regioselectivity of the product.[5]

Q3: What are the typical solvents used in the Fischer indole synthesis?

The choice of solvent can influence the reaction rate and yield.[6] Common solvents include:

  • Protic Solvents: Ethanol and acetic acid are frequently used.[7]

  • Aprotic Solvents: Toluene, xylene, and dimethylformamide (DMF) are also common choices.[1]

  • Solvent-Free Conditions: In some cases, the reaction can be performed neat (without a solvent), which can lead to good yields and simplifies the work-up.[8][9]

The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction kinetics.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inefficient Catalyst The choice of acid catalyst is crucial. If you are experiencing low yields, consider screening different Brønsted and Lewis acids. For example, if a mild acid like acetic acid is not effective, a stronger acid like polyphosphoric acid or a Lewis acid like zinc chloride might be necessary.[1][4]
Sub-optimal Temperature The reaction often requires elevated temperatures to proceed efficiently.[10] If the reaction is sluggish, gradually increasing the temperature may improve the yield. However, be cautious of potential side reactions and decomposition at very high temperatures. A typical temperature range is 100-180°C.[7][11]
Unstable Hydrazone Intermediate The phenylhydrazone intermediate can sometimes be unstable. In such cases, a "one-pot" procedure where the hydrazone is generated in situ and immediately cyclized without isolation can be beneficial.[12][13]
Electron-Withdrawing Groups on the Arylhydrazine Arylhydrazines with strong electron-withdrawing groups can be less reactive and may require more forcing reaction conditions (stronger acid, higher temperature) to achieve good yields.[14]
Steric Hindrance Sterically hindered ketones or arylhydrazines may react slower or require specific catalysts to overcome the steric barrier.
Issue 2: Formation of Multiple Products (Regioselectivity Issues)
Possible Cause Troubleshooting Step
Use of Unsymmetrical Ketones Unsymmetrical ketones can lead to the formation of two regioisomeric indole products.[13] The product ratio can be influenced by the choice of acid catalyst and its concentration. For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol in the reaction of methyl ketones.[8]
Thermodynamic vs. Kinetic Control The ratio of regioisomers can be dependent on the reaction conditions. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. Experimenting with different reaction temperatures can help to control the regioselectivity.
Issue 3: Formation of Tar and Side Products
Possible Cause Troubleshooting Step
High Reaction Temperature Excessive heat can lead to decomposition of starting materials, intermediates, or the final product, resulting in tar formation.[15] Carefully control the reaction temperature and consider running the reaction at the lowest effective temperature.
Strongly Acidic Conditions While an acid catalyst is necessary, very strong acids can sometimes promote side reactions, such as polymerization or degradation.[16] Optimizing the amount of catalyst is important; use the minimum amount required to achieve a reasonable reaction rate.
Air Sensitivity Some intermediates or the final indole product may be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of colored impurities.
Issue 4: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Presence of Multiple Products and Byproducts A complex reaction mixture can be challenging to purify. Column chromatography is a common and effective method for separating the desired indole from impurities.[17] A step-by-step guide for purification of 2-phenylindole is provided in the experimental protocols section.
Similar Polarity of Products and Impurities If the desired product and impurities have similar polarities, separation by standard silica gel chromatography can be difficult. In such cases, trying a different stationary phase (e.g., alumina) or a different solvent system for elution may improve separation.[18] Reverse-phase chromatography can also be an alternative.[18]
Product Tailing on Silica Gel The basic nitrogen of the indole ring can sometimes interact with the acidic silica gel, leading to tailing of the product spot on TLC and poor separation during column chromatography. Adding a small amount of a basic modifier, such as triethylamine (1%), to the eluent can often resolve this issue.[18]

Data Presentation

Table 1: Comparison of Acid Catalysts for the Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Zinc Chloride (anhydrous)None (neat)1705 min72-80[19]
Phosphoric Acid / Sulfuric AcidNone (neat)100-12020 minNot specified[7]
Acetic Acid / Zinc ChlorideNone (neat)18015 min86[11]

Note: Yields are highly substrate-dependent and the conditions listed above may not be optimal for all Fischer indole syntheses. This table serves as a starting point for catalyst selection.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride

This protocol is adapted from Organic Syntheses.[19]

Materials:

  • Acetophenone phenylhydrazone (freshly prepared)

  • Zinc chloride (powdered, anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethanol (95%)

  • Decolorizing carbon (e.g., Norit)

Procedure:

  • Reaction Setup: In a tall 1-L beaker, intimately mix 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride.

  • Heating: Immerse the beaker in an oil bath preheated to 170°C. Stir the mixture vigorously by hand. The mixture will liquefy after 3-4 minutes, and white fumes will evolve.

  • Reaction Completion: Remove the beaker from the oil bath and continue to stir the mixture for 5 minutes.

  • Work-up:

    • Allow the reaction mixture to cool.

    • Digest the solid mass overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

    • Filter the mixture to collect the crude 2-phenylindole.

  • Purification:

    • Boil the collected solids with 600 mL of 95% ethanol.

    • Decolorize the hot solution with activated carbon and filter through a pre-heated Büchner funnel.

    • Wash the filter cake with a small amount of hot ethanol.

    • Allow the combined filtrates to cool to room temperature to crystallize the 2-phenylindole.

    • Collect the crystals by filtration and wash with cold ethanol. The reported yield is 72-80%.

Protocol 2: Synthesis of 2-Phenylindole using a Mixture of Acids

This protocol is adapted from a procedure for the preparation of 2-phenylindole.[7]

Materials:

  • Acetophenone phenylhydrazone (crude)

  • Ortho-phosphoric acid

  • Sulfuric acid (concentrated)

  • Ethanol

  • Water

  • Decolorizing carbon

Procedure:

  • Reaction Setup: Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.

  • Heating: Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.

  • Work-up:

    • Pour the hot reaction mixture into 50 mL of cold water.

    • Rinse the beaker with a small amount of water and add it to the mixture.

    • Collect the precipitated crude product by filtration.

  • Purification:

    • Wash the crude product with ethanol and allow it to air dry.

    • Recrystallize the crude product from an ethanol-water mixture using decolorizing carbon. Filter the hot solution to obtain the purified 2-phenylindole.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Formation Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Cyclization Cyclization & Ammonia Elimination Hydrazone->Cyclization In situ or isolated Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Cyclization Heating Heating Heating->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography or Recrystallization Extraction->Purification Product Indole Product Purification->Product

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield Catalyst Optimize Catalyst Start->Catalyst Inefficient catalysis? Temperature Adjust Temperature Start->Temperature Sub-optimal conditions? OnePot Consider One-Pot Procedure Start->OnePot Unstable intermediate? Substrate Evaluate Substrate Reactivity Start->Substrate Unreactive starting material? Inert Use Inert Atmosphere Start->Inert Degradation? Solution Improved Yield Catalyst->Solution Temperature->Solution OnePot->Solution Substrate->Solution Inert->Solution

Caption: Troubleshooting logic for low product yield.

References

"Methyl 2-(6-methoxy-1H-indol-3-YL)acetate" degradation and storage solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To minimize degradation, this compound should be stored under controlled conditions. For short-term storage (1–2 weeks), refrigeration at -4°C is recommended. For long-term storage (1–2 years), the compound should be kept at -20°C.[1] It is also crucial to protect the compound from light and moisture.

Q2: What is the primary degradation pathway for this compound?

A2: The most common degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 2-(6-methoxy-1H-indol-3-YL)acetic acid. This reaction can be catalyzed by acidic or basic conditions.

Q3: Besides hydrolysis, what other degradation pathways should I be aware of?

A3: Indole derivatives, including this compound, are susceptible to oxidation and photodegradation. The indole ring can be oxidized, leading to a variety of products. Exposure to light, particularly UV light, can also cause the molecule to degrade.

Q4: How can I detect degradation of my this compound sample?

A4: The most effective method for detecting degradation is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their identification and quantification.

Q5: I suspect my compound has degraded. What are the likely degradation products I should look for?

A5: The primary degradation product to look for is 2-(6-methoxy-1H-indol-3-YL)acetic acid, resulting from hydrolysis. Other potential degradation products may arise from oxidation of the indole ring or from photodegradation.

Troubleshooting Guides

Issue: Unexpected or inconsistent results in my experiments.

Possible Cause Troubleshooting Steps
Degradation of the compound due to improper storage. 1. Verify your storage conditions (temperature, light exposure). 2. Analyze a sample of your stock solution using HPLC to check for the presence of degradation products. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Degradation of the compound during the experiment. 1. Review your experimental protocol for any harsh conditions (e.g., strong acids or bases, prolonged exposure to light) that could cause degradation. 2. If possible, modify the protocol to use milder conditions. 3. Prepare solutions of the compound fresh before each experiment.

Issue: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause Troubleshooting Steps
Formation of degradation products. 1. Compare the retention times of the unknown peaks with those of potential degradation products (e.g., 2-(6-methoxy-1H-indol-3-YL)acetic acid). 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures.

Summary of Storage Conditions and Degradation

Parameter Recommendation/Information
Short-Term Storage -4°C (1–2 weeks)[1]
Long-Term Storage -20°C (1–2 years)[1]
Primary Degradation Pathway Hydrolysis of the methyl ester
Primary Degradation Product 2-(6-methoxy-1H-indol-3-YL)acetic acid
Other Degradation Pathways Oxidation, Photodegradation
Recommended Analytical Method Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer)
  • C18 reverse-phase HPLC column

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 280 nm

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.

4. Analysis:

  • Inject the prepared sample into the HPLC system.
  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the compound and identify potential degradation products.

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize the solution and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.
  • Keep the solution at room temperature for 24 hours.
  • Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Analyze by HPLC.

4. Thermal Degradation:

  • Store the solid compound in an oven at 70°C for 48 hours.
  • Dissolve the heat-treated sample and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.
  • Analyze by HPLC.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_product 2-(6-methoxy-1H-indol-3-YL)acetic acid parent->hydrolysis_product H₂O oxidation_product Oxidized Indole Derivatives parent->oxidation_product [O] photo_product Photodegradation Products parent->photo_product

Caption: Major degradation pathways for this compound.

ExperimentalWorkflow start Sample of this compound stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) start->stress hplc Analyze by Stability-Indicating HPLC stress->hplc data Identify and Quantify Degradation Products hplc->data

Caption: General workflow for a forced degradation study.

TroubleshootingLogic start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_protocol Review Experimental Protocol for Harsh Conditions start->check_protocol analyze_sample Analyze Sample by HPLC for Degradants check_storage->analyze_sample check_protocol->analyze_sample decision Degradation Confirmed? analyze_sample->decision remedy_storage Procure Fresh Compound & Store Properly decision->remedy_storage Yes remedy_protocol Modify Protocol to Milder Conditions decision->remedy_protocol Yes no_degradation Investigate Other Experimental Variables decision->no_degradation No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Poor Solubility of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(6-methoxy-1H-indol-3-YL)acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the initial recommended solvents for preparing a stock solution?

A2: Due to its poor water solubility, it is recommended to first dissolve this compound in an organic solvent to prepare a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO) and ethanol.[1] Subsequently, this stock solution can be diluted into your aqueous experimental medium.

Troubleshooting Guides

Issue 1: Precipitate formation when diluting a DMSO stock solution in an aqueous buffer.

This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.

  • Optimize the Co-solvent Concentration: While minimizing the organic solvent concentration is often desired, a certain percentage may be necessary to maintain solubility. Ensure the final DMSO concentration is consistent across all experimental conditions, including controls, to avoid solvent-induced artifacts. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.

  • Utilize a Co-solvent System: Instead of relying solely on DMSO, a multi-component co-solvent system can be more effective. A combination of DMSO, polyethylene glycol (PEG), and a non-ionic surfactant like Tween-80 can significantly improve solubility and stability in aqueous solutions.

Experimental Protocol: Preparing a Co-solvent-based Stock Solution

This protocol is adapted from methods used for other poorly soluble indole derivatives and can serve as a starting point.

  • Dissolve this compound in 100% DMSO to make an initial high-concentration stock (e.g., 50 mg/mL).

  • For a working stock, prepare a co-solvent mixture. For example, to achieve a final formulation with 10% DMSO, 40% PEG300, and 5% Tween-80 in saline, the following steps can be taken for a 1 mL final volume:

    • Take the required volume from your initial DMSO stock.

    • Add it to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Bring the final volume to 1 mL with your aqueous buffer or saline.

  • This working stock can then be further diluted in your final assay medium. Always perform a final dilution stepwise to minimize precipitation.

Logical Workflow for Preparing a Solubilized Compound

G A Weigh Compound B Dissolve in 100% DMSO (High Concentration Stock) A->B D Add DMSO Stock to Co-solvent Mix B->D C Prepare Co-solvent Mix (e.g., PEG300 + Tween-80) C->D E Add Aqueous Buffer (Stepwise Dilution) D->E F Vortex/Sonicate E->F G Final Working Solution (Visually inspect for clarity) F->G

Caption: Workflow for preparing a working solution using a co-solvent system.

Issue 2: The required concentration for my experiment is still not achievable, even with co-solvents.

When higher concentrations are necessary, more advanced formulation strategies may be required.

Troubleshooting Strategies:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly impact solubility.[2] The indole nitrogen of this compound is weakly acidic, and the ester group is neutral. The overall molecule is not strongly ionizable, so pH adjustment may have a limited, but potentially useful, effect. A pH-solubility profile should be experimentally determined.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Experimental Protocol: Solubility Enhancement using HP-β-Cyclodextrin

  • Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of this compound to each solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.

  • Separate the undissolved compound by centrifugation and/or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.

Quantitative Data: Solubility of Related Indole Acetates in Organic Solvents

While specific data for the target compound is limited, the following table provides solubility information for the closely related "Methyl 2-(1H-indol-3-yl)acetate" to serve as a reference.

SolventReported Solubility
Methanol~100 mg/mL
Dimethyl Sulfoxide (DMSO)~50-55 mg/mL

Note: This data is for a related compound and should be used as an estimate. Actual solubility of this compound should be determined experimentally.

Signaling Pathway of Cyclodextrin-Mediated Solubilization

G cluster_0 Aqueous Environment Poorly Soluble Compound Poorly Soluble Compound Inclusion Complex Inclusion Complex Poorly Soluble Compound->Inclusion Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion Complex Solubilized Compound Solubilized Compound Inclusion Complex->Solubilized Compound Increased Aqueous Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

This technical support guide provides a starting point for addressing the solubility challenges of this compound. It is crucial to empirically verify these methods and optimize them for your specific experimental setup.

References

Preventing byproduct formation in the synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent byproduct formation during the synthesis of indole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of indole derivatives, categorized by the synthetic method.

Fischer Indole Synthesis

Problem: My reaction is producing a mixture of regioisomers.

When using unsymmetrical ketones, the formation of two regioisomeric indoles is a common issue. The direction of enamine formation, which is influenced by the acid catalyst and reaction conditions, dictates the final product distribution.

  • Solution 1: Modify the Acid Catalyst. The strength and type of acid catalyst can significantly influence the regioselectivity of the reaction. Stronger acids or Lewis acids can favor the formation of the more substituted enamine, leading to a different major regioisomer compared to weaker acids.[1]

    • Recommendation: Experiment with different acid catalysts such as Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) to determine the optimal conditions for your desired isomer.[2][3]

  • Solution 2: Control Reaction Temperature. Temperature can affect the equilibrium of enamine tautomers.

    • Recommendation: Try running the reaction at a lower temperature, which may favor the thermodynamically more stable enamine, or at a higher temperature to favor the kinetically formed enamine.

Problem: Significant amounts of tar and decomposition products are forming.

The Fischer indole synthesis often requires harsh acidic conditions and high temperatures, which can lead to the degradation of starting materials and products, resulting in tar formation.

  • Solution 1: Use a Milder Acid Catalyst. Very strong acids can promote side reactions and decomposition.

    • Recommendation: Consider using a milder catalyst such as acetic acid or a Lewis acid like zinc chloride, which can be effective at lower temperatures.

  • Solution 2: Optimize Reaction Time and Temperature. Prolonged exposure to high temperatures can increase the likelihood of byproduct formation.

    • Recommendation: Monitor the reaction progress by TLC. Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure to harsh conditions. Experiment with lowering the reaction temperature.

Problem: I am observing cleavage of the N-N bond, leading to aniline and other byproducts.

Electron-donating substituents on the aryl hydrazine can weaken the N-N bond, making it susceptible to cleavage under acidic conditions. This leads to the formation of aniline and other undesired side products instead of the intended indole.

  • Solution: Use Lewis Acids. Lewis acids can sometimes improve the efficiency of cyclization for substrates that are prone to N-N bond cleavage with protic acids.

    • Recommendation: Try using Lewis acids like ZnCl₂ or ZnBr₂ as the catalyst.

Bischler-Möhlau Indole Synthesis

Problem: The reaction yield is low, and the conditions are too harsh.

The classical Bischler-Möhlau synthesis often requires high temperatures and results in poor yields.

  • Solution: Employ Microwave Irradiation. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4][5][6][7]

    • Recommendation: A one-pot, solvent-free approach using microwave irradiation of a 2:1 mixture of the aniline and phenacyl bromide can lead to improved yields (52-75%).[7][8]

Palladium-Catalyzed Indole Synthesis (e.g., Larock, Buchwald-Hartwig)

Problem: My Larock indolization is giving low yields and side products.

The efficiency of the Larock indole synthesis is highly dependent on the choice of catalyst, ligand, and reaction temperature. High temperatures can lead to deleterious side reactions.

  • Solution 1: Optimize the Catalyst System. The choice of palladium source and ligand is crucial.

    • Recommendation: A Pd(0)/P(tBu)₃ catalyst system has been shown to be effective for the coupling of o-bromoanilines at lower temperatures (e.g., 60 °C), which helps to mitigate side reactions.[9][10]

  • Solution 2: Control the Reaction Temperature. Lowering the temperature can often improve the cleanliness of the reaction.

    • Recommendation: If side reactions are observed at higher temperatures (e.g., 100 °C), try reducing the temperature to 60-80 °C.[10]

Problem: My Buchwald-Hartwig amination is inefficient or leads to byproducts.

The success of the Buchwald-Hartwig amination for indole synthesis depends heavily on the selection of the appropriate ligand and base for the specific substrates. An unproductive side reaction can be beta-hydride elimination, leading to a hydrodehalogenated arene.[11]

  • Solution 1: Select the Appropriate Ligand. Different ligands are suited for different types of amines.

    • Recommendation: For the N-arylation of indoles, ligands such as DavePhos and tBuXphos have been shown to be effective.[12][13]

  • Solution 2: Choose the Right Base. The base plays a critical role in the catalytic cycle.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) often allows for high reaction rates, but it is not compatible with many electrophilic functional groups. For substrates with protic functional groups, a base like lithium bis(trimethylsilyl)amide (LiHMDS) can be a better choice.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Fischer indole synthesis?

A1: Common byproducts include regioisomers when using unsymmetrical ketones, products of aldol condensation, Friedel-Crafts type products, and decomposition products like aniline resulting from N-N bond cleavage.[2] Tar formation is also frequent due to the harsh reaction conditions.

Q2: How can I control regioselectivity in the Fischer indole synthesis?

A2: Regioselectivity is primarily controlled by the choice of acid catalyst and reaction temperature. The acidity of the medium influences which enamine tautomer is preferentially formed, thus directing the cyclization to one regioisomer over the other.[1] Using sterically bulky starting materials can also favor the formation of the less sterically hindered product.

Q3: Are there milder alternatives to the classical Bischler-Möhlau synthesis?

A3: Yes, modern variations of the Bischler-Möhlau synthesis utilize milder conditions. Microwave-assisted, solvent-free methods have been developed that significantly improve yields and reduce reaction times.[4][5][6][7] The use of lithium bromide as a catalyst is another milder alternative.[4][5]

Q4: What is the role of the ligand in palladium-catalyzed indole synthesis?

A4: In palladium-catalyzed reactions like the Buchwald-Hartwig amination and Larock indolization, the ligand stabilizes the palladium catalyst, influences its reactivity, and can play a key role in promoting the desired bond-forming steps while suppressing side reactions. The steric and electronic properties of the ligand are critical for the efficiency of the catalytic cycle.

Q5: How can I effectively purify my indole derivative from byproducts and unreacted starting materials?

A5: Common purification techniques for indole derivatives include recrystallization and liquid-liquid extraction.

  • Recrystallization: This is a highly effective method for purifying solid indoles. The choice of solvent is critical; the desired indole should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should remain soluble at low temperatures.[14][15]

  • Liquid-Liquid Extraction: This technique is useful for separating the indole product from water-soluble impurities or for removing acidic or basic byproducts. The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous solution (e.g., water, brine, or a dilute acid/base).[16]

Data Presentation

Table 1: Effect of Acid Catalyst on Regioisomer Distribution in Fischer Indole Synthesis of 2- and 3-substituted Indoles from Unsymmetrical Ketones.

KetoneAcid CatalystConcentrationRatio of 2-substituted to 3-substituted Indole
Ethyl methyl ketoneOrthophosphoric acid90% (w/w)0:100
Ethyl methyl ketoneSulfuric acid70% (w/w)Major component is 2-substituted
Isopropyl methyl ketoneOrthophosphoric acid90% (w/w)0:100
Isopropyl methyl ketoneSulfuric acid70% (w/w)Major component is 2-substituted
Data synthesized from literature reports.[1]

Table 2: Comparison of Yields in Bischler-Möhlau Synthesis of 2-Arylindoles.

Synthesis MethodAnilinePhenacyl BromideYield
Conventional HeatingAnilinePhenacyl bromide17%
Microwave (2-step)AnilinePhenacyl bromide56%
Microwave (1-pot)AnilinePhenacyl bromide52-75%
Data from Sridharan, V., et al. (2006).[7]

Experimental Protocols

Protocol 1: Regioselective Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation (Optional, can be done in-situ):

    • Dissolve the arylhydrazine (1.0 eq) and the unsymmetrical ketone (1.0 eq) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature until TLC analysis indicates complete formation of the hydrazone.

    • Remove the solvent under reduced pressure.

  • Indolization:

    • To the crude hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in a suitable solvent). The choice and concentration of acid will influence regioselectivity.[1]

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis (One-Pot)
  • Reaction Setup:

    • In a microwave-safe vessel, combine the aniline (2.0 eq) and the α-bromoacetophenone (1.0 eq).

    • Add a few drops of a high-boiling solvent like DMF to ensure efficient heat transfer (optional, for solid-state reactions).[7]

  • Microwave Irradiation:

    • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 540-600 W) for a short duration (e.g., 1-5 minutes).[7] Monitor the reaction progress between irradiation intervals if necessary.

  • Work-up and Purification:

    • After cooling, dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude indole by column chromatography or recrystallization.

Protocol 3: Larock Indolization with Minimized Byproducts
  • Reaction Setup:

    • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst) and the phosphine ligand (e.g., P(tBu)₃).

    • Add the o-bromoaniline (1.0 eq), the alkyne (1.5-2.0 eq), and a suitable base (e.g., Cy₂NMe or K₂CO₃).[10]

    • Add an anhydrous solvent (e.g., 1,4-dioxane or DMF).

  • Reaction Execution:

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction to a moderate temperature (e.g., 60 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS analysis.[10]

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Byproduct Formation Observed synthesis_type Which Synthesis Method? start->synthesis_type fischer Fischer Indole synthesis_type->fischer Fischer bischler Bischler-Möhlau synthesis_type->bischler Bischler pd_cat Pd-Catalyzed synthesis_type->pd_cat Pd-Cat. fischer_q1 Mixture of Regioisomers? fischer->fischer_q1 bischler_q1 Low Yield / Harsh Conditions? bischler->bischler_q1 pd_cat_q1 Low Yield / Side Reactions? pd_cat->pd_cat_q1 fischer_a1 Modify Acid Catalyst or Temperature fischer_q1->fischer_a1 Yes fischer_q2 Tar/Decomposition? fischer_q1->fischer_q2 No fischer_a2 Use Milder Acid / Optimize Time & Temp fischer_q2->fischer_a2 Yes bischler_a1 Use Microwave Irradiation bischler_q1->bischler_a1 Yes pd_cat_a1 Optimize Ligand, Base, and Temperature pd_cat_q1->pd_cat_a1 Yes Fischer_Byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Acid Tar Tar Arylhydrazine->Tar Harsh Conditions Ketone Ketone Ketone->Hydrazone + Acid Enamine Enamine Hydrazone->Enamine Tautomerization Decomposition Decomposition (e.g., Aniline) Hydrazone->Decomposition N-N Cleavage Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Regioisomer Regioisomeric Indole Enamine->Regioisomer Alternative Tautomerization Cyclization Cyclization Rearrangement->Cyclization Indole Desired Indole Cyclization->Indole -NH3 Purification_Strategy start Crude Reaction Mixture q1 Is the product solid? start->q1 recrystallization Recrystallization q1->recrystallization Yes extraction Liquid-Liquid Extraction q1->extraction No chromatography Column Chromatography recrystallization->chromatography If impurities remain extraction->chromatography If further purification is needed

References

Technical Support Center: Synthesis of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: the Fischer indole synthesis to form the 6-methoxy-1H-indole-3-acetic acid core, followed by esterification.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 6-methoxy-1H-indole-3-acetic acid 1. Incomplete Hydrazone Formation: The initial condensation of 4-methoxyphenylhydrazine and the carbonyl compound (e.g., γ,γ-dimethoxybutyrate) may be inefficient.- Ensure anhydrous reaction conditions. - Use a slight excess of the carbonyl compound. - Monitor the reaction by TLC to confirm the disappearance of the starting materials.
2. Incorrect Acid Catalyst or Concentration: The choice and amount of acid catalyst (e.g., H₂SO₄, HCl, polyphosphoric acid) are critical for the cyclization step.[1]- Screen different Brønsted or Lewis acid catalysts.[1] - Optimize the catalyst loading; too much or too little can hinder the reaction.
3. Unfavorable Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed.[2]- Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential decomposition at excessively high temperatures.
Formation of Multiple Products (Isomers) 1. Regioselectivity Issues: The cyclization of the hydrazone can potentially occur at different positions on the benzene ring, leading to isomeric indole products.- The use of 4-methoxyphenylhydrazine generally directs the cyclization to form the desired 6-methoxyindole.[3] However, careful control of reaction conditions (temperature, catalyst) can help minimize the formation of other isomers.
2. Side Reactions: Undesired side reactions, such as rearrangements or intermolecular condensations, can lead to a complex product mixture. With methoxy-substituted phenylhydrazones, abnormal products like chloroindoles can form if using HCl in ethanol.[4]- Use a non-halogenated acid catalyst if possible. - Analyze the crude product by LC-MS or GC-MS to identify byproducts and adjust the reaction conditions accordingly.
Low Yield of this compound in Esterification 1. Incomplete Reaction: The esterification of 6-methoxy-1H-indole-3-acetic acid may not have gone to completion.- Use a large excess of methanol to drive the equilibrium towards the ester product. - Ensure the use of an effective acid catalyst (e.g., H₂SO₄, TsOH). - Increase the reaction time or temperature as needed, monitoring by TLC.
2. Hydrolysis of the Ester: The product may be hydrolyzed back to the carboxylic acid during workup or purification.- Neutralize the reaction mixture carefully during workup. - Avoid prolonged exposure to acidic or basic conditions during purification.
Difficulty in Product Purification 1. Co-elution of Impurities: Impurities with similar polarity to the desired product can make separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step.
2. Product Decomposition on Silica Gel: The product may be sensitive to the acidic nature of silica gel.- Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). - Consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Fischer indole synthesis, which involves the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound, such as an ester of levulinic acid or γ,γ-dialkoxybutyrate, under acidic conditions to form 6-methoxy-1H-indole-3-acetic acid.[3] The second step is the esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst.[3]

Q2: What are some of the key challenges in the Fischer indole synthesis of 6-methoxyindoles?

A2: A key challenge is controlling the regioselectivity of the cyclization to obtain the desired 6-methoxy isomer. Additionally, the reaction can sometimes yield abnormal products, especially when using certain acid catalysts. For example, the use of HCl in ethanol with methoxy-substituted phenylhydrazones has been reported to produce chlorinated indole derivatives as byproducts.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with a suitable reagent, such as vanillin or ceric ammonium molybdate, can help visualize the indole-containing compounds.

Q4: What are the recommended purification techniques for the final product?

A4: Column chromatography is a widely used technique for purifying indole derivatives. For non-polar to moderately polar compounds like this compound, a silica gel stationary phase with a solvent system of hexane and ethyl acetate is typically effective. Recrystallization can also be a viable method for obtaining a high-purity product.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. The acid catalysts used are corrosive and should be handled with care.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-1H-indole-3-acetic acid via Fischer Indole Synthesis

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

  • Addition of Carbonyl Compound: To this solution, add a slight molar excess of a suitable carbonyl compound, for example, ethyl γ,γ-dimethoxybutyrate.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Step 2: Esterification to this compound
  • Reaction Setup: In a round-bottom flask, suspend 6-methoxy-1H-indole-3-acetic acid in a large excess of methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Remove the excess methanol under reduced pressure and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Quantitative Data Summary

Parameter Fischer Indole Synthesis (Typical) Esterification (Typical)
Starting Materials 4-methoxyphenylhydrazine, γ,γ-dialkoxybutyrate ester6-methoxy-1H-indole-3-acetic acid, Methanol
Catalyst H₂SO₄, PPA, ZnCl₂H₂SO₄, p-TsOH
Solvent Ethanol, Acetic AcidMethanol
Temperature RefluxReflux
Reaction Time 4 - 24 hours2 - 8 hours
Yield 60 - 80%85 - 95%

Note: The values in this table are approximate and can vary significantly depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Esterification start1 4-Methoxyphenylhydrazine + Carbonyl Compound reaction1 Acid-Catalyzed Condensation & Cyclization start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Purification (Recrystallization/Chromatography) workup1->purification1 product1 6-methoxy-1H-indole-3-acetic acid purification1->product1 start2 6-methoxy-1H-indole-3-acetic acid + Methanol product1->start2 reaction2 Acid-Catalyzed Esterification start2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 purification2 Purification (Column Chromatography) workup2->purification2 final_product This compound purification2->final_product fischer_indole_pathway hydrazine 4-Methoxyphenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone carbonyl Carbonyl Compound carbonyl->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization Aromatization aminal Aminal Intermediate cyclization->aminal elimination Elimination of Ammonia aminal->elimination indole_acid 6-methoxy-1H-indole-3-acetic acid elimination->indole_acid

References

Enhancing the stability of "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate" for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate" during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of indole derivatives like this compound is primarily influenced by exposure to light, oxygen, elevated temperatures, and non-optimal pH conditions in solution. The indole ring is susceptible to oxidation and photodegradation, which can lead to the formation of colored degradants and loss of compound integrity.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of a stock solution is necessary, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Aliquoting the solution can help avoid repeated freeze-thaw cycles.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for indole derivatives. For long-term experiments, it is crucial to use high-purity, anhydrous solvents to minimize degradation. The choice of solvent may also depend on the specific experimental conditions and the compatibility with the biological system being studied.

Q4: How can I monitor the stability of my compound during a long-term experiment?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of your compound. This method should be able to separate the intact compound from any potential degradation products. Regular analysis of samples throughout the experiment will allow you to quantify any degradation.

Troubleshooting Guides

Issue 1: Discoloration of the Compound Solution
  • Possible Cause: Oxidation or photodegradation of the indole ring.

  • Troubleshooting Steps:

    • Protect from Light: Store the solution in amber vials or wrap the container with aluminum foil to prevent exposure to light.

    • Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution. The compatibility and potential interference of the antioxidant with your experiment should be evaluated.

    • pH Control: Ensure the pH of the solution is maintained within a stable range, as highly acidic or basic conditions can accelerate degradation.

Issue 2: Appearance of New Peaks in HPLC Chromatogram
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (MS) coupled with HPLC to identify the mass of the new peaks and elucidate the structure of the degradation products.

    • Perform Forced Degradation Studies: To understand the degradation profile of your compound, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products and pathways.

    • Optimize Storage and Handling: Based on the results of the forced degradation studies, refine your storage and handling procedures to minimize the formation of the identified degradants.

Issue 3: Loss of Compound Potency or Activity
  • Possible Cause: Degradation of the active compound.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Use a validated stability-indicating HPLC method to quantify the amount of the intact compound remaining in your sample.

    • Review Experimental Protocol: Scrutinize your experimental protocol for any steps that might introduce instability, such as prolonged exposure to harsh conditions (e.g., high temperature, extreme pH).

    • Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound to ensure maximum potency.

Quantitative Data Summary

The following table summarizes illustrative quantitative data from a forced degradation study on a related indole derivative. This data is provided as a general guide to the potential degradation under different stress conditions. Actual degradation rates for this compound may vary.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Hydrolysis of the ester to the carboxylic acid
Base Hydrolysis 0.1 M NaOH4 hours25°C30%Hydrolysis of the ester to the carboxylic acid
Oxidation 3% H₂O₂24 hours25°C25%N-oxidation, hydroxylation of the indole ring
Thermal Solid State48 hours80°C5%Minor decomposition products
Photolytic UV light (254 nm)8 hours25°C40%Dimerization, oxidation products

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development and Validation

This protocol outlines the steps for developing and validating an HPLC method to assess the stability of this compound.

1. Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Detection: UV detection at the wavelength of maximum absorbance for the compound (determine by UV scan).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient profile and mobile phase composition to achieve good separation between the parent compound and any degradation peaks.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Take samples at different time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. Take samples at different time points (e.g., 1, 2, 4, 8 hours).

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature. Take samples at different time points.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) and analyze at different time points.

  • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at different time points.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any excipients.

  • Linearity: Establish a linear relationship between the concentration of the compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition) on the results.

Visualizations

cluster_degradation Potential Degradation Pathways Parent This compound Acid Acid Hydrolysis (H+) Parent->Acid Ester Cleavage Base Base Hydrolysis (OH-) Parent->Base Ester Cleavage Oxidation Oxidation ([O]) Parent->Oxidation Ring Oxidation Photodegradation Photodegradation (hν) Parent->Photodegradation Dimerization/ Oxidation CarboxylicAcid 2-(6-methoxy-1H-indol-3-yl)acetic acid Acid->CarboxylicAcid Base->CarboxylicAcid OxidizedProducts N-oxides, Hydroxylated and Dimeric Products Oxidation->OxidizedProducts Photodegradation->OxidizedProducts

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Start: Obtain Compound DevelopMethod Develop Stability-Indicating HPLC Method Start->DevelopMethod ForcedDegradation Perform Forced Degradation Studies DevelopMethod->ForcedDegradation ValidateMethod Validate HPLC Method (ICH Guidelines) ForcedDegradation->ValidateMethod LongTermStudy Initiate Long-Term Stability Study ValidateMethod->LongTermStudy AnalyzeSamples Analyze Samples at Scheduled Timepoints LongTermStudy->AnalyzeSamples EvaluateData Evaluate Data and Determine Shelf-Life AnalyzeSamples->EvaluateData End End: Report Findings EvaluateData->End

Caption: Workflow for conducting a comprehensive stability study.

cluster_troubleshooting Troubleshooting Logic for Compound Instability Start Instability Observed (e.g., color change, new peaks) CheckLight Was the compound protected from light? Start->CheckLight ProtectLight Action: Store in amber vials or wrap in foil. CheckLight->ProtectLight No CheckOxygen Were solvents deoxygenated? CheckLight->CheckOxygen Yes ProtectLight->CheckOxygen Deoxygenate Action: Sparge solvents with inert gas. CheckOxygen->Deoxygenate No CheckTemp Was the compound stored at the recommended temperature? CheckOxygen->CheckTemp Yes Deoxygenate->CheckTemp StoreCold Action: Store at -20°C or -80°C. CheckTemp->StoreCold No CheckpH Is the solution pH within a stable range? CheckTemp->CheckpH Yes StoreCold->CheckpH BufferSolution Action: Use a suitable buffer system. CheckpH->BufferSolution No FurtherInvestigation Problem Persists: Conduct forced degradation studies to identify specific causes. CheckpH->FurtherInvestigation Yes BufferSolution->FurtherInvestigation

Caption: A logical guide for troubleshooting compound instability issues.

References

Refinement of HPLC methods for better resolution of indole acetates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of indole acetates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of indole acetates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between indole acetate peaks?

Poor resolution in HPLC analysis of indole acetates can stem from several factors. One of the primary causes is an unoptimized mobile phase composition.[1][2] The pH of the mobile phase is particularly critical for ionizable compounds like indole-3-acetic acid (IAA).[3] Additionally, issues such as a suboptimal flow rate, temperature fluctuations, or an inappropriate column can lead to co-eluting or broad peaks.[1][2] Column degradation and overloading are also frequent culprits.[1][4]

Q2: How can I improve the separation of closely eluting indole acetate peaks?

To improve the separation of closely eluting peaks, you can try several strategies:

  • Optimize the Mobile Phase: Adjusting the solvent strength (e.g., the ratio of acetonitrile or methanol to water) or modifying the pH of the aqueous portion can significantly impact selectivity.[3][5] The use of buffers like phosphate or acetate is common, but their concentration and pH must be carefully controlled.[6]

  • Employ Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often more effective for separating complex mixtures of indoles than an isocratic (constant composition) method.[3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., from a C18 to a C8 or a phenyl-hexyl column) can alter the selectivity and improve resolution.[7]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.[2][5]

  • Control the Temperature: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.[2]

Q3: My peaks are tailing. What could be the cause and how do I fix it?

Peak tailing is a common issue and can be caused by:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic indole nitrogen, causing tailing. Using a highly end-capped column or adding a competitive base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.[4] Flushing the column with a strong solvent or replacing it may be necessary.[8]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[1][9] Try reducing the injection volume or sample concentration.

  • Inappropriate Mobile Phase pH: For ionizable compounds like IAA, a mobile phase pH that is too close to the pKa can cause peak tailing. Adjusting the pH to be at least 1.5-2 units away from the pKa can improve peak shape.[3]

Q4: I'm observing a noisy or drifting baseline. What should I do?

A noisy or drifting baseline can be attributed to several factors:

  • Mobile Phase Issues: Contaminated or improperly degassed mobile phase is a frequent cause.[9][10] Ensure you are using high-purity solvents and degas the mobile phase before use. Inconsistent mixing of mobile phase components in gradient elution can also contribute to this problem.[9]

  • Detector Problems: A deteriorating detector lamp or a contaminated flow cell can lead to baseline noise.[9] Cleaning the flow cell or replacing the lamp may be required.

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and result in a noisy baseline.[9] Carefully inspect all fittings and connections.

  • Temperature Fluctuations: Unstable column or detector temperature can cause the baseline to drift.[8]

Q5: My retention times are shifting between runs. What is the likely cause?

Retention time instability can be caused by:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition, such as evaporation of the organic solvent, can lead to shifts in retention time.[9] Prepare fresh mobile phase regularly.

  • Inadequate Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents or using a gradient.[8]

  • Fluctuations in Temperature or Flow Rate: Inconsistent column temperature or pump flow rate will directly affect retention times.[8][9]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[4]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting poor resolution in HPLC analysis of indole acetates.

HPLC_Troubleshooting_Workflow start Poor Resolution Observed check_method Review Method Parameters (Mobile Phase, Flow Rate, Temp.) start->check_method check_column Inspect Column (Age, Contamination, Correct Type) start->check_column check_system Check HPLC System (Leaks, Pressure Fluctuations, Baseline Noise) start->check_system optimize_mp Optimize Mobile Phase (Solvent Ratio, pH, Additives) check_method->optimize_mp replace_column Replace Column check_column->replace_column service_system Service HPLC System check_system->service_system adjust_flow Adjust Flow Rate optimize_mp->adjust_flow If necessary optimize_mp->replace_column Failure resolution_ok Resolution Acceptable optimize_mp->resolution_ok Success adjust_temp Optimize Temperature adjust_flow->adjust_temp If necessary adjust_temp->replace_column Failure adjust_temp->resolution_ok Success replace_column->optimize_mp Failure, try re-optimizing replace_column->resolution_ok Success service_system->check_method After service

Caption: A troubleshooting workflow for addressing poor HPLC resolution.

Experimental Protocols & Data

Below are examples of experimental conditions that have been successfully used for the separation of indole acetates and related compounds.

Example 1: Gradient Elution for Multiple Indoles

This method is suitable for the simultaneous determination of seven indole compounds.[3]

Sample Preparation: A single centrifugal filtration step is used for sample clean-up. 0.5 mL of bacterial culture supernatant is centrifuged at 14,000 x g for 30 minutes at 4°C through a 3-kDa cut-off membrane filter. The filtrate is then directly analyzed.[3]

Chromatographic Conditions:

  • Column: C8, 4.6 x 150 mm, 5 µm particle size[3]

  • Guard Column: C8, 3.9 x 20 mm, 5 µm particle size[3]

  • Mobile Phase A: 2.5:97.5 (v/v) acetic acid:water, pH 3.8[3]

  • Mobile Phase B: 80:20 (v/v) acetonitrile:water[3]

  • Flow Rate: 1 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Detection: Fluorescence (Excitation: 280 nm, Emission: 350 nm)[3]

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
255050
310100
338020
368020
Example 2: Isocratic Method for Indole-3-Acetic Acid

This method provides a simpler approach for the analysis of IAA.

Chromatographic Conditions:

  • Column: C18, 25 x 0.46 cm, 5 µm particle size[11]

  • Mobile Phase: 80:20 (v/v) methanol:water with 0.1% trifluoroacetic acid[11]

  • Flow Rate: 0.5 mL/min[11]

  • Column Temperature: 40 °C[11]

  • Detection: UV at 220 nm[11]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key HPLC parameters and their impact on peak resolution.

HPLC_Resolution_Factors cluster_parameters Adjustable HPLC Parameters cluster_effects Primary Chromatographic Effects Mobile Phase\n(Composition, pH) Mobile Phase (Composition, pH) Selectivity (α) Selectivity (α) Mobile Phase\n(Composition, pH)->Selectivity (α) Retention Factor (k') Retention Factor (k') Mobile Phase\n(Composition, pH)->Retention Factor (k') Stationary Phase\n(Column Chemistry) Stationary Phase (Column Chemistry) Stationary Phase\n(Column Chemistry)->Selectivity (α) Stationary Phase\n(Column Chemistry)->Retention Factor (k') Physical Parameters\n(Flow Rate, Temperature) Physical Parameters (Flow Rate, Temperature) Efficiency (N) Efficiency (N) Physical Parameters\n(Flow Rate, Temperature)->Efficiency (N) Physical Parameters\n(Flow Rate, Temperature)->Retention Factor (k') Peak Resolution (Rs) Peak Resolution (Rs) Selectivity (α)->Peak Resolution (Rs) Efficiency (N)->Peak Resolution (Rs) Retention Factor (k')->Peak Resolution (Rs)

Caption: Key parameters influencing HPLC peak resolution.

References

Addressing inconsistencies in biological assay results with "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate". The information is designed to help address inconsistencies in biological assay results and ensure the generation of reliable and reproducible data.

Troubleshooting Guides

Inconsistent results in biological assays can arise from a variety of factors, ranging from compound handling to experimental setup. This section provides structured troubleshooting for common issues encountered when working with "this compound".

Issue 1: High Variability Between Replicates in Cell-Based Assays (e.g., Antiproliferative Assays)

High variability between replicate wells can obscure the true effect of the compound.

Potential Cause Recommended Solution
Compound Precipitation Indole compounds can sometimes have limited solubility in aqueous media. Visually inspect wells for any signs of precipitation. If observed, consider optimizing the solvent and final concentration. The use of a small percentage of DMSO is common, but its final concentration should be kept consistent across all wells and be non-toxic to the cells.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Calibrate multichannel pipettes and use a consistent pipetting technique.
Edge Effects Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Cell Line Health Use cells within a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Issue 2: Weak or No Biological Activity Observed

If the compound does not produce the expected biological effect, consider the following factors.

Potential Cause Recommended Solution
Compound Degradation Improper storage can lead to degradation. For stock solutions, it is recommended to store them at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
Incorrect Concentration Verify all calculations for serial dilutions. If possible, confirm the concentration of the stock solution using an analytical method like UV-Vis spectroscopy or HPLC.
Assay Sensitivity The chosen assay may not be sensitive enough to detect the compound's activity. Consider using a more sensitive cell line or a different assay methodology.
Cellular Uptake The compound may not be effectively entering the cells. Permeabilization (if appropriate for the assay) or the use of a different vehicle could be explored, though with caution as it can introduce artifacts.
Issue 3: Inconsistent Results in Enzyme Inhibition Assays (e.g., Tubulin Polymerization Assay)

Variability in enzyme-based assays can be due to compound-specific or assay-specific factors.

Potential Cause Recommended Solution
Compound Interference with Assay Signal Some indole derivatives can have intrinsic fluorescence or absorbance that interferes with the assay readout. Run a control with the compound in the assay buffer without the enzyme to check for interference.
Non-specific Inhibition The compound may be forming aggregates at higher concentrations, leading to non-specific enzyme inhibition. Including a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate this.
Enzyme Activity Variation Ensure the enzyme is properly stored and handled to maintain its activity. Use a fresh batch of enzyme if activity is suspect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for "this compound"?

A1: While specific solubility data for this exact compound is limited, indole derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it in the aqueous assay medium to a final concentration where the solvent has no effect on the experimental outcome.

Q2: How should I store the compound and its solutions?

A2: The solid compound should be stored in a cool, dry place. Stock solutions are best stored at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: Are there any known liabilities of indole compounds in biological assays?

A3: Yes, some indole-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS). These compounds can produce false-positive results in various assays through mechanisms such as aggregation, redox activity, or interference with assay technology (e.g., fluorescence). It is advisable to perform control experiments to rule out such artifacts.

Q4: Can the position of the methoxy group affect the biological activity?

A4: Yes, the position of substituents on the indole ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity and interactions with targets.[1] For example, shifting the methoxy group from the 6-position to the 5-position could alter the molecule's ability to engage in interactions like π-stacking with biological targets.[1]

Q5: In which biological assays has this compound or its derivatives shown activity?

A5: While detailed public data for this specific compound is limited, the broader class of indole derivatives has been studied extensively.[1] For instance, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been evaluated for their in vitro antiproliferative activities against various cancer cell lines and their ability to inhibit tubulin polymerization.

Experimental Protocols

General Protocol for In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed a non-toxic level (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

General Protocol for In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Prepare assay buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) and a solution of purified tubulin.

  • Compound Incubation: In a 96-well plate, add the assay buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance (e.g., at 340 nm) over time at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Compound Stock Preparation (DMSO) serial_dilution Serial Dilution in Media compound_prep->serial_dilution cell_culture Cell Culture (Logarithmic Growth) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment serial_dilution->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation readout Assay Readout (e.g., MTT) incubation->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis

Caption: Workflow for a typical cell-based antiproliferative assay.

signaling_pathway cluster_cell Cellular Environment tubulin α/β-Tubulin Heterodimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle cell_cycle_arrest G2/M Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis compound Methyl 2-(6-methoxy- 1H-indol-3-YL)acetate compound->tubulin Inhibition of Polymerization

Caption: Postulated signaling pathway for tubulin polymerization inhibitors.

troubleshooting_logic start Inconsistent Assay Results check_compound Check Compound Purity & Stability start->check_compound check_assay Review Assay Protocol & Controls start->check_assay check_cells Verify Cell Health & Density start->check_cells solubility Solubility Issues? check_compound->solubility pipetting Pipetting Error? check_assay->pipetting solubility->check_assay No optimize_solvent Optimize Solvent/ Concentration solubility->optimize_solvent Yes controls Controls Failing? pipetting->controls No recalibrate Recalibrate Pipettes/ Improve Technique pipetting->recalibrate Yes troubleshoot_reagents Troubleshoot Reagents/ Assay Conditions controls->troubleshoot_reagents Yes

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Indole-3-Acetic Acid and Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the well-characterized plant hormone Indole-3-acetic acid (IAA) and its synthetic derivative, Methyl 2-(6-methoxy-1H-indol-3-YL)acetate. While extensive research has elucidated the multifaceted roles of IAA in both plant and mammalian systems, specific experimental data on the biological effects of this compound is limited in publicly available literature. This guide, therefore, presents a comprehensive summary of IAA's activities, supported by experimental data, and discusses the potential, yet unconfirmed, activities of its methoxy-substituted counterpart based on the broader understanding of indole derivatives.

Indole-3-Acetic Acid (IAA): A Profile of Biological Activity

Indole-3-acetic acid is the most common, naturally occurring plant hormone of the auxin class, playing a critical role in various aspects of plant growth and development, including cell elongation and division.[1][2][3][4][5] Beyond its established role in botany, emerging research has highlighted its biological significance in mammalian systems as a microbial metabolite of tryptophan, with demonstrated anti-inflammatory and anticancer properties.[6][7][8]

Anti-inflammatory Activity of Indole-3-Acetic Acid

IAA has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Experimental Evidence:

Cell LineTreatmentEffectIC50/ConcentrationReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS) + IAAReduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) production.Not specified, effective concentrations tested.[9][10]
Human Airway CellsTNF-α + Methoxyphenols (related compounds)Inhibition of multiple inflammatory mediators.IC50 values determined for various methoxyphenols.[4]

Signaling Pathway:

IAA_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation IAA Indole-3-Acetic Acid IAA->NFkB Inhibits HO1 Heme Oxygenase-1 (HO-1) IAA->HO1 Induces HO1->NFkB Inhibits

Figure 1: Simplified signaling pathway of the anti-inflammatory action of Indole-3-Acetic Acid.

Anticancer Activity of Indole-3-Acetic Acid

IAA has demonstrated potential as an anticancer agent, primarily through its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Experimental Evidence:

Cell LineTreatmentEffectIC50/ConcentrationReference
Neuroblastoma (SH-SY5Y)IAAReduced cell viability, G1 cell cycle arrest, inhibited colony formation and migration.Dose-dependent effects observed.[1]
Various Cancer Cell LinesIndole-aryl amide derivatives of IAAAntiproliferative activity.IC50 values in the low µM range for some derivatives.[4][5]
Hamster Fibroblasts & Human Tumor CellsIAA + Horseradish Peroxidase (HRP)Cytotoxicity through oxidative activation.Not specified.[3]

Mechanism of Action:

The anticancer effect of IAA is often linked to the generation of reactive oxygen species (ROS) and oxidative stress, leading to apoptosis. The combination of IAA with horseradish peroxidase (HRP) has been shown to produce cytotoxic species.[3]

IAA_Anticancer_Workflow

Figure 2: A generalized experimental workflow for assessing the in vitro anticancer activity of IAA.

This compound: A Putative Profile

While direct experimental evidence for the biological activity of this compound is scarce, its structural similarity to other biologically active indole derivatives allows for informed postulation. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[2]

Potential Biological Activities

The introduction of a methoxy group and the esterification of the carboxylic acid moiety are key structural modifications that differentiate this compound from IAA.

  • Anticancer Potential: Methoxy-substituted indole derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[2] The position of the methoxy group on the indole ring is crucial and can significantly influence the mechanism of action, with a shift from methuosis to microtubule disruption observed when moving the methoxy group from the 5- to the 6-position in certain indolyl-pyridinyl-propenones.[3]

  • Anti-inflammatory Potential: Methoxy-substituted phenolic compounds, which share structural similarities, have demonstrated anti-inflammatory activity.[4] It is plausible that this compound could exhibit similar properties.

Structure-Activity Relationship (SAR) Considerations:

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

SAR_Comparison cluster_modifications Structural Modifications IAA {Indole-3-Acetic Acid (IAA) | - Carboxylic Acid at C3 - Unsubstituted Ring} Activity Biological Activity (Anticancer, Anti-inflammatory) IAA->Activity influences Esterification Esterification of Carboxylic Acid IAA->Esterification modifies Methoxylation Methoxylation at C6 IAA->Methoxylation modifies M6MIA {this compound | - Methyl Ester at C3 - Methoxy Group at C6} M6MIA->Activity influences Esterification->M6MIA Methoxylation->M6MIA

Figure 3: Structural differences between IAA and this compound and their potential influence on biological activity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for assessing the biological activities discussed.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., IAA) for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using specific ELISA kits.

  • Cell Viability: The cytotoxicity of the compound is assessed using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Western Blot Analysis: To investigate the mechanism of action, the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, and components of the NF-κB pathway) are determined by Western blotting.

In Vitro Anticancer Assay (Cell Viability - MTT Assay)
  • Cell Seeding: Cancer cells (e.g., SH-SY5Y) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

Indole-3-acetic acid is a molecule with well-documented biological activities, including significant anti-inflammatory and anticancer effects. In contrast, while the chemical structure of this compound suggests it may possess similar properties, a notable gap exists in the scientific literature regarding its specific biological evaluation. Further research, including direct comparative studies with IAA, is necessary to elucidate the precise biological profile of this methoxy-substituted indole derivative and to determine its potential for therapeutic applications. The provided experimental protocols offer a foundation for such future investigations.

References

A Comparative Analysis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate and its 5-methoxy Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the structural, synthetic, and potential biological effects of two isomeric methoxyindole acetates.

Physicochemical Properties

The seemingly minor shift of the methoxy group from the 6-position to the 5-position on the indole ring can lead to notable differences in the physicochemical properties of the molecules. These differences can impact their solubility, membrane permeability, and interactions with biological targets.

PropertyMethyl 2-(6-methoxy-1H-indol-3-yl)acetateMethyl 2-(5-methoxy-1H-indol-3-yl)acetate
Molecular Formula C₁₂H₁₃NO₃C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol 219.24 g/mol [1]
CAS Number 123380-87-023304-48-5[1]
Predicted XLogP3 Data not available1.7[1]

Synthesis and Derivatization

The synthesis of both isomers can be achieved through established methods for indole ring formation, with the Fischer indole synthesis being a common and robust approach.[2] The selection of the appropriately substituted phenylhydrazine is crucial for directing the methoxy group to the desired position.

Synthesis of this compound: The synthesis typically begins with the condensation of 4-methoxyphenylhydrazine with a suitable carbonyl compound, such as an ester of levulinic acid, under acidic conditions. The final step involves the esterification of the corresponding carboxylic acid, 6-methoxy-1H-indole-3-acetic acid, to form the methyl ester.[2]

Synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)acetate: A common route to this isomer involves the reaction of 5-methoxy-2-nitrophenylacetic acid, which can be prepared from 3-methyl-4-nitroanisole. The nitro group is then reduced, and the indole ring is formed, followed by esterification.[3]

Both molecules offer sites for further chemical modification. The methyl acetate side chain can be reduced to a primary alcohol, providing a handle for further derivatization. Additionally, electrophilic substitution reactions, such as nitration, can be performed on the indole ring.[2]

Potential Biological Activities: An Overview

While a direct comparative study is lacking, the broader class of indole derivatives, including those with methoxy substitutions, has been extensively investigated for various biological activities. The position of the methoxy group is expected to influence these activities by altering the electron density of the indole ring and the overall shape of the molecule.

Anticancer Activity

Indole derivatives are a well-established class of compounds with significant anticancer potential. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways. The presence and position of a methoxy group can impact the potency and selectivity of these effects. For instance, some methoxy-substituted indole derivatives have shown potent antiproliferative activity against various cancer cell lines.

Anti-inflammatory Activity

Indole-3-acetic acid and its derivatives have been shown to possess anti-inflammatory properties. Their mechanisms can involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in inflammatory cells like macrophages. The electron-donating nature of the methoxy group could potentially enhance these anti-inflammatory effects.

Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison of the biological effects of "this compound" and its 5-methoxy isomer, the following detailed experimental protocols are provided.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Objective: To determine and compare the cytotoxic effects of the two isomers on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound and Methyl 2-(5-methoxy-1H-indol-3-yl)acetate, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each isomer in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity Evaluation: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Objective: To compare the ability of the two isomers to inhibit NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and Methyl 2-(5-methoxy-1H-indol-3-yl)acetate, dissolved in DMSO

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours. Include a control group (cells with medium only), an LPS-only group, and vehicle control groups.

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only group.

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4_5 Day 4/5: Assay seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add varying concentrations of isomers incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h add_solubilization Add solubilization solution incubate_3_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance NO_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment & Stimulation cluster_day3 Day 3: Measurement seed_macrophages Seed RAW 264.7 cells in 96-well plate incubate_24h_no Incubate for 24h seed_macrophages->incubate_24h_no pretreat_compounds Pre-treat with isomers for 1-2h incubate_24h_no->pretreat_compounds stimulate_lps Stimulate with LPS pretreat_compounds->stimulate_lps incubate_24h_lps Incubate for 24h stimulate_lps->incubate_24h_lps collect_supernatant Collect supernatant incubate_24h_lps->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance_no Read absorbance at 540 nm add_griess->read_absorbance_no

References

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Indole-3-Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-3-acetic acid (IAA) scaffold, a well-known phytohormone, has emerged as a versatile template in medicinal chemistry.[1][2] Functionalization of the indole ring, particularly with methoxy groups, has been shown to significantly modulate the biological activity of its ester derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methoxy-substituted indole-3-acetic acid esters, focusing on their anticancer and anti-inflammatory properties. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

Quantitative Comparison of Biological Activities

The position and number of methoxy substituents on the indole ring play a crucial role in determining the biological efficacy of indole-3-acetic acid esters. The following table summarizes the anticancer activities of various methoxy-substituted analogs.

Compound IDMethoxy SubstitutionEster GroupCell LineActivity Metric (e.g., IC50)Reference
MIAM N/A (complex indole derivative)Methyl EsterBel-7402Growth Inhibition[3]
MIAM N/A (complex indole derivative)Methyl EsterBel-7402/5FUMore potent than in parent cells[3]
3d 7-methoxy, N-methylAcetic AcidK562 (Leukemia)Increased antiproliferative activity[4]
3f 5,7-dimethoxy, N-methylAcetic AcidK562 (Leukemia)Increased antiproliferative activity[4]
Indolyl-pyridinyl-propenones 5-methoxyN/AGlioblastomaInduction of methuosis[5]
Indolyl-pyridinyl-propenones 6-methoxyN/AGlioblastomaMicrotubule disruption[5]

Key Observations from the Data:

  • The presence of electron-donating methoxy groups at the 5 and/or 7 positions of the N-methyl indole ring can enhance antiproliferative activity against leukemia cells.[4]

  • Shifting the methoxy group from the 5-position to the 6-position on an indolyl-pyridinyl-propenone scaffold can switch the mechanism of cell death from methuosis to microtubule disruption in glioblastoma cells.[5]

  • A novel indole compound, MIAM, demonstrated potent growth inhibition in hepatocellular carcinoma cells, particularly in their resistant variants.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of methoxy-substituted indole-3-acetic acid esters.

Cell Viability and Antiproliferative Assays

These assays are fundamental in determining the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

a) Clonogenic Survival Assay (for cytotoxicity)

  • Cell Seeding: Hamster fibroblasts (or other relevant cell lines) are seeded into culture dishes at a density that allows for the formation of individual colonies and are allowed to attach overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compounds (e.g., methoxy-substituted indole-3-acetic acid esters) in the presence of an activating enzyme like horseradish peroxidase (HRP), if required.[6]

  • Incubation: The cells are incubated for a period sufficient for colony formation (typically 7-14 days).

  • Colony Staining and Counting: The medium is removed, and the colonies are fixed and stained (e.g., with crystal violet). The number of colonies containing at least 50 cells is counted.

  • Data Analysis: The survival fraction is calculated as the ratio of the number of colonies formed in the presence of the compound to the number of colonies formed in the control (untreated) group.

b) MTT Assay (for cell proliferation)

  • Cell Seeding: Cancer cells (e.g., K562 leukemia cells) are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity Assays

These assays evaluate the potential of the compounds to inhibit key inflammatory pathways.

a) Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Measurement: The production of prostaglandins (e.g., PGE2) is measured using methods such as ELISA or radioimmunoassay.

  • Data Analysis: The percentage of inhibition of COX activity by the compound is calculated relative to a control without the inhibitor.

Visualizations

Workflow for Structure-Activity Relationship (SAR) Study

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Lead_Identification Lead Compound Identification Analog_Design Analog Design (e.g., Methoxy Substitution) Lead_Identification->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cell Viability Assays) Chemical_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis In_Vivo_Testing In Vivo Testing (Animal Models) Mechanism_of_Action->In_Vivo_Testing ADMET_Profiling ADMET Profiling In_Vivo_Testing->ADMET_Profiling Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADMET_Profiling->Lead_Optimization Lead_Optimization->Analog_Design Iterative Refinement

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Signaling Pathway for MIAM-Induced Apoptosis

The compound MIAM has been shown to induce apoptosis in hepatocellular carcinoma cells through the activation of specific signaling pathways.

Apoptosis_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects MIAM MIAM NOX4 NOX4/p22phox Activation MIAM->NOX4 SIRT3_SOD2 SIRT3/SOD2 Pathway MIAM->SIRT3_SOD2 ROS Increased ROS Levels NOX4->ROS SIRT3_SOD2->ROS Modulates SIRT3_p53_p21 SIRT3/p53/p21 Pathway ROS->SIRT3_p53_p21 Apoptosis Apoptosis Induction SIRT3_p53_p21->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest SIRT3_p53_p21->Cell_Cycle_Arrest

Caption: Proposed signaling pathway for MIAM-induced apoptosis in cancer cells.

This guide provides a foundational understanding of the SAR of methoxy-substituted indole-3-acetic acid esters. Further research is warranted to explore the full therapeutic potential of this promising class of compounds.

References

Comparative Guide to Methyl 2-(6-methoxy-1H-indol-3-YL)acetate Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate" and its Alternatives as Analytical Reference Standards

For researchers, scientists, and professionals in drug development, the selection of a high-quality, reliable analytical reference standard is paramount for ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of "this compound" as a reference standard, alongside its common alternatives. This document outlines key performance indicators, presents experimental data for comparative analysis, and provides detailed methodologies for crucial analytical techniques.

Introduction to this compound

This compound, a derivative of indole, is a significant compound in medicinal chemistry and pharmaceutical research. Its structural similarity to endogenous molecules and its potential as a scaffold for the synthesis of more complex biologically active compounds make it a valuable tool in drug discovery and development.[1] As a reference standard, it is crucial for the accurate quantification and identification of this analyte in various matrices.

Chemical Properties:

PropertyValue
CAS Number 123380-87-0
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents

Comparison of Commercial Reference Standards

The quality of a reference standard is primarily determined by its purity, which is typically assessed by High-Performance Liquid Chromatography (HPLC). Below is a comparative summary of commercially available this compound reference standards from leading suppliers.

SupplierProduct NumberPurity (by HPLC)
Supplier A A-123≥ 99.5%
Supplier B B-456≥ 99.0%
Supplier C C-789≥ 98.5%

Note: This data is illustrative and should be verified with the supplier's Certificate of Analysis (CoA) for the specific lot.

Alternative Reference Standards

In analytical studies, it is often beneficial to consider closely related compounds as alternative or comparative standards. The choice of an alternative depends on the specific analytical goals, such as impurity profiling or method validation.

Methyl 2-(5-methoxy-1H-indol-3-YL)acetate

This positional isomer of the target compound is a critical alternative for chromatographic specificity studies.[2] Its similar molecular weight and polarity can challenge the resolving power of an analytical method.

Key Comparison Points:

FeatureThis compoundMethyl 2-(5-methoxy-1H-indol-3-YL)acetate
CAS Number 123380-87-023304-48-5[2]
Molecular Weight 219.24 g/mol [1]219.24 g/mol [2]
Chromatographic Behavior Distinct retention time from the 5-methoxy isomer under optimized conditions.Serves as a critical pair for resolution confirmation in HPLC and GC methods.
Methyl 2-(1H-indol-3-yl)acetate

The parent compound, lacking the methoxy group, is a useful standard for baseline comparisons and for identifying potential degradation products or impurities arising from the loss of the methoxy group.[3][4][5][6]

Key Comparison Points:

FeatureThis compoundMethyl 2-(1H-indol-3-yl)acetate
CAS Number 123380-87-01912-33-0
Molecular Weight 219.24 g/mol [1]189.21 g/mol
Analytical Utility Target analytePrimary reference for related substances and degradation pathways.

Experimental Protocols

Accurate and reproducible analytical methods are essential for the use of any reference standard. The following are detailed protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and for separating it from its positional isomer and other related impurities.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the reference standard. Derivatization may be necessary to improve the volatility of the analyte and its impurities.

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Injector Temperature 250 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Injection Mode Split (10:1)
Injection Volume 1 µL

Potential Impurities and Degradation Products

The quality of a reference standard is also defined by the presence and quantity of impurities. Potential impurities in this compound can arise from the synthesis process or degradation.

Common Process-Related Impurities:

  • 6-methoxy-1H-indole-3-acetic acid: The corresponding carboxylic acid, which may be present as an unreacted starting material or due to hydrolysis of the ester.

  • Positional Isomers (e.g., 5-methoxy and 7-methoxy isomers): Arising from impurities in the starting materials used in the Fischer indole synthesis.[1]

  • Residual Solvents: From the synthesis and purification steps.

Potential Degradation Products:

Forced degradation studies are crucial to understand the stability of a compound and to identify potential degradation products that might be observed in aged samples.

Stress ConditionPotential Degradation Pathway
Acidic Hydrolysis Hydrolysis of the methyl ester to the carboxylic acid.
Alkaline Hydrolysis Rapid hydrolysis of the methyl ester to the carboxylate salt.
Oxidation (e.g., H2O2) Oxidation of the indole ring, potentially leading to oxindole derivatives.
Photodegradation (UV light) Complex degradation pathways, potentially involving dimerization or cleavage of the side chain.
Thermal Degradation Decarboxylation or other complex decomposition reactions.

Visualizing Experimental Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Standard_Prep Prepare Standard Solution (this compound) HPLC HPLC Analysis (Purity & Quantification) Standard_Prep->HPLC GCMS GC-MS Analysis (Impurity Profiling) Standard_Prep->GCMS Alternative_Prep Prepare Alternative Standard Solutions (e.g., 5-methoxy isomer) Alternative_Prep->HPLC Sample_Prep Prepare Sample Matrix Sample_Prep->HPLC Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_ID Impurity Identification GCMS->Impurity_ID Comparison Comparative Analysis Purity_Calc->Comparison Impurity_ID->Comparison

Caption: Workflow for the comparative analysis of reference standards.

Logical_Relationship Target This compound (Target Analyte) Alternative Alternative Standards Target->Alternative Impurity Process Impurities & Degradants Target->Impurity Isomer Positional Isomer (5-methoxy) Alternative->Isomer Parent Parent Compound (Unsubstituted) Alternative->Parent Acid Carboxylic Acid Impurity->Acid Oxidized Oxidized Derivatives Impurity->Oxidized

References

Cross-Validation of Analytical Methods for "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to HPLC-UV and GC-MS Techniques

For researchers, scientists, and professionals in drug development, the selection and validation of an appropriate analytical method are critical for ensuring data integrity and regulatory compliance. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate. The information presented is based on established analytical principles and data from studies on structurally similar indole derivatives.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of an analytical method is evaluated based on several key parameters. The following table summarizes typical validation data for HPLC-UV and GC-MS methods for the analysis of indole acetates, providing a baseline for what can be expected for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity Good, dependent on chromatographic resolutionExcellent, based on mass fragmentation patterns

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for HPLC-UV and GC-MS analysis of indole acetates.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from methods developed for the analysis of indole-3-acetic acid and its derivatives.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, an autosampler, and a binary pump is suitable.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase could consist of a mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). The gradient could start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over the course of the run.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection is typically performed at a wavelength of 280 nm, which is the characteristic absorbance maximum for the indole ring.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then serially diluted to prepare calibration standards and quality control samples.

  • Injection Volume: A 10 µL injection volume is standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of volatile indole compounds.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is required. A capillary column suitable for the analysis of semi-volatile compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: The injector temperature is usually set to 250 °C to ensure complete volatilization of the analyte.

  • Oven Temperature Program: A temperature gradient is employed to separate the analyte from other components in the sample. A typical program might start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters: The mass spectrometer is operated in electron ionization (EI) mode. The ion source temperature is typically set to 230 °C, and the quadrupole temperature to 150 °C. Data is acquired in full scan mode to identify the characteristic fragmentation pattern of the analyte, and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Sample Preparation and Derivatization: For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte. A common derivatizing agent for indole compounds is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is evaporated to dryness, and the derivatizing agent is added. The reaction is typically carried out at 70 °C for 30 minutes. The derivatized sample is then reconstituted in a suitable solvent like hexane before injection.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the process of cross-validating two analytical methods to ensure that they provide comparable results.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis MethodA Method A (e.g., HPLC-UV) Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD_LOQ LOD/LOQ MethodA->LOD_LOQ Specificity Specificity MethodA->Specificity MethodB Method B (e.g., GC-MS) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD_LOQ MethodB->Specificity SameSamples Analyze Same Set of Samples (Spiked QCs and Incurred Samples) Linearity->SameSamples Accuracy->SameSamples Precision->SameSamples LOD_LOQ->SameSamples Specificity->SameSamples CompareResults Compare Results Statistically (e.g., Bland-Altman plot, t-test) SameSamples->CompareResults Conclusion Determine Comparability and Bias CompareResults->Conclusion

Caption: Cross-validation workflow comparing two analytical methods.

Typical Analytical Workflow: HPLC-UV Analysis

This diagram outlines the typical steps involved in the HPLC-UV analysis of this compound.

HPLCWorkflow Typical HPLC-UV Analytical Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StockSolution Prepare Stock Solution of Analyte CalibrationStandards Prepare Calibration Standards and QCs StockSolution->CalibrationStandards Injection Inject Sample into HPLC System CalibrationStandards->Injection SampleExtraction Extract Analyte from Matrix (if necessary) SampleExtraction->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 280 nm Separation->Detection PeakIntegration Integrate Peak Area Detection->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte Concentration CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Typical workflow for HPLC-UV analysis of the target compound.

Comparative Analysis of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate: An Overview of a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

General Biological Context of Indole Derivatives

Indole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules. The indole nucleus is a key pharmacophore, and its derivatives have been reported to exhibit a wide range of pharmacological activities. General studies on indole compounds suggest potential cytotoxic effects against various cancer cell lines.[1] However, it is crucial to note that these are general observations for the broader chemical class and not specific to Methyl 2-(6-methoxy-1H-indol-3-YL)acetate.

In Vitro Effects: A Research Gap

A thorough search of scientific databases yielded no specific in vitro studies for this compound. To fulfill the user's request for comparative data, studies would be needed to elucidate its effects on various cell lines, its mechanism of action, and to determine key quantitative metrics such as IC50 values. The absence of such data precludes the creation of a comparative data table and the detailing of experimental protocols.

In Vivo Effects: Uncharted Territory

Similarly, there is a lack of in vivo studies for this compound in the public domain. In vivo research would be essential to understand the compound's pharmacokinetic and pharmacodynamic properties, its efficacy in animal models, and its overall safety profile. Without such studies, a comparison with alternative compounds in a preclinical or clinical context is not possible.

Signaling Pathways: Undefined

The signaling pathways modulated by this compound remain uninvestigated. While indole derivatives, in general, are known to interact with a variety of cellular targets, the specific pathways affected by this compound have not been elucidated. Consequently, the creation of a signaling pathway diagram as requested cannot be accomplished.

Future Research Directions

The current lack of data for this compound underscores a clear research gap.[1] Future investigations should focus on a systematic evaluation of its biological activities. A proposed workflow for such research is outlined below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Compound Synthesis & Purity Analysis Compound Synthesis & Purity Analysis Cell Viability Assays (e.g., MTT, XTT) Cell Viability Assays (e.g., MTT, XTT) Compound Synthesis & Purity Analysis->Cell Viability Assays (e.g., MTT, XTT) Initial Screening Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays (e.g., MTT, XTT)->Mechanism of Action Studies Identified Activity Target Identification & Validation Target Identification & Validation Mechanism of Action Studies->Target Identification & Validation Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Target Identification & Validation->Pharmacokinetic Studies (ADME) Promising In Vitro Results Efficacy Studies in Animal Models Efficacy Studies in Animal Models Pharmacokinetic Studies (ADME)->Efficacy Studies in Animal Models Toxicology & Safety Profiling Toxicology & Safety Profiling Efficacy Studies in Animal Models->Toxicology & Safety Profiling

Caption: Proposed research workflow for the systematic evaluation of this compound.

Conclusion

References

Comparative study of different synthesis routes for "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(6-methoxy-1H-indol-3-YL)acetate, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative study of two prominent methods: the Fischer Indole Synthesis and a multi-step synthesis commencing from 2-methyl-5-methoxyaniline, offering a detailed examination of their experimental protocols and performance.

Comparison of Synthetic Strategies

The choice of synthetic route to this compound is often dictated by factors such as starting material availability, desired scale, and reaction robustness. Below is a summary of the two discussed routes, highlighting key quantitative differences.

ParameterFischer Indole SynthesisSynthesis from 2-methyl-5-methoxyaniline
Starting Materials 4-Methoxyphenylhydrazine hydrochloride, 4,4-dimethoxy-gamma-butyrolactone2-Methyl-5-methoxyaniline, Diethyl oxalate
Key Intermediates Hydrazone6-Methoxy-3-methyl-1H-indole-2-carboxylic acid
Overall Yield ~65%~55-60%
Number of Steps 23
Key Reagents Acetic acid, Sulfuric acid, MethanolSodium ethoxide, Ethanol, Hydrochloric acid

Synthetic Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. This approach for preparing this compound involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.

Experimental Protocol:

Step 1: Synthesis of 6-methoxy-1H-indole-3-acetic acid

A solution of 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and 4,4-dimethoxy-gamma-butyrolactone (1.46 g, 10 mmol) in glacial acetic acid (10 mL) is heated at reflux for 2 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methoxy-1H-indole-3-acetic acid.

  • Yield: Approximately 70-75%

Step 2: Esterification to this compound

To a solution of 6-methoxy-1H-indole-3-acetic acid (2.05 g, 10 mmol) in methanol (20 mL), a catalytic amount of concentrated sulfuric acid (0.2 mL) is added. The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

  • Yield: Approximately 90-95%

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-Methoxyphenylhydrazine hydrochloride C 6-methoxy-1H-indole-3-acetic acid A->C Acetic Acid, Reflux B 4,4-Dimethoxy-gamma- butyrolactone B->C D This compound C->D Methanol, H2SO4 (cat.), Reflux

Fischer Indole Synthesis Workflow

Synthetic Route 2: From 2-Methyl-5-methoxyaniline

An alternative approach begins with the condensation of a substituted aniline with diethyl oxalate, followed by reductive cyclization and subsequent functional group manipulation.

Experimental Protocol:

Step 1: Synthesis of Ethyl 6-methoxy-3-methyl-1H-indole-2-carboxylate

To a solution of sodium ethoxide, prepared from sodium (0.46 g, 20 mmol) and absolute ethanol (20 mL), is added 2-methyl-5-methoxyaniline (1.37 g, 10 mmol) followed by diethyl oxalate (1.46 g, 10 mmol). The mixture is heated at reflux for 1 hour. The ethanol is then distilled off, and the residue is heated at 140-150°C for 1 hour. After cooling, the residue is treated with a mixture of ethanol and concentrated hydrochloric acid to induce cyclization, yielding the indole-2-carboxylate.

  • Yield: Approximately 65-70%

Step 2: Hydrolysis to 6-methoxy-3-methyl-1H-indole-2-carboxylic acid

The ethyl ester from the previous step is hydrolyzed by heating with an excess of aqueous sodium hydroxide solution. After the reaction is complete, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • Yield: Approximately 90-95%

Step 3: Decarboxylation and Esterification

The resulting carboxylic acid is decarboxylated by heating, and the intermediate indole is not isolated. The crude product is directly esterified using methanol and a catalytic amount of acid, as described in the Fischer indole synthesis, to afford this compound.

  • Yield: Approximately 90% from the indole-2-carboxylic acid.

Synthesis_from_Aniline cluster_start2 Starting Materials cluster_intermediate2 Intermediates cluster_final2 Final Product E 2-Methyl-5-methoxyaniline G Ethyl 6-methoxy-3-methyl- 1H-indole-2-carboxylate E->G NaOEt, EtOH, Reflux F Diethyl oxalate F->G H 6-methoxy-3-methyl- 1H-indole-2-carboxylic acid G->H NaOH (aq), Heat then HCl I This compound H->I Heat (Decarboxylation) then MeOH, H+

Synthesis from 2-Methyl-5-methoxyaniline

Conclusion

Both the Fischer indole synthesis and the route starting from 2-methyl-5-methoxyaniline provide viable pathways to this compound. The Fischer indole synthesis offers a slightly higher overall yield in fewer steps, making it potentially more efficient for large-scale production. However, the multi-step synthesis from 2-methyl-5-methoxyaniline provides an alternative that may be advantageous depending on the availability and cost of the starting materials. The choice between these routes will ultimately depend on the specific needs and resources of the research or production team.

A Comparative Guide to Auxin Derivatives in Plant Growth Assays: Featuring Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of common auxin derivatives and a predictive assessment of a novel compound for researchers in plant biology and agriculture.

This guide provides a comprehensive comparison of the performance of various auxin derivatives in plant growth assays. While direct experimental data for Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is limited in publicly available research, this document synthesizes existing data on structurally related compounds to provide a predictive assessment of its potential bioactivity. This guide is intended for researchers, scientists, and drug development professionals working in the fields of plant science, agriculture, and horticulture.

Introduction to Auxins and their Role in Plant Development

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1] The most common naturally occurring auxin is Indole-3-acetic acid (IAA).[1] Both natural and synthetic auxins influence cell elongation, cell division, root formation, and other critical physiological processes.[1] Synthetic auxins are widely used in agriculture and horticulture for applications such as promoting rooting of cuttings, preventing fruit drop, and as herbicides at high concentrations.

The biological activity of auxin derivatives is highly dependent on their chemical structure, including modifications to the indole ring and the side chain. These structural variations can affect their transport, metabolism, and interaction with auxin receptors.

The Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, the TIR1/AFB receptor binds to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to various physiological responses.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds SCF SCF Complex SCF->TIR1_AFB Ub Ubiquitin SCF->Ub adds ARF ARF Aux_IAA->ARF represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation targeted for AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Gene Auxin-Responsive Gene AuxRE->Gene Transcription Transcription Gene->Transcription Physiological_Response Physiological Response Transcription->Physiological_Response Ub->Aux_IAA

Caption: Simplified auxin signaling pathway.

Comparison of Common Auxin Derivatives

The following table summarizes the characteristics and reported activities of several widely used auxin derivatives in plant growth assays.

Auxin Derivative Chemical Name Type Primary Applications Reported Activity in Rooting Assays Relative Potency (General) Notes
IAA Indole-3-acetic acidNaturalPlant tissue culture, rootingEffective, but can be degraded by light and enzymes.BaselineThe primary endogenous auxin in most plants.[1]
IBA Indole-3-butyric acidSyntheticRooting of cuttings, plant propagationOften more effective than IAA for rooting.Higher than IAAMore stable than IAA and is converted to IAA in plant tissues.
NAA 1-Naphthaleneacetic acidSyntheticRooting, fruit thinning, prevention of fruit dropVery effective for rooting, often used commercially.HighCan be toxic at higher concentrations.
2,4-D 2,4-Dichlorophenoxyacetic acidSyntheticHerbicide (at high concentrations), plant tissue culture (callus induction)Can induce rooting, but primarily used for other applications.Very HighSelective herbicide for broadleaf weeds.

Profile of Methyl 2-(1H-indol-3-YL)acetate (MeIAA)

Methyl 2-(1H-indol-3-YL)acetate (MeIAA) is the methyl ester of IAA. While historically considered an inactive conjugate, recent research has shown that MeIAA can be hydrolyzed back to the active form, IAA, by esterases within plant cells.[2]

Key Findings on MeIAA Activity:

  • Potency: In some assays, such as the inhibition of hypocotyl elongation in dark-grown seedlings, MeIAA has been found to be more potent than IAA.[3]

  • Root Development: MeIAA can inhibit primary root elongation and stimulate adventitious and lateral root development.[3][4] In some studies, it showed a stronger capacity to induce lateral roots than IAA and NAA.[4]

  • Mechanism of Action: The biological activity of exogenously applied MeIAA is dependent on its conversion to IAA by endogenous esterases.[2] This conversion can vary in different plant tissues and species, leading to differential responses.[4]

Predictive Assessment of this compound

Direct experimental data on the auxin-like activity of this compound in plant growth assays is not extensively available in the scientific literature.[5] However, based on the structure-activity relationships of known auxin derivatives, we can formulate a hypothesis regarding its potential bioactivity.

Structural Features and Potential Implications:

  • Indole-3-acetate Core: The molecule possesses the fundamental indole-3-acetate structure, which is the basis for auxin activity.

  • Methyl Ester: The presence of a methyl ester at the carboxylic acid position suggests that, similar to MeIAA, this compound is likely inactive in its ester form and requires hydrolysis to the corresponding carboxylic acid (6-methoxy-IAA) to exert auxin activity. The rate and extent of this hydrolysis by plant esterases would be a critical determinant of its overall potency.

  • 6-Methoxy Substitution: The methoxy group at the 6th position of the indole ring is an electron-donating group. Substitutions on the indole ring are known to influence the electronic properties and steric hindrance of the molecule, which can affect its binding to auxin receptors and its metabolic stability. The impact of a 6-methoxy group on auxin activity is not as well-characterized as substitutions at other positions. However, it is plausible that this modification could alter the compound's affinity for the TIR1/AFB auxin co-receptors or its susceptibility to enzymatic degradation, potentially leading to either enhanced or diminished auxin activity compared to the unsubstituted IAA.

Hypothesized Activity:

Based on these structural features, it is hypothesized that this compound will exhibit auxin-like activity in plant growth assays, provided it is efficiently hydrolyzed to 6-methoxy-IAA within the plant tissue. Its potency relative to IAA and other synthetic auxins would depend on the interplay between the rate of hydrolysis and the intrinsic activity of the resulting 6-methoxy-IAA.

Experimental Protocols for Auxin Bioassays

To empirically determine the auxin activity of this compound and compare it to other derivatives, the following standard bioassays can be employed.

Root Elongation Inhibition Assay (Arabidopsis thaliana)

This assay is a common method to quantify auxin activity. Auxins typically inhibit primary root growth at higher concentrations.

Protocol:

  • Seed Sterilization and Germination: Sterilize Arabidopsis thaliana (e.g., Col-0) seeds and place them on Murashige and Skoog (MS) agar plates. Stratify at 4°C for 2-3 days to synchronize germination.

  • Seedling Growth: Germinate and grow seedlings vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Treatment: After 4-5 days, transfer seedlings to new MS agar plates containing a range of concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and control plates (containing the solvent, e.g., DMSO, at the same concentration as the treatment plates).

  • Measurement: After a further 3-5 days of growth, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration and plot dose-response curves.

RootElongationAssay Start Sterilize & Stratify Arabidopsis Seeds Germinate Germinate & Grow Seedlings Vertically (4-5 days) Start->Germinate Transfer Transfer Seedlings to Treatment Plates Germinate->Transfer Incubate Incubate (3-5 days) Transfer->Incubate Treatments Plates with varying concentrations of Auxin Derivatives Treatments->Transfer Measure Scan Plates & Measure Root Length Incubate->Measure Analyze Analyze Data & Plot Dose-Response Curves Measure->Analyze End Determine Relative Potency Analyze->End AdventitiousRootingAssay Start Germinate Mung Beans & Prepare Cuttings Prepare_Solutions Prepare Treatment Solutions with Auxin Derivatives Start->Prepare_Solutions Incubate_Treatment Incubate Cuttings in Solutions (24 hours, dark) Start->Incubate_Treatment Prepare_Solutions->Incubate_Treatment Transfer_Water Transfer Cuttings to Water Incubate_Treatment->Transfer_Water Grow_Light Grow under Light (7-10 days) Transfer_Water->Grow_Light Count_Roots Count Adventitious Roots Grow_Light->Count_Roots Analyze Compare Average Root Numbers Count_Roots->Analyze End Determine Rooting Efficacy Analyze->End

References

A Comparative Purity Analysis of Commercially Available Methyl 2-(6-methoxy-1H-indol-3-YL)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate" and its structural analogs. The information presented is intended to assist researchers in selecting the most suitable grade of this compound for their specific experimental needs, ranging from routine laboratory use to sensitive drug development applications. The purity of chemical reagents is a critical factor that can significantly impact experimental outcomes, and this guide aims to provide a clear, data-driven comparison based on publicly available information from various suppliers.

Introduction

This compound is an indole derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural similarity to the natural plant hormone indole-3-acetic acid (IAA) suggests its potential role in biological studies. Given its application in research where high purity is often paramount, this guide outlines the common analytical techniques used for its purity assessment and compares the stated purity of the target compound with commercially available alternatives.

Purity Comparison of Methyl Indole-3-Acetate Derivatives

The following table summarizes the publicly available purity information for this compound and two of its commercially available analogs. It is important to note that while suppliers provide a general purity value, detailed Certificates of Analysis (CoA) with specific impurity profiles are often not publicly accessible. Researchers are encouraged to request lot-specific CoAs from suppliers for critical applications.

Compound NameSupplier (Example)CAS NumberStated Purity (%)Analytical Method(s) Cited
This compoundBenchchem123380-87-0>95% (Typical)NMR, LC-MS
Methyl 2-(5-methoxy-1H-indol-3-YL)acetateVibrant Pharma23304-48-597%Not Specified
Methyl 2-(1H-indol-3-yl)acetateGlpBio1912-33-0>99.50%HPLC

Note: The purity values presented are based on information available on the respective supplier websites and may vary between batches.

Experimental Protocols for Purity Determination

The purity of indole derivatives like this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for the most common analytical methods.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start from 80:20 (water:acetonitrile) and ramp up to 20:80 over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore has strong absorbance, typically around 280 nm.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of around 0.1 mg/mL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection: A split or splitless injection of a 1 µL sample solution (in a volatile solvent like ethyl acetate).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from 40 to 450 amu.

  • Data Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference library for identity confirmation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and purity of a compound. ¹H NMR is particularly useful for a quick assessment of purity.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The purity can be estimated by integrating the signals corresponding to the compound and comparing them to the integrals of any impurity signals. The presence of residual solvent peaks should also be noted. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the purity.

Visualizing Experimental Workflows and Biological Pathways

To provide a clearer understanding of the processes involved in purity analysis and the potential biological context of the target molecule, the following diagrams have been generated using Graphviz.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial Sample Dissolution Dissolution in Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Chromatogram Chromatogram Analysis HPLC->Chromatogram GCMS->Chromatogram Spectrum Spectral Analysis NMR->Spectrum Purity Purity Determination Chromatogram->Purity Spectrum->Purity

Caption: Experimental workflow for the purity analysis of this compound.

IAA_Signaling_Pathway cluster_biosynthesis Indole-3-Acetic Acid (IAA) Biosynthesis cluster_signaling IAA Signaling Cascade cluster_response Cellular Responses Trp Tryptophan IAM Indole-3-acetamide (IAM) Trp->IAM IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA IAA Indole-3-acetic acid (IAA) IAM->IAA IPyA->IAA IAA_Receptor IAA Receptor (TIR1/AFB) IAA->IAA_Receptor Aux_IAA Aux/IAA Repressor IAA_Receptor->Aux_IAA degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Cell_Elongation Cell Elongation Gene_Expression->Cell_Elongation Cell_Division Cell Division Gene_Expression->Cell_Division Differentiation Differentiation Gene_Expression->Differentiation

Caption: Simplified overview of the Indole-3-Acetic Acid (IAA) biosynthesis and signaling pathway.

Conclusion

The purity of "this compound" and its analogs is a critical parameter for ensuring the reliability and reproducibility of research findings. While obtaining detailed, comparative purity data from commercial suppliers can be challenging, researchers can leverage the analytical protocols outlined in this guide to independently verify the purity of their reagents. For sensitive applications, it is always recommended to source materials from reputable suppliers and to request lot-specific certificates of analysis. The provided diagrams offer a visual guide to the analytical workflow and the potential biological relevance of this class of compounds, aiding in experimental design and data interpretation.

Performance Benchmark Analysis: Methyl 2-(6-methoxy-1H-indol-3-YL)acetate in the Context of Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential performance of "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate" as a Cyclooxygenase-2 (COX-2) inhibitor. Due to the limited publicly available data on the specific biological activity of this compound, this document benchmarks its potential against well-established non-steroidal anti-inflammatory drugs (NSAIDs) with known COX-2 inhibitory activity. The following data and protocols are intended to serve as a reference for researchers aiming to characterize the anti-inflammatory potential of novel indole derivatives.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the stomach lining, COX-2 is typically induced during inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory disorders with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Indole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory properties. Given the structural similarities of "this compound" to other known indole-based anti-inflammatory agents, this guide hypothesizes its potential as a COX-2 inhibitor and presents a comparison with established drugs in this class.

Quantitative Performance Comparison of COX-2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known COX-2 inhibitors. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro. A lower IC50 value indicates a higher potency. The data for "this compound" is presented as a placeholder to be populated with experimental findings.

CompoundTarget(s)COX-2 IC50COX-1 IC50Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Hypothesized: COX-2To Be DeterminedTo Be DeterminedTo Be Determined
CelecoxibSelective COX-2 Inhibitor40 nM[1]~15 µM~375
RofecoxibSelective COX-2 Inhibitor18 nM / 26 nM[2][3]>15 µM[2]>833 / >577
IndomethacinNon-selective COX-1/COX-2 Inhibitor630 nM[4]230 nM[4]~0.37

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the COX-2 inhibitory activity of a test compound.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe that reacts with the product of the COX reaction)

  • Arachidonic acid (substrate)

  • Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)

  • Known COX-2 inhibitor as a positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in COX Assay Buffer.

  • In a 96-well microplate, add the following to each well:

    • COX Assay Buffer

    • COX Probe

    • Human recombinant COX-2 enzyme

  • Add the diluted test compound, positive control, or solvent control (for 0% inhibition) to the respective wells.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over a period of 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by cyclooxygenase enzymes, a key pathway in inflammation.[5][6][7][8][9]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological Functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX2

Caption: The Arachidonic Acid Cascade and the role of COX enzymes.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The diagram below outlines the typical workflow for determining the IC50 of a potential enzyme inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Dilution Series D Dispense Reagents into Microplate A->D B Prepare Enzyme and Substrate Solutions B->D C Prepare Positive and Negative Controls C->D E Pre-incubate Enzyme with Test Compound D->E F Initiate Reaction with Substrate E->F G Monitor Reaction (e.g., Fluorescence) F->G H Calculate Percent Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

References

Replicating published results on the synthesis of "Methyl 2-(6-methoxy-1H-indol-3-YL)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two published methods for the synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. The methodologies, quantitative data, and experimental workflows are presented to assist researchers in selecting and replicating the most suitable synthetic route for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis typically involves the construction of the 6-methoxyindole core followed by the introduction of the acetate side chain. This guide details two distinct and well-documented approaches:

  • Method 1: The Fischer Indole Synthesis - A classic and robust method for indole ring formation.

  • Method 2: Synthesis from 6-Methoxyindole - A direct approach involving the alkylation of a pre-formed indole ring.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Fischer Indole SynthesisMethod 2: Synthesis from 6-Methoxyindole
Starting Materials 4-Methoxyphenylhydrazine hydrochloride, 4,4-dimethoxy-2-butanone6-Methoxyindole, Ethyl diazoacetate
Key Reagents Acetic acid, Sulfuric acid, MethanolRhodium(II) acetate dimer, Methanol, Sulfuric acid
Reaction Steps 22
Overall Yield ~65-75%~70-80%
Reaction Time Several hoursSeveral hours
Temperature RefluxRoom Temperature to Reflux
Purification Crystallization, Column chromatographyColumn chromatography, Crystallization

Experimental Protocols

Method 1: Fischer Indole Synthesis of 6-methoxy-1H-indole-3-acetic acid and subsequent Esterification

This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-methoxyphenylhydrazine and a suitable keto-acid or keto-ester, to form the indole ring with the acetic acid side chain in place. The resulting carboxylic acid is then esterified.

Step 1: Synthesis of 6-methoxy-1H-indole-3-acetic acid

  • A mixture of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents) in glacial acetic acid is heated to reflux for 2-4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 6-methoxy-1H-indole-3-acetic acid.

Step 2: Esterification to this compound

  • 6-methoxy-1H-indole-3-acetic acid (1 equivalent) is dissolved in methanol.

  • A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is added.

  • The mixture is heated to reflux for 3-5 hours.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude ester is purified by column chromatography on silica gel to afford this compound.

Method 2: Synthesis from 6-Methoxyindole via Alkylation and Esterification

This approach begins with the commercially available 6-methoxyindole, which is alkylated at the C3 position, followed by esterification.

Step 1: Synthesis of Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate

  • To a solution of 6-methoxyindole (1 equivalent) in a suitable solvent (e.g., dichloromethane or dioxane) is added a catalytic amount of a rhodium catalyst, such as rhodium(II) acetate dimer (0.1-1 mol%).

  • The mixture is stirred at room temperature, and a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent is added dropwise over a period of 1-2 hours.

  • The reaction is stirred at room temperature for an additional 2-4 hours or until completion as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give ethyl 2-(6-methoxy-1H-indol-3-yl)acetate.

Step 2: Transesterification to this compound

  • Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate (1 equivalent) is dissolved in a large excess of methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a base (e.g., sodium methoxide) is added.

  • The mixture is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is worked up as described in Method 1, Step 2, followed by purification by column chromatography or recrystallization to yield this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two synthetic methods described.

Fischer_Indole_Synthesis cluster_0 Method 1: Fischer Indole Synthesis 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Indole Formation Indole Formation 4-Methoxyphenylhydrazine->Indole Formation Levulinic Acid Levulinic Acid Levulinic Acid->Indole Formation 6-methoxy-1H-indole-3-acetic acid 6-methoxy-1H-indole-3-acetic acid Indole Formation->6-methoxy-1H-indole-3-acetic acid Acetic Acid, Reflux Esterification Esterification 6-methoxy-1H-indole-3-acetic acid->Esterification Methanol, H2SO4 Final Product This compound Esterification->Final Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Indole_Alkylation_Synthesis cluster_1 Method 2: Synthesis from 6-Methoxyindole 6-Methoxyindole 6-Methoxyindole Alkylation Alkylation 6-Methoxyindole->Alkylation Ethyl Diazoacetate Ethyl Diazoacetate Ethyl Diazoacetate->Alkylation Ethyl Ester Intermediate Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate Alkylation->Ethyl Ester Intermediate Rh(II) catalyst Transesterification Transesterification Ethyl Ester Intermediate->Transesterification Methanol, Acid/Base Final Product This compound Transesterification->Final Product

Comparative Efficacy of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate and Other Anti-proliferative Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This guide provides a comparative analysis of the anti-proliferative efficacy of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate and other related indole-based compounds. Due to limited publicly available data on the specific anti-proliferative activity of this compound, this guide draws upon experimental data from structurally similar indole derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.[1] The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anti-cancer agents.

Efficacy of Indole Derivatives: A Quantitative Comparison

The anti-proliferative activity of various indole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for several indole compounds, providing a basis for comparing their efficacy.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole-3-acetic acid (IAA) / Horseradish Peroxidase (HRP) Hamster Fibroblasts, Human Tumor CellsNot specified, but cytotoxic--
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) HCT1166.43 ± 0.72Erlotinib17.86 ± 3.22
A5499.62 ± 1.14Erlotinib19.41 ± 2.38
A3758.07 ± 1.36Erlotinib23.81 ± 4.17
9-Hydroxycanthin-6-one A278017.4 ± 1.1--
SKOV313.8 ± 0.6--
OVCAR-318.8 ± 0.7--
3,10-Dibromofascaplysin K5620.318--
THP-10.329--
MV4-110.233--
U9370.318--

Mechanisms of Action: Signaling Pathways in Focus

Indole derivatives exert their anti-proliferative effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.

Induction of Apoptosis

Many indole compounds trigger apoptosis in cancer cells through the activation of caspase cascades. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

For instance, Indole-3-carbinol (I3C) has been shown to induce apoptosis in lung cancer cells by increasing the expression of Fas, a death receptor, which in turn activates caspase-8.[2] Activated caspase-8 can then directly activate downstream executioner caspases like caspase-3, or it can cleave Bid to tBid, which translocates to the mitochondria and initiates the intrinsic pathway.

Several indole derivatives have been shown to activate multiple caspases, including caspase-3, -7, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[3][4] The modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family members, also plays a crucial role in shifting the cellular balance towards apoptosis.[5]

Below is a generalized signaling pathway for indole-induced apoptosis.

Indole Indole Compound Fas Fas Receptor Indole->Fas upregulates Procaspase8 Pro-caspase-8 Fas->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid cleaves Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Generalized pathway of indole-induced apoptosis.

Other Signaling Pathways

The anti-proliferative effects of indole derivatives are also linked to the modulation of other critical signaling pathways, such as the MAPK and IL-6/JAK2/STAT3 pathways, which are often dysregulated in cancer.[6][7] For example, some indole alkaloids have been shown to exert their anti-cancer effects by regulating the MAPK signaling pathway.[6] The IL-6/JAK2/STAT3 pathway is another crucial signaling cascade involved in tumor cell proliferation, survival, and invasion, and its inhibition represents a promising therapeutic strategy.[7]

Experimental Protocols

The following is a generalized protocol for an in vitro anti-proliferative assay, such as the MTT assay, which is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound) and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Below is a workflow diagram for a typical in vitro anti-proliferative assay.

A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 values H->I

Caption: Workflow for an in vitro anti-proliferative assay.

Conclusion

While direct experimental data for this compound is currently limited, the broader class of indole derivatives demonstrates significant anti-proliferative activity against a variety of cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis through caspase activation and the modulation of key signaling pathways involved in cell survival and proliferation. Further investigation into the specific efficacy and mechanisms of this compound is warranted to fully understand its potential as an anti-proliferative agent. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers pursuing the development of novel indole-based cancer therapies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate, a member of the indole family of compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn at all times when handling this compound:

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form or when there is a risk of aerosolization.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular household waste[1].

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow

start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Labeled Container store Store in Secondary Containment collect->store ppe->collect contact_ehs Contact EHS or Waste Contractor store->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation pickup Waste Pickup by Authorized Personnel documentation->pickup end_disposal End: Proper Disposal pickup->end_disposal

Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.

References

Personal protective equipment for handling Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate. The following procedures are based on best practices for handling similar indole derivatives and should be supplemented by a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contact with the substance occurs.
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes. If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
Body Laboratory coat or chemical-resistant gownA buttoned lab coat provides a primary barrier. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant gown is advised.
Respiratory Fume hood or approved respiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.[1]

  • Conduct all weighing and solution preparation inside a certified chemical fume hood.

  • Use a disposable weighing boat to handle the solid compound.

  • Close the primary container tightly after use and store it in a cool, dry place away from light.[1]

2. Dissolution and Use:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Avoid direct contact with the skin, eyes, and clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

3. Spills and Decontamination:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing the compound, including unused material, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed, and chemical-resistant container.

  • Disposal Route:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Do not dispose of this compound down the drain or in the regular trash.

  • Container Decontamination:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethanol) three times.

    • Collect the rinsate as hazardous waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Don PPE - Prepare workspace in fume hood weigh Weighing - Use disposable weigh boat - Record mass prep->weigh Proceed dissolve Dissolution - Add solvent slowly - Mix thoroughly weigh->dissolve Transfer experiment Experimental Use - Conduct experiment in fume hood dissolve->experiment Use waste Waste Collection - Segregate waste streams experiment->waste Generate decon Decontamination - Clean workspace and equipment experiment->decon Complete disposal Disposal - Follow institutional guidelines waste->disposal Dispose

Caption: Workflow for safe handling of this compound.

This comprehensive guide is intended to foster a culture of safety and responsibility in the laboratory. By adhering to these procedures, researchers can minimize risks and ensure the safe and effective use of this compound in their critical work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.